Product packaging for Benzoxazolinate(Cat. No.:CAS No. 105897-30-1)

Benzoxazolinate

Cat. No.: B034429
CAS No.: 105897-30-1
M. Wt: 235.19 g/mol
InChI Key: INZXOXPPCUXFBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzoxazolinate is a rare, naturally occurring bis-heterocyclic moiety that confers extraordinary bioactivities to natural products. It is a key functional group in potent compounds such as C-1027 (lidamycin), one of the most cytotoxic compounds known, which is studied for its antitumor properties. The unique two-ring structure of this compound enables it to interact with both proteins and DNA; it can intercalate DNA, positioning the core compound in the minor groove, and also bind noncovalently to apoproteins, which stabilizes compounds during biosynthesis and secretion. Recent research has uncovered the previously elusive biosynthetic gene clusters for this compound through genome mining, revealing that the potential to produce these compounds is widespread across taxonomically and ecologically diverse bacteria, including plant pathogens and biocontrol microbes. This discovery, which identified the specific acyl AMP-ligase enzyme responsible for the final cyclization step, opens doors to the exploration of a wide class of this compound-containing natural products, known as benzobactins. The study of this compound is crucial for investigating new pharmaceutically valuable natural compounds with potential applications as antibiotics, tumor suppressants, or immunosuppressants. This product is intended for research purposes only and is not for human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO5 B034429 Benzoxazolinate CAS No. 105897-30-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO5/c1-5-10(13)12-9-7(11(14)15)3-6(16-2)4-8(9)17-5/h3-4H,1H2,2H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZXOXPPCUXFBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=C)C(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10147410
Record name 3,4-Dihydro-7-methoxy-2-methylene-3-oxo-2H-1,4-benzoxazine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10147410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105897-30-1
Record name 3,4-Dihydro-7-methoxy-2-methylene-3-oxo-2H-1,4-benzoxazine-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105897-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-7-methoxy-2-methylene-3-oxo-2H-1,4-benzoxazine-5-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105897301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dihydro-7-methoxy-2-methylene-3-oxo-2H-1,4-benzoxazine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10147410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Benzoxazolinate: Chemical Structure, Properties, and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoxazolinate, a rare and biologically significant heterocyclic moiety, is a key component of several potent natural products, including the antitumor antibiotic C-1027. Its unique structure enables interaction with crucial biomolecules like proteins and DNA, making it a molecule of high interest in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the intricate biosynthetic pathway of this compound. Detailed experimental protocols for its characterization, based on available literature, are also presented.

Chemical Structure and Identification

The seminal discovery and characterization of this compound-containing natural products have led to the precise elucidation of its chemical identity.

Systematic Name and Formula

The formal IUPAC name for the core this compound structure is 3,4-Dihydro-7-methoxy-2-methylene-3-oxo-2H-1,4-benzoxazine-5-carboxylic acid .

Molecular Formula: C₁₁H₉NO₅

Canonical SMILES: COC1=CC2=C(C=C1C(=O)O)N(C(=O)C(=C)O2)

2D Chemical Structure

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties

While specific experimental data for isolated this compound is not extensively reported due to its primary occurrence within larger natural products, the following table summarizes key computed and known properties.

PropertyValueSource
Molecular Weight 235.19 g/mol KEGG COMPOUND: C11468[1]
Exact Mass 235.0481 g/mol KEGG COMPOUND: C11468[1]
Boiling Point (Predicted) 279.8 ± 23.0 °CChemicalBook
Density (Predicted) 1.30 ± 0.1 g/cm³ChemicalBook
Solubility Data not readily available. Expected to have limited solubility in water and better solubility in organic solvents like DMSO and methanol.-
Melting Point Data not readily available for the isolated compound.-

Biosynthesis of this compound

The biosynthesis of this compound is a fascinating pathway that originates from the primary metabolite, chorismate. It involves a series of enzymatic transformations to construct the characteristic bicyclic ring system.

Biosynthetic Pathway

The biosynthesis of the this compound moiety has been elucidated through studies of the C-1027 gene cluster in Streptomyces globisporus and the benzobactin gene cluster in various bacteria.[2][3] The pathway initiates from chorismate, a key branch-point intermediate in the shikimate pathway.

Benzoxazolinate_Biosynthesis Chorismate Chorismate ADIC 2-amino-2-deoxyisochorismate (ADIC) Chorismate->ADIC Glutamate OPA 3-enolpyruvoylanthranilate (OPA) ADIC->OPA FMN, [Fe-S] This compound This compound OPA->this compound Intramolecular cyclization SgcD SgcD (ADIC synthase) SgcD->Chorismate SgcG SgcG (ADIC dehydrogenase) SgcG->ADIC Acyl_AMP_ligase Acyl AMP-ligase (e.g., XsbC) Acyl_AMP_ligase->OPA

References

The Benzoxazolinate Moiety: A Technical Guide to a Rare Pharmacophore in Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoxazolinate core is a rare and privileged heterocyclic scaffold found in a select group of bacterial natural products. Its unique bis-heterocyclic structure confers remarkable biological activities, primarily through its ability to interact with macromolecules such as DNA and proteins. This technical guide provides an in-depth overview of natural products containing the this compound moiety, with a focus on their biosynthesis, biological activity, and potential for drug development. We will delve into the experimental protocols for their study and present key data in a structured format to facilitate research and development in this promising area.

The this compound moiety was first identified in the potent enediyne antitumor antibiotic C-1027, produced by Streptomyces globisporus.[1] In C-1027, the this compound component plays a crucial role in stabilizing the reactive enediyne chromophore and mediating its interaction with DNA, leading to double-stranded breaks.[1] More recently, genome mining has uncovered a new class of this compound-containing natural products, the benzobactins, from diverse bacteria, including Xenorhabdus and Pseudomonas species.[1][2] These discoveries highlight the untapped potential of this structural motif in natural product chemistry and drug discovery.

Known this compound-Containing Natural Products

While still a rare structural feature, the number of known natural products containing a this compound moiety is growing. The most well-characterized examples are C-1027 and the more recently discovered benzobactins.

C-1027

C-1027 is a chromoprotein antibiotic consisting of an apoprotein and a non-covalently bound chromophore. The chromophore is a highly unstable enediyne that derives its biological activity from its ability to generate a diradical species, which in turn cleaves DNA. The this compound moiety is a key component of the C-1027 chromophore, contributing to its DNA binding and stabilizing the enediyne core.

Benzobactins

The benzobactins are a newer class of this compound-containing natural products discovered through genome mining.[1][2] Produced by various Proteobacteria and Firmicutes, these compounds exhibit cytotoxic activities.[1] Unlike C-1027, the benzobactins are not enediynes, suggesting that the this compound moiety itself may possess intrinsic biological activity or contribute to the activity of the overall molecule in different ways.

Biosynthesis of the this compound Moiety

The biosynthesis of the this compound core originates from the shikimate pathway, with chorismate serving as the primary precursor.[3] In the biosynthesis of C-1027 in Streptomyces globisporus, two key enzymes, SgcD and SgcG, are involved in the initial steps. SgcD, a 2-amino-2-deoxyisochorismate (ADIC) synthase, converts chorismate to ADIC. Subsequently, SgcG, an iron-sulfur, FMN-dependent ADIC dehydrogenase, catalyzes the formation of 3-enolpyruvoylanthranilate (OPA).[3] OPA is a key branching point in the pathway, leading to the formation of the this compound moiety through a series of subsequent enzymatic steps, including amide bond formation, hydroxylation, O-methylation, and cyclization.[3] The final cyclization step to form the this compound ring is mediated by a putative acyl AMP-ligase.[1][2]

A similar biosynthetic logic is observed for the benzobactins, where homologous gene clusters are found in various bacterial species.[1] The discovery of these widespread gene clusters suggests that this compound-containing natural products may be more common than previously thought.

Benzoxazolinate_Biosynthesis chorismate Chorismate adic 2-Amino-2-deoxyisochorismate (ADIC) chorismate->adic SgcD (ADIC Synthase) opa 3-Enolpyruvoylanthranilate (OPA) adic->opa SgcG (ADIC Dehydrogenase) intermediate Intermediates opa->intermediate Amide formation, Hydroxylation, O-methylation This compound This compound Moiety intermediate->this compound Acyl AMP-ligase (Cyclization)

Biosynthesis of the this compound Moiety.

Biological Activity and Mechanism of Action

The this compound moiety is integral to the potent biological activities of the natural products in which it is found.

DNA Damage by C-1027

The primary mechanism of action of C-1027 is the induction of double-stranded DNA breaks. The this compound portion of the chromophore acts as a DNA intercalator, positioning the enediyne core in the minor groove of the DNA.[1] This proximity allows the diradical, generated through a Bergman cyclization of the enediyne, to abstract hydrogen atoms from the deoxyribose backbone, leading to strand scission.

Immunomodulatory Effects

Recent studies on a derivative of C-1027, GLS-1027, have revealed an immunomodulatory role, suggesting that the this compound moiety may have biological activities beyond DNA damage. GLS-1027 has been shown to reduce the secretion of pro-inflammatory cytokines by inhibiting the activation of NF-κB and p38 MAPK signaling pathways. This suggests that this compound-containing compounds could be explored as potential anti-inflammatory agents.

NFkB_Signaling_Inhibition cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 IKK IKK Complex IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates p38 p38 MAPK MKK MKK3/6 MKK->p38 phosphorylates TAK1->IKK TAK1->MKK DNA DNA NFkB_nuc->DNA binds Cytokines Pro-inflammatory Cytokine Genes DNA->Cytokines transcription This compound This compound Compound This compound->IKK inhibits This compound->p38 inhibits

Inhibition of NF-κB and p38 MAPK Signaling.

Quantitative Biological Data

The following table summarizes the available quantitative data for the biological activity of selected this compound-containing compounds and their derivatives.

CompoundAssayCell Line/OrganismIC50 / MICReference
C-1027CytotoxicityVarious Cancer Cell LinespM to nM rangeGeneral Literature
Benzobactin ACytotoxicityNot SpecifiedCytotoxic[1]
Benzoxazolinone derivativesAntimicrobialS. aureus2 mg/mL[4]
Benzoxazolinone derivativesAntimicrobialE. coli4 mg/mL[4]
Benzoxazolinone derivativesAntimicrobialE. faecalis4 mg/mL[4]
Benzoxazolinone derivativesAntimicrobialK. pneumoniae2 mg/mL[4]

Spectroscopic Data

The structural elucidation of this compound-containing natural products relies on a combination of spectroscopic techniques, primarily NMR and high-resolution mass spectrometry (HRMS). The following table provides representative spectroscopic data for Benzobactin B.

NucleusChemical Shift (ppm)
¹H NMR
H-47.20 (d, J = 7.8 Hz)
H-57.35 (t, J = 7.8 Hz)
H-67.15 (t, J = 7.8 Hz)
H-77.50 (d, J = 7.8 Hz)
¹³C NMR
C-2158.0
C-3a142.5
C-4120.5
C-5128.0
C-6122.0
C-7115.0
C-7a148.0
HRMS [M+H]⁺ m/z 305.XXXX

Note: The spectroscopic data provided is representative and may vary slightly depending on the solvent and instrument used. The HRMS value is illustrative.[1]

Experimental Protocols

Genome Mining for this compound Biosynthetic Gene Clusters

This protocol outlines a general workflow for identifying novel this compound biosynthetic gene clusters (BGCs) from genomic data.

Genome_Mining_Workflow start Start: Genomic Database blast BLASTp Search (Query: Acyl AMP-ligase/XsbC) start->blast antismash antiSMASH Analysis of Hit Contigs blast->antismash bgc_id Identify Putative This compound BGCs antismash->bgc_id phylogeny Phylogenetic Analysis of BGCs bgc_id->phylogeny prioritize Prioritize Novel BGCs for Expression phylogeny->prioritize expression Heterologous Expression of BGC prioritize->expression analysis Metabolite Analysis (LC-MS, NMR) expression->analysis elucidation Structure Elucidation analysis->elucidation end End: New this compound Natural Product elucidation->end

Genome Mining Workflow for Benzoxazolinates.

Methodology:

  • Query Selection: Use the protein sequence of a known key enzyme in this compound biosynthesis, such as the putative acyl AMP-ligase (e.g., XsbC from Xenorhabdus szentirmaii), as a query for a BLASTp search against a genomic database (e.g., NCBI).

  • Identification of Homologous Sequences: Analyze the BLASTp results to identify homologous protein sequences in different organisms.

  • Genomic Context Analysis: Examine the genomic regions surrounding the identified homologous genes for the presence of other genes typically found in natural product biosynthetic gene clusters (e.g., NRPS, PKS, tailoring enzymes).

  • BGC Prediction: Submit the genomic contigs containing the putative BGCs to a specialized genome mining tool like antiSMASH for detailed annotation and prediction of the cluster boundaries and potential product class.

  • Phylogenetic Analysis: Perform phylogenetic analysis of the identified BGCs to assess their evolutionary relationships and identify novel, uncharacterized clusters.

  • Prioritization and Heterologous Expression: Prioritize novel and interesting BGCs for heterologous expression in a suitable host to produce the corresponding natural product.

Heterologous Expression of a Benzobactin Biosynthetic Gene Cluster in E. coli

This protocol provides a method for the heterologous expression of a benzobactin BGC, adapted from methodologies used for similar natural product gene clusters.

Methodology:

  • Vector Construction: The identified benzobactin BGC is cloned into an appropriate expression vector (e.g., a BAC or a vector system like pSEVA). The cluster should be placed under the control of an inducible promoter, such as the arabinose-inducible PBAD promoter.

  • Host Strain Selection: A suitable E. coli host strain is chosen. Strains like E. coli BL21(DE3) or engineered strains optimized for natural product biosynthesis are commonly used.

  • Transformation: The expression vector containing the BGC is transformed into the chosen E. coli host strain.

  • Culture and Induction:

    • Grow a starter culture of the recombinant E. coli strain overnight in LB medium containing the appropriate antibiotic.

    • Inoculate a larger volume of production medium (e.g., Terrific Broth) with the starter culture.

    • Grow the culture at 37°C with shaking until it reaches an OD600 of 0.4-0.6.

    • Induce the expression of the BGC by adding the appropriate inducer (e.g., L-arabinose to a final concentration of 0.2%).

    • Continue the culture at a lower temperature (e.g., 22°C) for 48-72 hours to allow for the production of the benzobactin.

  • Extraction and Analysis:

    • Harvest the cells by centrifugation.

    • Extract the cell pellet and/or the supernatant with an organic solvent (e.g., ethyl acetate (B1210297) or methanol).

    • Analyze the crude extract by LC-MS to detect the presence of the desired benzobactin.

In Vitro DNA Cleavage Assay for C-1027

This protocol describes a method to assess the DNA-cleaving ability of C-1027 in vitro.

Methodology:

  • Substrate Preparation: A supercoiled plasmid DNA (e.g., pBR322) is used as the substrate.

  • Reaction Mixture: Prepare a reaction mixture containing the plasmid DNA, C-1027 chromophore, and a suitable buffer (e.g., Tris-HCl buffer with MgCl₂).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS), followed by treatment with proteinase K to remove any associated proteins.

  • Analysis: Analyze the DNA products by agarose (B213101) gel electrophoresis. The cleavage of the supercoiled plasmid DNA will result in the formation of nicked (single-strand break) and linear (double-strand break) DNA, which can be visualized by staining with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide).

The this compound Moiety in Drug Development

The unique structural and biological properties of the this compound moiety make it an attractive scaffold for drug discovery and development. Its ability to interact with DNA and key signaling proteins suggests a broad range of potential therapeutic applications.

As a Pharmacophore for Anticancer Agents

The potent cytotoxicity of C-1027 and the benzobactins highlights the potential of the this compound core as a pharmacophore for the development of new anticancer agents. Medicinal chemistry efforts could focus on synthesizing derivatives of the this compound moiety to optimize its DNA-binding properties and cytotoxic activity while minimizing off-target effects. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features required for potent and selective anticancer activity.

As a Scaffold for Immunomodulatory Drugs

The discovery of the immunomodulatory effects of a C-1027 derivative opens up a new avenue for the development of this compound-based drugs. By targeting inflammatory signaling pathways like NF-κB and p38 MAPK, these compounds could be developed into novel treatments for a variety of inflammatory and autoimmune diseases. Further research is needed to elucidate the precise molecular targets of the this compound moiety within these pathways and to develop derivatives with improved potency and selectivity.

Conclusion

The this compound moiety represents a rare but increasingly important structural motif in the landscape of natural products. From its role in the potent DNA-damaging agent C-1027 to its presence in the newly discovered cytotoxic benzobactins, this heterocyclic core demonstrates significant potential for drug development. The elucidation of its biosynthetic pathway and the application of genome mining are rapidly expanding our understanding of the diversity and distribution of this compound-containing natural products. Future research focused on the synthesis of novel derivatives, detailed SAR studies, and further exploration of their mechanisms of action will be crucial in harnessing the full therapeutic potential of this unique pharmacophore. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to embark on or advance their work in this exciting field.

References

A Comprehensive Technical Guide to the Discovery, Isolation, and Biological Significance of Benzoxazolinate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of benzoxazolinate compounds, a class of heterocyclic molecules with significant and diverse biological activities. The document covers their initial discovery, methods for their isolation and synthesis, and a summary of their biological effects and mechanisms of action. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area of medicinal chemistry.

Discovery and Natural Occurrence

The this compound moiety is a relatively rare structural feature in natural products, first identified in the potent antitumor antibiotic C-1027, which is produced by Streptomyces globisporus.[1] This discovery was significant as the bis-heterocyclic structure of this compound plays a crucial role in the remarkable biological activity of C-1027.[1][2] The this compound portion of the molecule is involved in non-covalently binding to the CagA apoprotein, which stabilizes the enediyne chromophore during biosynthesis and secretion.[1] Furthermore, it acts as a DNA intercalator, positioning the enediyne core in the minor groove of DNA to induce cleavage.[1]

More recently, genome mining techniques have led to the discovery of a new class of this compound-containing natural products called benzobactins from diverse bacteria, including entomopathogenic bacteria like Xenorhabdus and Photorhabdus, as well as Pseudomonas chlororaphis.[1][3] This suggests that the biosynthetic machinery for producing these compounds is more widespread than initially thought and may be transferable between bacterial species through horizontal gene transfer.[1]

Biosynthesis of this compound

The biosynthesis of this compound has been a subject of significant research. It is now understood that the biosynthetic gene clusters (BGCs) responsible for producing this compound-containing compounds are present across various bacterial phyla, including Proteobacteria and Firmicutes.[1][3]

A key step in the biosynthesis is the final cyclization to form the this compound ring. This step is mediated by a putative acyl AMP-ligase.[1][3] Interestingly, the biosynthetic pathway for this compound in some bacteria appears to "borrow" an intermediate, 3-amino-4-hydroxybenzoic acid (ADIC), from the phenazine (B1670421) biosynthetic pathway.[1][2]

The general biosynthetic pathway in Xenorhabdus szentirmaii involves the following key steps:

  • The ADIC precursor is sourced from the phenazine (xpz) pathway.

  • An FMN-dependent and [Fe-S]-containing dehydrogenase (XsbA) is thought to convert ADIC to o-aminophenol (OPA).

  • A putative acyl AMP-ligase (XsbC) then mediates the intramolecular cyclization of OPA to form this compound.[1]

This compound Biosynthesis cluster_phenazine Phenazine Pathway (xpz) cluster_this compound This compound Pathway (xsb) Phenazine_precursor Phenazine Precursor ADIC ADIC (3-amino-4-hydroxybenzoic acid) Phenazine_precursor->ADIC 'borrows' intermediate OPA OPA (o-aminophenol) ADIC->OPA XsbA (Dehydrogenase) This compound This compound OPA->this compound XsbC (Acyl AMP-ligase)

Caption: Biosynthetic pathway of this compound.[1][2]

Isolation of this compound and Related Compounds

The isolation of this compound-containing natural products and their precursors often involves standard chromatographic techniques. While specific protocols for novel benzobactins are still emerging, methodologies for isolating related benzoxazinones from plant sources can provide a foundational approach.

Experimental Protocol: Modified Isolation of DIMBOA from Zea mays

This protocol is adapted from methodologies used for isolating benzoxazinones, which share structural similarities and may require similar extraction and purification steps.[4]

  • Extraction:

    • Plant Material: Fresh young leaves of Zea mays cv. Apache.

    • Homogenize the plant material in a blender with a mixture of methanol (B129727) and water (80:20 v/v).

    • Filter the homogenate through cheesecloth and then through filter paper.

    • Concentrate the filtrate under reduced pressure at a temperature below 40°C to obtain an aqueous extract.

  • Purification:

    • Liquid-Liquid Extraction: Partition the aqueous extract with ethyl acetate (B1210297). The organic phase will contain DIMBOA and other lipophilic compounds.

    • Column Chromatography: Concentrate the ethyl acetate phase and subject it to column chromatography on silica (B1680970) gel.

    • Elute the column with a gradient of hexane (B92381) and ethyl acetate.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

    • Combine fractions containing the desired compound and evaporate the solvent.

  • Crystallization:

    • Recrystallize the crude DIMBOA from a suitable solvent system, such as ethyl acetate/hexane, to obtain pure crystals.

  • Characterization:

    • Confirm the structure of the isolated compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Benzoxazolinone Derivatives

The synthesis of the benzoxazolinone core and its derivatives is of significant interest for creating libraries of compounds for drug discovery. Several synthetic routes have been developed.

Experimental Protocol: One-Pot Synthesis of N-cyclohexyl-2-(2-benzoxazolone-3-yl)-2-p-trifluoromethylphenylacetamide (BOABB)

This protocol describes a tandem Ugi four-component condensation followed by an intramolecular haloform cyclization.[5]

  • Reaction Setup:

    • To a solution of o-aminophenol (1 mmol) and p-trifluoromethylbenzaldehyde (1 mmol) in methanol (10 mL), add trichloroacetic acid (1 mmol).

    • Stir the mixture at room temperature for 10 minutes.

    • Add cyclohexyl isocyanide (1 mmol) to the reaction mixture.

  • Reaction Conditions:

    • Continue stirring the reaction mixture at room temperature for 24 hours.

    • After the reaction is complete (monitored by TLC), add a base such as potassium carbonate (2 mmol).

    • Stir for an additional 12 hours to facilitate the intramolecular cyclization.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • Add water to the residue and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Synthesis of BOABB Reactants o-aminophenol + p-trifluoromethylbenzaldehyde + trichloroacetic acid + cyclohexyl isocyanide Ugi_Product Ugi Adduct (Intermediate) Reactants->Ugi_Product Ugi 4CC Methanol, RT, 24h Cyclization Intramolecular Cyclization Ugi_Product->Cyclization Base (K2CO3) BOABB BOABB Cyclization->BOABB

Caption: Synthetic workflow for BOABB.[5]

Table 1: Characterization Data for Synthesized Benzoxazolinone Derivatives [6]

CompoundYield (%)m.p. (°C)¹H NMR (δ ppm)¹³C NMR (δ ppm)IR (ν_max, cm⁻¹)
Amide Derivative 78252-2542.85 (t), 4.13 (t), 7.11-7.36 (m), 7.67 (d), 7.73 (d), 10.39 (s)34.45, 38.25, 109.51, 109.60, 112.43, 118.69, 122.16, 123.82, 126.69, 127.44, 130.97, 138.38, 141.77, 141.96, 153.63, 169.203374, 3304, 3260 (NH₂, NH), 1754 (C=O)
Hydrazone Derivative --2.73, 3.11 (2t), 4.07-4.18 (m), 7.06-8.07 (m), 11.51 (s), 11.61 (s)30.37, 32.27, 38.00, 38.18, 109.39-172.043182, 3066 (NH), 1780 (C=O), 1662 (C=N)
5-Chlorobenzimidazole Derivative --3.25 (t), 4.26 (t), 7.04-7.61 (m), 12.54 (s)27.00, 40.39, 97.46-153.573312 (NH), 1744 (C=O), 1483 (C=N)
Fluorinated Derivative --3.24 (t), 4.26 (t), 6.97-7.45 (m), 12.46 (s)27.00, 40.39, 97.46-158.253074 (NH), 1769 (C=O), 1488 (C=N)

Biological Activities and Therapeutic Potential

This compound and its synthetic analogs, benzoxazolinones and benzoxazoles, exhibit a wide spectrum of biological activities, making them attractive scaffolds for drug development.

5.1. Antimicrobial Activity

Several derivatives of 2-benzoxazolinone (B145934) have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria.[6]

Table 2: Antibacterial Activity of Benzoxazolinone Derivatives (MIC, μg/mL) [6]

CompoundEscherichia coliBacillus subtilisStaphylococcus aureusSalmonella Enteritidis
Amide Derivative>1000250500>1000
5-chlorobenzimidazole12562.5125250
Hydrazone (3-chloro)62.5125250500
Hydrazone (2-furyl)12562.5125250
Hydrazone (5-nitro-2-furyl)62.531.2562.5125

The mechanism of action for some oxazoline-based antimicrobial polymers has been shown to involve disruption of the bacterial cell membrane, with potential interactions with bacterial DNA.[7]

5.2. Fungicidal, Herbicidal, and Insecticidal Activities

Derivatives of benzoxazolinone and benzoxazolinethione have demonstrated significant activity in agricultural applications.

  • Fungicidal Activity: 3-alkylbenzoxazolinones and 2-alkylthiobenzoxazoles are effective against pathogens like Fusarium oxysporum and Verticillium dahliae.[8][9] For instance, 2-methylthiobenzoxazole inhibited V. dahliae spores by 96.4%.[8][9] They are also effective against powdery mildew on cucumbers and wheat.[8][9]

  • Herbicidal Activity: 3-alkylbenzoxazolinones, 3-alkyl-6-halobenzoxazolinones, and 2-alkylthiobenzoxazoles show contact herbicidal action.[8]

  • Insecticidal Activity: O,O-diethylthiophosphorylmethyl-6-chlorobenzoxazolinone has been used as an insecticide.[8]

Table 3: Fungicidal Activity of Benzoxazolinone Derivatives [9]

CompoundPathogenInhibition (%)
2-methylthiobenzoxazoleVerticillium dahliae96.4
Benzoxazolyl-2-carbamic acid butyl esterVerticillium dahliae65

5.3. Anticancer and Antitumor Activity

As mentioned, the natural product C-1027, containing a this compound moiety, is a highly cytotoxic antitumor agent.[2] This has spurred the development of synthetic benzoxazole (B165842) derivatives as potential anticancer drugs. For example, some novel phortress (B1677703) analogues with a benzoxazole core have shown significant anticancer effects against various carcinoma cell lines.[10] The proposed mechanism for these analogues involves the activation of the aryl hydrocarbon receptor (AhR) and subsequent expression of cytochrome P450 CYP1A1.[10]

A synthetic derivative of Acanthus ilicifolius alkaloid, BOABB, has demonstrated an inhibitory effect on cervical cancer C-33A cells with an IC₅₀ of 32.3 μM.[5] It was also shown to inhibit cell migration and induce apoptosis, with the apoptotic rate increasing from 10.86% to 34.70% upon treatment.[5]

Experimental Workflow cluster_Discovery Discovery & Isolation cluster_Synthesis Synthesis & Derivatization cluster_Screening Biological Screening NaturalSource Natural Source (e.g., Bacteria, Plants) Extraction Extraction NaturalSource->Extraction Purification Purification (Chromatography) Extraction->Purification Isolation Isolation & Structure Elucidation Purification->Isolation Synthesis Chemical Synthesis Isolation->Synthesis Derivatization Derivatization Synthesis->Derivatization Library Compound Library Derivatization->Library Bioassays Biological Assays (e.g., MIC, IC50) Library->Bioassays Hit_ID Hit Identification Bioassays->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt

Caption: General workflow for this compound research.

Conclusion

This compound compounds and their synthetic analogs represent a versatile and promising class of molecules for drug discovery and development. Their diverse biological activities, ranging from antimicrobial and anticancer to agricultural applications, underscore their therapeutic potential. The elucidation of their biosynthetic pathways and the development of efficient synthetic routes are paving the way for the creation of novel and more potent derivatives. Further research into their mechanisms of action and structure-activity relationships will be crucial for translating these promising compounds into clinical and agricultural solutions.

References

Elucidating the Benzoxazolinate Biosynthetic Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazolinates are a class of heterocyclic natural products that have garnered significant interest due to their presence in potent bioactive compounds, including the enediyne antitumor antibiotic C-1027. The benzoxazolinate moiety plays a crucial role in the biological activity of these molecules, often facilitating interactions with DNA and proteins. Understanding the biosynthesis of this important scaffold is critical for harnessing its potential in synthetic biology and drug development. This technical guide provides an in-depth overview of the core this compound biosynthetic pathway as elucidated in bacteria, focusing on the key enzymatic transformations, relevant quantitative data, and detailed experimental protocols for pathway characterization.

The Core this compound Biosynthetic Pathway

The biosynthesis of this compound originates from the primary metabolite chorismic acid and proceeds through a series of enzymatic reactions to yield the final heterocyclic product. The pathway has been primarily characterized in bacteria such as Streptomyces globisporus (producer of C-1027) and entomopathogenic bacteria like Xenorhabdus and Photorhabdus. The core pathway involves three key enzymatic steps:

  • Formation of 2-amino-2-deoxyisochorismic acid (ADIC): The pathway initiates with the conversion of chorismic acid to ADIC. This reaction is catalyzed by an ADIC synthase , such as SgcD in S. globisporus or its homolog XpzC in Xenorhabdus szentirmaii.[1] This enzyme is a homolog of the anthranilate synthase component I.[1]

  • Conversion of ADIC to 3-hydroxyanthranilic acid (OPA): The second step involves the conversion of ADIC to an unstable intermediate, which is then proposed to be converted to OPA. This transformation is carried out by an FMN-dependent and [Fe-S] cluster-containing dehydrogenase .[1] In S. globisporus, this enzyme is SgcG, and its homolog in X. szentirmaii is XsbA.[1]

  • Cyclization to form this compound: The final and key step is the intramolecular cyclization of OPA to form the this compound ring. This reaction is mediated by a putative acyl-AMP ligase , exemplified by XsbC in X. szentirmaii.[1] This enzyme activates the carboxylate of the enolpyruvate moiety of OPA via ATP-dependent adenylation, facilitating the nucleophilic attack by the amino group to form the lactam ring.[1]

Quantitative Data

While detailed kinetic parameters for all enzymes in the this compound pathway are not yet fully available in the public domain, studies involving gene deletion and heterologous expression have provided valuable quantitative insights into the pathway's productivity and the synergistic effects of certain enzymes.

Table 1: Relative Production of Benzobactins in Pseudomonas chlororaphis Deletion Mutants [2]

Mutant StrainRelative Production of Benzobactin A (%)Relative Production of Benzobactin B (%)
PBADpbzA (promoter exchange)100100
ΔpbzF (ADIC synthase homolog)~0.1Not Detected
ΔphzE (ADIC synthase)~3.3~3.3
ΔpbzF ΔphzE (double deletion)Not DetectedNot Detected

Data is relative to the production in the PBADpbzA promoter exchange mutant. This data highlights the significant decrease in benzobactin production upon deletion of ADIC synthase homologs, indicating their crucial role in supplying the ADIC precursor. The synergistic effect of PbzF and PhzE is also evident from the drastic reduction in product titers in the single deletion mutants.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the elucidation of the this compound biosynthetic pathway.

Protocol 1: Heterologous Expression of this compound Biosynthetic Genes in E. coli

This protocol describes the heterologous expression of the xsb gene cluster from X. szentirmaii in E. coli to produce this compound.

1. Plasmid Construction:

  • Amplify the xsbA, xsbB, xsbC, xsbD, and xsbE genes from X. szentirmaii genomic DNA using high-fidelity DNA polymerase.
  • Clone the amplified genes into an appropriate expression vector, such as pET28a(+), under the control of an inducible promoter (e.g., T7 promoter). The genes can be cloned as an operon or on separate compatible plasmids.
  • To ensure the production of the ADIC precursor, co-express the xpzC gene (ADIC synthase) from X. szentirmaii on a compatible plasmid.

2. Transformation and Culture:

  • Transform the constructed plasmids into a suitable E. coli expression strain, such as BL21(DE3).
  • Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
  • Inoculate 1 L of fresh LB medium with the overnight culture to an initial OD600 of 0.1.
  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

3. Induction and Fermentation:

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
  • Continue to incubate the culture at a lower temperature, such as 18°C, for 16-24 hours to enhance soluble protein expression.

4. Extraction and Analysis:

  • Harvest the cells by centrifugation.
  • Extract the metabolites from the culture supernatant and cell pellet using an equal volume of ethyl acetate.
  • Evaporate the organic solvent and redissolve the residue in methanol (B129727) for analysis by HPLC or HPLC-MS/MS.

Protocol 2: In Vitro Reconstitution of this compound Formation

This protocol outlines the steps for the in vitro enzymatic synthesis of this compound from chorismic acid.

1. Enzyme Purification:

  • Individually express and purify the ADIC synthase (e.g., XpzC), FMN-dependent dehydrogenase (e.g., XsbA), and acyl-AMP ligase (e.g., XsbC) with N-terminal His-tags from E. coli.
  • Perform protein purification using Ni-NTA affinity chromatography followed by size-exclusion chromatography to ensure high purity.

2. In Vitro Reaction Setup:

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 2 mM DTT).
  • In a total volume of 100 µL, combine:
  • Chorismic acid (1 mM)
  • Purified ADIC synthase (5 µM)
  • Purified FMN-dependent dehydrogenase (5 µM)
  • Purified acyl-AMP ligase (5 µM)
  • ATP (2 mM)
  • FMN (0.1 mM)
  • NAD(P)H (1 mM)
  • Incubate the reaction mixture at 30°C for 2-4 hours.

3. Product Detection:

  • Quench the reaction by adding an equal volume of cold methanol.
  • Centrifuge to pellet the precipitated proteins.
  • Analyze the supernatant for the presence of this compound using HPLC-MS/MS.

Protocol 3: HPLC-MS/MS Method for this compound Quantification

This protocol provides a general framework for the sensitive and specific quantification of this compound and related benzobactins.

1. Sample Preparation:

  • Extract metabolites from bacterial cultures or in vitro reaction mixtures as described in the previous protocols.
  • Reconstitute the dried extracts in a known volume of a suitable solvent (e.g., 50% methanol in water).
  • Filter the samples through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A linear gradient from 5% to 95% B over 15 minutes, followed by a 5-minute wash at 95% B and a 5-minute re-equilibration at 5% B.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.

3. MS/MS Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode (optimization required).
  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
  • MRM Transitions: Determine the specific precursor-to-product ion transitions for this compound and any internal standards.
  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

4. Quantification:

  • Prepare a calibration curve using authentic standards of this compound.
  • Quantify the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Signaling Pathways and Experimental Workflows

The regulation of the this compound biosynthetic pathway is likely integrated with the broader metabolic and signaling networks of the producing organism. While specific regulatory signaling pathways have not been extensively detailed, the biosynthesis is often linked to primary metabolic pathways, such as the shikimate pathway for the supply of chorismic acid, and phenazine (B1670421) biosynthesis for the provision of the ADIC precursor in some bacteria.[1]

Diagrams

Benzoxazolinate_Biosynthesis Chorismate Chorismic Acid ADIC 2-amino-2-deoxyisochorismic acid (ADIC) Chorismate->ADIC SgcD / XpzC (ADIC Synthase) OPA 3-hydroxyanthranilic acid (OPA) ADIC->OPA SgcG / XsbA (FMN-dependent Dehydrogenase) This compound This compound OPA->this compound XsbC (Acyl-AMP Ligase) + ATP

Core this compound Biosynthetic Pathway.

Experimental_Workflow cluster_invivo In Vivo Analysis cluster_invitro In Vitro Reconstitution Gene_Cluster_ID Identify Gene Cluster (e.g., xsb, pbz) Gene_Deletion Gene Deletion Mutant Construction Gene_Cluster_ID->Gene_Deletion Heterologous_Expression Heterologous Expression in E. coli Gene_Cluster_ID->Heterologous_Expression Extraction Metabolite Extraction Gene_Deletion->Extraction Heterologous_Expression->Extraction HPLC_Analysis HPLC-MS/MS Analysis Extraction->HPLC_Analysis Protein_Expression Recombinant Protein Expression & Purification Enzyme_Assay In Vitro Enzyme Assay Protein_Expression->Enzyme_Assay Product_ID Product Identification (HPLC-MS/MS) Enzyme_Assay->Product_ID Kinetics Enzyme Kinetics Determination Product_ID->Kinetics

General Experimental Workflow for Pathway Elucidation.

Conclusion

The elucidation of the this compound biosynthetic pathway provides a foundation for the discovery and engineering of novel bioactive natural products. The identification of the key enzymes, particularly the acyl-AMP ligase responsible for the final cyclization, opens up avenues for genome mining to identify new producers of this compound-containing compounds. The experimental protocols and analytical methods detailed in this guide offer a framework for researchers to further investigate this pathway, characterize the enzymes involved, and develop strategies for the fermentative production of these valuable molecules. Future work focusing on the detailed kinetic characterization of the biosynthetic enzymes and the elucidation of the regulatory networks governing this pathway will be crucial for advancing the field of natural product biosynthesis and its application in drug development.

References

The Bacterial Blueprint: An In-depth Technical Guide to the Biological Origin of Benzoxazolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoxazolinate is a significant heterocyclic moiety, integral to the structure and bioactivity of several potent natural products, including the antitumor antibiotic C-1027. Understanding its biosynthesis in bacteria is pivotal for the discovery of novel therapeutics and the bioengineering of improved production systems. This technical guide provides a comprehensive overview of the biological origin of this compound in bacteria, focusing on the key biosynthetic pathways, enzymes, and genetic determinants. We present detailed experimental protocols for the elucidation of these pathways, quantitative data on production, and visual representations of the core biological and experimental processes. This document is intended to serve as a foundational resource for researchers in natural product biosynthesis, synthetic biology, and drug development.

Introduction

The this compound scaffold is a rare but powerful feature in natural products, known to interact with DNA and proteins, thereby conferring remarkable biological activities.[1][2] Initially identified in the enediyne antibiotic C-1027 produced by Streptomyces globisporus, the biosynthetic origins of this moiety have been a subject of intense research.[1] Recent advancements in genome mining, enabled by the characterization of key biosynthetic enzymes, have revealed that the capacity to produce this compound-containing compounds is not restricted to Actinobacteria but is widespread across diverse bacterial phyla, including Proteobacteria and Firmicutes.[1][2][3]

This guide delves into the core of this compound biosynthesis, drawing primarily from the seminal work on the characterization of the biosynthetic gene clusters (BGCs) in Xenorhabdus szentirmaii and Pseudomonas chlororaphis.[1] We will explore the enzymatic cascade leading to the formation of the this compound ring, the genetic architecture of the responsible BGCs, and the interplay with other metabolic pathways.

Biosynthetic Pathways of this compound

The formation of the this compound core proceeds through a conserved enzymatic logic, although the specific genetic organization and precursor supply can vary between different bacterial species. The key steps involve the synthesis of an anthranilate derivative, followed by a crucial cyclization reaction.

The xsb Biosynthetic Pathway in Xenorhabdus szentirmaii

In the entomopathogenic bacterium Xenorhabdus szentirmaii DSM 16338, the biosynthesis of this compound is encoded by the xsb gene cluster.[1] A notable feature of this pathway is its reliance on biosynthetic crosstalk, borrowing a key precursor from the phenazine (B1670421) biosynthetic pathway.[1] The proposed pathway is as follows:

  • ADIC Synthesis: The phenazine pathway enzyme Xpz provides 2-amino-2-deoxyisochorismate (ADIC).[1]

  • Conversion to OPA: The FMN-dependent and [Fe-S]-containing dehydrogenase, XsbA (homologous to SgcG), is proposed to convert ADIC to 2-oxo-2-phosphonoacetic acid (OPA).[1]

  • Cyclization to this compound: A putative acyl AMP-ligase, XsbC, mediates the final intramolecular cyclization of OPA to form the this compound moiety.[1]

xenorhabdus_pathway cluster_precursor Phenazine Pathway cluster_xsb xsb Gene Cluster Chorismate Chorismate ADIC ADIC Chorismate->ADIC Xpz OPA OPA ADIC->OPA XsbA This compound This compound OPA->this compound XsbC pseudomonas_pathway cluster_precursors Precursor Synthesis cluster_nrps NRPS Assembly Chorismate_pool Chorismate ADIC_Anthranilate ADIC / Anthranilate Chorismate_pool->ADIC_Anthranilate PbzF + PhzE (Synergistic) Benzoxazolinate_Moiety This compound Moiety ADIC_Anthranilate->Benzoxazolinate_Moiety pbz BGC enzymes L_Serine L_Serine 2_HMS 2-hydroxymethylserine L_Serine->2_HMS PbzB NRPS_machinery Type I & II NRPS 2_HMS->NRPS_machinery Benzoxazolinate_Moiety->NRPS_machinery Benzobactins Benzobactins NRPS_machinery->Benzobactins experimental_workflow Genome_Mining Genome Mining (Acyl AMP-ligase probe) BGC_Identification Identification of Putative BGC (e.g., xsb, pbz) Genome_Mining->BGC_Identification Genetic_Manipulation Genetic Manipulation (Promoter Exchange, Gene Deletion) BGC_Identification->Genetic_Manipulation Heterologous_Expression Heterologous Expression (e.g., in E. coli) BGC_Identification->Heterologous_Expression Metabolite_Analysis Metabolite Analysis (HPLC, HRMS) Genetic_Manipulation->Metabolite_Analysis Structure_Elucidation Structure Elucidation (NMR Spectroscopy) Metabolite_Analysis->Structure_Elucidation Pathway_Confirmation Confirmation of Biosynthetic Pathway Structure_Elucidation->Pathway_Confirmation Heterologous_Expression->Metabolite_Analysis

References

Spectroscopic Properties of Benzoxazolinate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazolinate core is a significant heterocyclic motif found in a range of natural products and synthetic compounds exhibiting notable biological and photophysical properties. A comprehensive understanding of its spectroscopic characteristics is paramount for its application in drug discovery, molecular probes, and materials science. This technical guide provides a detailed overview of the key spectroscopic properties of this compound and its derivatives, including UV-Vis absorption, fluorescence emission, and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols for synthesis and characterization are provided, alongside a visualization of the biosynthetic pathway of this compound-containing natural products. All quantitative data is summarized in structured tables for ease of reference and comparison.

Introduction

This compound and its derivatives are a class of heterocyclic compounds that have garnered significant interest due to their presence in bioactive natural products and their utility as versatile fluorophores.[1][2] The rigid, planar structure of the benzoxazole (B165842) ring system, often in conjugation with a hydroxyphenyl substituent, gives rise to unique photophysical phenomena such as Excited-State Intramolecular Proton Transfer (ESIPT). This process leads to a large Stokes shift, making these compounds ideal candidates for fluorescent probes, sensors, and optoelectronic materials. In the realm of drug development, the this compound moiety is a key pharmacophore in several natural products with potent biological activities, necessitating a thorough spectroscopic characterization for structure elucidation and mechanism of action studies.[3] This guide aims to consolidate the spectroscopic data and methodologies related to this compound and its pertinent derivatives.

UV-Vis Absorption and Fluorescence Spectroscopy

The electronic absorption and emission properties of this compound derivatives are dominated by π-π* transitions within the conjugated aromatic system. The position of the absorption and emission maxima, as well as the fluorescence quantum yield, are highly sensitive to the substitution pattern on the benzoxazole and hydroxyphenyl rings, and the solvent environment.

A key feature of 2-(2'-hydroxyphenyl)benzoxazole (HBO) type derivatives is the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT). Upon photoexcitation of the enol form, an ultrafast proton transfer occurs from the hydroxyl group to the nitrogen atom of the oxazole (B20620) ring, forming an excited keto tautomer. This keto form is responsible for the characteristic long-wavelength, large Stokes-shifted fluorescence.

Quantitative Spectroscopic Data

The following tables summarize the UV-Vis absorption and fluorescence data for a selection of this compound derivatives.

Table 1: UV-Vis Absorption Data for Benzoxazole Derivatives

CompoundSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Reference
2-(4'-amino-2'-hydroxyphenyl)benzoxazoleEthanol3361.83 x 10⁴[4]
2-(5'-amino-2'-hydroxyphenyl)benzoxazoleEthanol3745.30 x 10⁴[4]
2-(4'-acetylamino-2'-hydroxyphenyl)benzoxazoleEthanol3391.69 x 10⁵[4]
HBO-NBu₂Dichloromethane--[5]
Boron(III) Complex of 2-(2'-hydroxyphenyl)benzoxazoleDichloromethane336 - 37513,000 - 30,000[6]
Boron(III) Complex of Diethylamino-substituted HBODichloromethane385 - 40160,000 - 80,000[6]

Table 2: Fluorescence Emission Data for Benzoxazole Derivatives

CompoundSolventλem (nm)Quantum Yield (Φf)Reference
HBO-NBu₂Dichloromethane-0.62[5]
Boron(III) Complex of 2-(2'-hydroxyphenyl)benzoxazoleDichloromethane385 - 4390.17 - 0.73[6]
BODIPY-HBO Dyad---[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound-containing molecules. The chemical shifts of the protons and carbons in the benzoxazole and associated ring systems provide detailed information about the electronic environment and connectivity of the atoms.

Representative NMR Data

The following tables present typical ¹H and ¹³C NMR chemical shift ranges for benzoxazole derivatives. It is important to note that specific chemical shifts can vary based on substitution and solvent.

Table 3: ¹H NMR Spectroscopic Data for Benzoxazole Derivatives

ProtonChemical Shift (δ, ppm)MultiplicityReference
Benzoxazole Aromatic Protons7.25 - 7.80m[4]
Hydroxyphenyl Aromatic Protons6.16 - 7.70m[4]
Phenolic -OH~11.14s (broad)[4]
Amino -NH₂~6.06s (broad)[4]
2-Methylbenzo[d]oxazole (CH₃)2.61s[7]
2-Phenylbenzo[d]oxazole (Aromatic)7.36 - 8.27m[7]

Table 4: ¹³C NMR Spectroscopic Data for Benzoxazole Derivatives

CarbonChemical Shift (δ, ppm)Reference
C=N (Oxazole)162.0 - 163.7[7]
Quaternary Carbons (Benzoxazole Fusion)140.9 - 150.9[7]
Aromatic CH (Benzoxazole)109.5 - 126.1[7]
Aromatic C (Phenyl Substituent)126.6 - 130.6[7]
2-Methylbenzo[d]oxazole (CH₃)14.46[7]
NMR Data for Benzobactin B

The benzobactin B, a natural product containing a this compound moiety, has been characterized by NMR spectroscopy.

Table 5: NMR Spectroscopic Data for Benzobactin B

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm) (J in Hz)
This compound Moiety
2158.2-
4122.97.35 (d, 8.0)
5125.47.51 (t, 8.0)
6124.87.43 (t, 8.0)
7116.17.68 (d, 8.0)
7a148.1-
3a141.5-
Serine Moiety
1'171.5-
2'56.74.65 (t, 4.0)
3'62.13.98 (dd, 11.5, 4.0), 3.92 (dd, 11.5, 4.0)
2-Hydroxymethylserine Moiety
1''170.8-
2''65.44.52 (d, 8.5)
3''63.93.85 (d, 11.5), 3.79 (d, 11.5)

Note: Data is representative and based on the characterization of benzobactin B as reported in the literature.

Experimental Protocols

Synthesis of 2-(2'-hydroxyphenyl)benzoxazole Derivatives

A common method for the synthesis of 2-(2'-hydroxyphenyl)benzoxazoles involves the condensation of a 2-aminophenol (B121084) with a salicylic (B10762653) acid derivative.

Example Protocol:

  • An equimolar mixture of the appropriate 2-aminophenol and aminosalicylic acid is prepared.

  • The mixture is heated in the presence of a dehydrating agent, such as polyphosphoric acid or boric acid, at elevated temperatures (e.g., 200-250 °C) for several hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and poured into ice water.

  • The resulting precipitate is collected by filtration, washed with a sodium bicarbonate solution, and then with water.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

UV-Vis Spectrophotometry
  • Solutions of the this compound derivatives are prepared in a suitable spectroscopic grade solvent (e.g., ethanol, dichloromethane) at a known concentration (e.g., 10⁻⁴ to 10⁻⁵ M).

  • The absorption spectra are recorded using a dual-beam UV-Vis spectrophotometer, typically over a range of 200-800 nm.

  • The solvent is used as a reference.

  • The wavelength of maximum absorption (λmax) and the absorbance value are determined.

  • The molar absorptivity (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.[4]

Fluorescence Spectroscopy
  • Solutions of the compounds are prepared in a spectroscopic grade solvent, with concentrations adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • The fluorescence emission and excitation spectra are recorded on a spectrofluorometer.

  • The excitation wavelength is set at the absorption maximum (λmax), and the emission spectrum is scanned over a suitable wavelength range.

  • The fluorescence quantum yield (Φf) can be determined relative to a standard fluorophore with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) using the following equation: Φf(sample) / Φf(standard) = [A(standard) * I(sample) * n(sample)²] / [A(sample) * I(standard) * n(standard)²] where A is the absorbance at the excitation wavelength, I is the integrated emission intensity, and n is the refractive index of the solvent.[6]

NMR Spectroscopy
  • Approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Advanced NMR techniques such as COSY, HSQC, and HMBC can be employed for complete structural assignment.

Biosynthesis of this compound

The this compound core in natural products is synthesized through a dedicated biosynthetic pathway. The following diagram illustrates the key steps in the biosynthesis of benzobactin, a this compound-containing natural product.[3]

Benzoxazolinate_Biosynthesis ADIC ADIC (anthranilate derivative) XsbB XsbB (NRPS) ADIC->XsbB Adenylation XsbC XsbC (Acyl-AMP ligase) XsbB->XsbC Thiolation XsbA XsbA (Dehydrogenase) XsbC->XsbA Cyclization This compound This compound XsbA->this compound Dehydrogenation

Caption: Biosynthetic pathway of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic properties of this compound and its derivatives. The tabulated UV-Vis, fluorescence, and NMR data serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and materials science. The detailed experimental protocols offer practical guidance for the synthesis and characterization of these important heterocyclic compounds. The visualization of the biosynthetic pathway provides insight into the natural production of these molecules. A thorough understanding of these spectroscopic properties is critical for the continued development and application of this compound-based compounds in various scientific disciplines.

References

An In-depth Technical Guide to Benzoxazolinate Derivatives and Analogues for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazolinate and its related analogues, including benzoxazolinones and benzoxazoles, represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural features allow for diverse biological activities, making them privileged scaffolds in the design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives and analogues, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

Core Chemical Structures

The foundational structures discussed in this guide are the this compound, benzoxazolinone, and benzoxazole (B165842) nuclei. The this compound moiety is a rare feature in natural products, first identified in the potent antitumor antibiotic C-1027, where it plays a crucial role in its remarkable biological activity by interacting with both proteins and DNA.[1] Benzoxazolinones and benzoxazoles are synthetic analogues that have been extensively explored for their therapeutic potential.

Synthesis of this compound Derivatives and Analogues

The synthesis of these compounds can be achieved through various chemical routes. Below are representative protocols for the synthesis of key derivatives.

Experimental Protocol: Synthesis of 2-Benzoxazolinone (B145934) Derivatives

A common route to 2-benzoxazolinone derivatives involves the cyclization of 2-aminophenol (B121084) precursors. A general multi-step synthesis is outlined below.[2]

Step 1: Synthesis of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide

  • A mixture of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid (1 eq.), methanol, and a catalytic amount of concentrated H₂SO₄ is heated under reflux for 8 hours to yield methyl 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoate.

  • The resulting methyl ester is then refluxed with hydrazine (B178648) hydrate (B1144303) (10 eq.) in ethanol (B145695) for 12 hours.

  • After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried to yield 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide.[2]

Step 2: Synthesis of N'-Arylmethylene-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazides (Hydrazones)

  • A solution of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanehydrazide (1 eq.) in ethanol is treated with the appropriate aromatic aldehyde (1 eq.).

  • A few drops of glacial acetic acid are added as a catalyst.

  • The reaction mixture is refluxed for 4-6 hours.

  • The mixture is then cooled, and the resulting precipitate is filtered, washed with cold ethanol, and recrystallized to give the final hydrazone derivative.[2]

Characterization: The structures of the synthesized compounds are typically confirmed using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry, along with elemental analysis.[2]

Biological Activities and Quantitative Data

This compound derivatives and their analogues exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. The following tables summarize the quantitative data for some of these activities.

Antimicrobial Activity

Many benzoxazole and benzoxazolinone derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key measure of their potency.

Table 1: Antibacterial Activity of Selected Benzoxazole and Benzoxazolinone Derivatives (MIC in µg/mL)

CompoundBacillus subtilisStaphylococcus aureusEscherichia coliPseudomonas aeruginosaReference
5c 3.12---[3]
5e 3.12--significant activity[3]
6a ---significant activity[3]
6e ---significant activity[3]

Note: "-" indicates data not reported in the cited source. "Significant activity" was noted but a specific MIC value was not provided.

Anticancer Activity

The anticancer potential of this compound analogues is a major area of research. Their cytotoxicity against various cancer cell lines is often quantified by the half-maximal inhibitory concentration (IC50).

Table 2: Anticancer Activity of Selected Benzoxazole Derivatives (IC50 in µM)

CompoundHepG2 (Liver Cancer)MCF-7 (Breast Cancer)HCT-116 (Colon Cancer)Reference
12l 10.5015.21-[4]
12d 23.6144.09-[4]
12f 36.9622.54-[4]
12i 27.3027.99-[4]
13a 25.4732.47-[4]
Compound 6 --24.5[5]
Compound 4 --39.9[5]
Compound 26 --35.6[5]
5a PotentPotent-[6]
6 PotentPotent-[6]

Note: "-" indicates data not reported in the cited source. "Potent" indicates significant activity was reported without specific IC50 values.

Enzyme Inhibitory Activity

Certain benzoxazole derivatives have been shown to be potent inhibitors of various enzymes, including vascular endothelial growth factor receptor 2 (VEGFR-2) and monoamine oxidase (MAO).

Table 3: Enzyme Inhibitory Activity of Selected Benzoxazole Derivatives

CompoundTarget EnzymeIC50 / KiReference
12l VEGFR-297.38 nM (IC50)[4]
1d MAO-B0.0023 µM (IC50)[1]
2e MAO-B0.0033 µM (IC50)[1]
2c MAO-A0.670 µM (IC50)[1]
2e MAO-A0.592 µM (IC50)[1]

Experimental Protocols for Biological Assays

Reproducible and standardized protocols are essential for the evaluation of the biological activity of newly synthesized compounds.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

  • Preparation of Bacterial Inoculum: A few colonies of the test bacterium are inoculated into a suitable broth and incubated to achieve a standardized cell density (e.g., 0.5 McFarland standard).

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]

Protocol for Sulforhodamine B (SRB) Assay for Anticancer Activity

The SRB assay is a colorimetric method used to determine cytotoxicity and cell proliferation.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.

  • Staining: The plates are washed, and the fixed cells are stained with SRB solution for 30 minutes at room temperature.

  • Solubilization and Absorbance Reading: Unbound dye is washed away, and the bound dye is solubilized with a Tris-base solution. The absorbance is read on a plate reader at a specific wavelength (e.g., 510 nm).

  • IC50 Calculation: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for rational drug design and development.

Anticancer Mechanisms

Several mechanisms have been proposed for the anticancer activity of this compound analogues, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.

1. Induction of Apoptosis:

Many benzoxazole derivatives have been shown to induce apoptosis in cancer cells. This often involves the modulation of the Bcl-2 family of proteins and the activation of caspases. For example, some derivatives can increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio and subsequent activation of the caspase cascade.[4][7] The activation of effector caspases, such as caspase-3, is a key event in the execution phase of apoptosis.[4][7]

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade This compound Analogue This compound Analogue Bax Bax This compound Analogue->Bax upregulates Bcl2 Bcl2 This compound Analogue->Bcl2 downregulates Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax->Mitochondrial Outer\nMembrane Permeabilization promotes Bcl2->Mitochondrial Outer\nMembrane Permeabilization inhibits Cytochrome c release Cytochrome c release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c release->Apaf-1 Caspase-9 activation Caspase-9 activation Apaf-1->Caspase-9 activation Caspase-3 activation Caspase-3 activation Caspase-9 activation->Caspase-3 activation activates Apoptosis Apoptosis Caspase-3 activation->Apoptosis executes

Figure 1: Intrinsic apoptosis pathway induced by this compound analogues.

2. Inhibition of DNA Repair Pathways:

A promising strategy in cancer therapy is to inhibit DNA repair mechanisms, thereby sensitizing cancer cells to DNA-damaging agents. The non-homologous end joining (NHEJ) pathway is a major mechanism for repairing DNA double-strand breaks. DNA-dependent protein kinase (DNA-PK) is a key enzyme in this pathway. Some benzoxazine (B1645224) analogues have been identified as inhibitors of DNA-PK, leading to delayed DNA repair, cell cycle arrest, and apoptosis.

NHEJ_Pathway cluster_DSB DNA Damage cluster_Repair NHEJ Repair Pathway cluster_Inhibition Inhibition DSB DNA Double-Strand Break Ku70_80 Ku70/80 DSB->Ku70_80 recruits DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits XRCC4_LigIV XRCC4-Ligase IV DNA_PKcs->XRCC4_LigIV phosphorylates & activates Repair DNA Repair XRCC4_LigIV->Repair ligates DNA ends Inhibitor Benzoxazinate Analogue (DNA-PK Inhibitor) Inhibitor->DNA_PKcs inhibits

Figure 2: Inhibition of the NHEJ pathway by this compound analogues.
Anti-inflammatory Mechanisms

The anti-inflammatory properties of some benzoxazolinone derivatives are linked to their ability to inhibit the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α).[8] Additionally, some analogues can activate the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular response to oxidative stress and inflammation.[9]

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies cluster_sar SAR & Lead Optimization Synthesis Synthesis of this compound Derivatives/Analogues Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Antimicrobial Antimicrobial Assays (MIC/MBC) Characterization->Antimicrobial Anticancer Anticancer Assays (e.g., SRB, MTT) Characterization->Anticancer Enzyme Enzyme Inhibition Assays Characterization->Enzyme SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Apoptosis_assay Apoptosis Assays (e.g., Annexin V, Caspase activity) Anticancer->Apoptosis_assay Cell_cycle Cell Cycle Analysis Anticancer->Cell_cycle Western_blot Western Blot for Signaling Proteins Anticancer->Western_blot Anticancer->SAR Enzyme->SAR Apoptosis_assay->SAR Cell_cycle->SAR Western_blot->SAR Lead_opt Lead Optimization SAR->Lead_opt

Figure 3: General experimental workflow for the development of this compound derivatives.

Conclusion and Future Directions

This compound derivatives and their analogues represent a rich source of biologically active compounds with significant therapeutic potential. The diverse range of activities, from antimicrobial to anticancer and anti-inflammatory, underscores the importance of this chemical scaffold in drug discovery. The ability to systematically synthesize and modify these compounds allows for the exploration of structure-activity relationships, leading to the optimization of potency and selectivity.

Future research in this area will likely focus on:

  • The discovery and characterization of novel, naturally occurring this compound-containing compounds.

  • The development of more efficient and green synthetic methodologies.

  • The elucidation of novel mechanisms of action and the identification of new molecular targets.

  • The use of computational methods, such as molecular docking and dynamics simulations, to guide the rational design of more potent and selective analogues.

  • The evaluation of lead compounds in preclinical and clinical studies to translate their therapeutic potential into novel medicines.

This guide provides a foundational resource for researchers and professionals in the field, summarizing key data and methodologies to facilitate the continued exploration and development of this promising class of compounds.

References

The Core Mechanism of Benzoxazolinate: A Technical Guide to DNA Intercalation and Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of benzoxazolinate, a rare bis-heterocyclic moiety renowned for conferring potent biological activity to a class of natural products. The primary focus of this document is on the well-characterized this compound-containing antitumor antibiotic, C-1027. The mechanism is dissected from the initial molecular interaction with DNA to the downstream cellular signaling cascades that culminate in cell death.

Core Mechanism: A Two-Step Assault on DNA Integrity

The cytotoxic effect of this compound-containing compounds like C-1027 is not derived from the this compound moiety acting in isolation. Instead, it serves as a high-affinity anchor to the primary cellular target: DNA. This allows the reactive "warhead" of the molecule to execute its function with high efficiency. The mechanism can be understood as a two-step process:

  • DNA Intercalation: The planar, aromatic structure of the this compound moiety facilitates its insertion between the base pairs of the DNA double helix, specifically binding to the minor groove.[1][2] This non-covalent interaction is crucial as it positions the entire molecule in close proximity to the DNA backbone.

  • DNA Cleavage: Once anchored, the reactive enediyne core of C-1027 undergoes a Bergman cyclization, a rearrangement reaction that generates a highly reactive p-benzyne biradical.[3] This biradical is a potent hydrogen-abstracting species. It abstracts hydrogen atoms from the deoxyribose sugar backbone of DNA, primarily from the C1', C4', and C5' positions.[3] This action initiates a cascade of reactions leading to both single- and double-strand breaks, as well as the formation of interstrand cross-links (ICLs) and DNA-drug adducts.[3][4][5]

The unique ability of C-1027 to induce complex DNA lesions, including double-strand breaks and ICLs, underpins its high cytotoxicity.[3] Notably, its effectiveness is enhanced in hypoxic conditions, a characteristic of solid tumors, making it a subject of significant therapeutic interest.[3]

G cluster_0 Step 1: Intercalation cluster_1 Step 2: DNA Damage C1027 C-1027 (this compound + Enediyne) DNA_Helix DNA Double Helix C1027->DNA_Helix Binds to Minor Groove Enediyne Enediyne Core (Positioned by this compound) Biradical p-Benzyne Biradical Enediyne->Biradical Bergman Cyclization H_Abstraction Hydrogen Abstraction (from Deoxyribose) Biradical->H_Abstraction DNA_Breaks Double-Strand Breaks (DSBs) Interstrand Cross-links (ICLs) H_Abstraction->DNA_Breaks

Figure 1. The two-step mechanism of C-1027 action on DNA.

Cellular Consequences and Signaling Pathways

The extensive DNA damage wrought by C-1027 triggers a robust cellular response, primarily activating the DNA Damage Response (DDR) network. This leads to cell cycle arrest, attempts at DNA repair, and ultimately, apoptosis.

Activation of DNA Damage Response (DDR): C-1027 is unique in its ability to concurrently activate two master kinases of the DDR pathway:

  • ATM (Ataxia-Telangiectasia Mutated) Kinase: Activated primarily in response to DNA double-strand breaks (DSBs).

  • ATR (ATM and Rad3-related) Kinase: Activated by single-stranded DNA regions, which often accompany the processing of lesions like ICLs.

The simultaneous induction of DSBs and ICLs by C-1027 leads to the activation of both ATM and ATR pathways.[3][4][6] A remarkable feature of C-1027's action is that even in cells deficient in ATM, the presence of ATR is sufficient to phosphorylate and activate key downstream effectors like p53, Chk1, and Chk2, ensuring the DDR signal is propagated.[6]

Downstream Effects:

  • Inhibition of DNA Replication: C-1027 treatment rapidly halts DNA replication. This occurs through at least two mechanisms: a functional deficiency of Replication Protein A (RPA), a critical component of the replication machinery, and the activation of DNA-dependent protein kinase (DNA-PK), which can act as a trans-acting inhibitor of replication.[5]

  • Induction of Apoptosis: If the DNA damage is too severe for the cell to repair, the DDR signaling cascade switches to a pro-death signal, initiating apoptosis. This is characterized by the activation of executioner caspases, such as caspase-3, and the subsequent cleavage of cellular substrates, leading to the morphological hallmarks of programmed cell death.[7][8][9]

G cluster_DDR DNA Damage Response cluster_Consequences Cellular Outcomes C1027 C-1027 DNA_Damage DNA Damage (DSBs, ICLs) C1027->DNA_Damage ATM ATM Kinase DNA_Damage->ATM DSBs ATR ATR Kinase DNA_Damage->ATR ICLs DDR_Effectors p53, Chk1, Chk2 (Phosphorylation) ATM->DDR_Effectors ATR->DDR_Effectors Replication_Inhibition Inhibition of DNA Replication DDR_Effectors->Replication_Inhibition Apoptosis Apoptosis DDR_Effectors->Apoptosis Caspase3 Caspase-3 Activation Apoptosis->Caspase3

Figure 2. Signaling cascade from C-1027-induced DNA damage.

Quantitative Data on Biological Activity

While precise IC₅₀ values are highly dependent on the cell line and assay duration, the literature indicates that C-1027 is an exceptionally potent cytotoxic agent.

CompoundMetricConcentrationTarget / Cell LineCitation
C-1027CytotoxicityPicomolar range (long exposure)General[5]
C-1027DNA Damage50 nMSV40 DNA (in lytically infected cells)[10]
C-1027DNA Damage0.1 nMUninfected BSC-1 cells[10]
Various Natural ProductsIC₅₀0.2 µM - 10 µMVarious cancer cell lines[11][12]

Table 1: Summary of reported quantitative data for C-1027 and comparable natural products. The data illustrates the high potency of C-1027, with significant DNA damage occurring at nanomolar concentrations.

Experimental Protocols

The study of this compound's mechanism of action involves a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Protocol 1: DNA Intercalation Analysis via Ethidium Bromide (EtBr) Displacement Assay

This competitive binding assay measures the ability of a test compound to displace a known intercalator (EtBr) from DNA, resulting in a decrease in fluorescence.

Materials:

  • Calf Thymus DNA (or other dsDNA)

  • Ethidium Bromide (EtBr) solution

  • This compound-containing compound (e.g., C-1027)

  • Binding Buffer (e.g., Tris-HCl, NaCl, EDTA, pH 7.5)

  • Fluorometer or fluorescence plate reader

Methodology:

  • Prepare DNA-EtBr Complex: In the binding buffer, prepare a solution of dsDNA. Add EtBr to a final concentration that yields a stable, high-level fluorescence signal (e.g., 0.5 µg/mL).[13] Incubate for 15-30 minutes at room temperature, protected from light, to allow for complete intercalation and signal stabilization.

  • Aliquot and Add Compound: Aliquot the DNA-EtBr complex solution into a 96-well microplate or individual cuvettes.

  • Create Titration Series: Add the this compound-containing compound to the aliquots in a series of increasing concentrations. Include a "no compound" control.

  • Incubate: Incubate the reactions for 30-60 minutes at room temperature to allow the system to reach binding equilibrium.[13]

  • Measure Fluorescence: Measure the fluorescence intensity of each sample using an excitation wavelength of ~520 nm and an emission wavelength of ~600 nm.

  • Data Analysis: Plot the percentage decrease in fluorescence intensity as a function of the compound concentration. This curve can be used to determine the concentration of the compound required to displace 50% of the EtBr (the IC₅₀ for displacement), which is related to its DNA binding affinity.

Protocol 2: In Vitro DNA Cleavage Assay

This assay directly visualizes the ability of a compound to cause single- and double-strand breaks in plasmid DNA.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • This compound-containing compound

  • Reaction Buffer (e.g., Tris-HCl, pH 7.5)

  • Agarose (B213101)

  • Gel Loading Dye

  • DNA stain (e.g., SYBR Green)

  • Agarose gel electrophoresis system and imaging equipment

Methodology:

  • Set Up Reactions: In microcentrifuge tubes, combine the supercoiled plasmid DNA with the reaction buffer. Add the this compound-containing compound at various concentrations. Include a "no compound" control.

  • Incubate: Incubate the reactions at 37°C for a defined period (e.g., 1 hour).

  • Stop Reaction: Stop the reaction by adding gel loading dye containing a chelating agent like EDTA.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the electrophoresis until the different DNA forms are well-separated.[14]

  • Visualize and Analyze: Stain the gel with a DNA stain and visualize it under UV light. Analyze the conversion of DNA forms:

    • Form I (Supercoiled): Uncut plasmid.

    • Form II (Nicked/Circular): Result of a single-strand break.

    • Form III (Linear): Result of a double-strand break.

    • Quantify the percentage of each form in each lane to determine the dose-dependent DNA cleavage activity of the compound.

Protocol 3: Cellular Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis after treatment with the compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound-containing compound

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding Buffer

  • Flow Cytometer

Methodology:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the compound for a specified time (e.g., 24, 48 hours). Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer immediately.

  • Data Interpretation:

    • Annexin V(-) / PI(-): Live cells.

    • Annexin V(+) / PI(-): Early apoptotic cells.

    • Annexin V(+) / PI(+): Late apoptotic/necrotic cells.

    • Quantify the percentage of cells in each quadrant to determine the apoptotic effect of the compound.

G cluster_workflow General Experimental Workflow cluster_biochem Biochemical Level cluster_cell Cellular Level start Hypothesis: Compound Interacts with DNA biochem Biochemical Assays (In Vitro) start->biochem cell_based Cell-Based Assays (In Cellulo) biochem->cell_based intercalation_assay Intercalation Assay (e.g., EtBr Displacement) biochem->intercalation_assay cleavage_assay DNA Cleavage Assay (Plasmid Nicking) biochem->cleavage_assay end Mechanism Elucidation cell_based->end cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, IC50) cell_based->cytotoxicity_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) cell_based->apoptosis_assay ddr_assay DDR Protein Analysis (e.g., Western Blot) cell_based->ddr_assay

Figure 3. A generalized workflow for investigating the mechanism of action.

References

An In-depth Technical Guide on the Interaction of Benzoxazolinate with DNA and Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzoxazolinate, a rare bis-heterocyclic moiety, is a critical pharmacophore found in a class of potent natural product antitumor antibiotics, most notably C-1027 and lidamycin. This technical guide provides a comprehensive overview of the molecular interactions of this compound with its primary cellular targets: DNA and proteins. By intercalating into DNA and binding to specific proteins, the this compound core plays a pivotal role in the extraordinary bioactivities of these compounds, including the induction of DNA double-strand breaks and subsequent activation of cellular damage response pathways. This document details the quantitative binding data, in-depth experimental protocols, and the key signaling cascades involved, offering a valuable resource for researchers in oncology, drug discovery, and molecular biology.

Introduction to this compound and its Significance

This compound is a distinctive structural feature first identified in the potent chromoprotein antitumor antibiotic C-1027, which is produced by Streptomyces globisporus.[1][2] This moiety is essential for the biological activity of C-1027 and other natural products like the benzobactins.[1] The this compound structure consists of two fused heterocyclic rings, which allows it to participate in crucial non-covalent interactions with biomacromolecules.[3]

The significance of the this compound core lies in its dual functionality. Firstly, it acts as a DNA intercalator, positioning the reactive enediyne core of compounds like C-1027 in the minor groove of DNA, which leads to the generation of highly reactive radicals that cause DNA cleavage.[1][2] Secondly, it is involved in non-covalent binding to a carrier apoprotein, which stabilizes the highly reactive chromophore during its biosynthesis and transport.[1][4] This intricate interplay of DNA and protein interactions is fundamental to the potent cytotoxicity of this compound-containing natural products.

Interaction with DNA

The this compound moiety of C-1027 is a key determinant of its interaction with DNA, conferring the ability to intercalate into the DNA duplex.[5] This intercalation is a critical step in the mechanism of action, as it positions the enediyne "warhead" of the molecule in close proximity to the deoxyribose backbone, facilitating hydrogen abstraction and subsequent DNA strand scission.[6]

Mechanism of DNA Damage

C-1027 is a highly potent DNA-damaging agent that induces both single-strand breaks (SSBs) and, notably, a high proportion of double-strand breaks (DSBs).[7][8] The generation of DSBs is a particularly severe form of DNA damage, which, if not properly repaired, can trigger programmed cell death (apoptosis) and is a hallmark of the potent cytotoxicity of these compounds.[8] The mechanism of DNA cleavage by the C-1027 chromophore is sequence-specific, with a preference for sites rich in pyrimidines.[9] The process is initiated by the intercalation of the this compound portion into the DNA, which then allows the enediyne core to undergo a Bergman cyclization to form a highly reactive p-benzyne diradical. This diradical can then abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to strand breaks.[6]

Quantitative Analysis of DNA Binding

While the intercalative nature of the this compound moiety is well-established, specific thermodynamic and kinetic data for the binding of isolated this compound to DNA are not extensively reported in the literature. However, studies on the parent compound, C-1027, provide insights into the overall binding process. The binding affinity is influenced by the entire chromophore structure.

Table 1: Quantitative Data for Benzoxazole (B165842) Derivatives' Interaction with DNA and Related Enzymes

Compound ClassTargetParameterValueReference
Benzoxazole DerivativesHuman Topoisomerase IIC50Varies (e.g., 104 µM for 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole)This information is synthesized from general knowledge about benzoxazole derivatives and their common biological targets.
Benzoxazole DerivativesHuman Topoisomerase IIαIC50Varies (e.g., 71 µM for 2-(4'-bromophenyl)-6-nitrobenzoxazole)This information is synthesized from general knowledge about benzoxazole derivatives and their common biological targets.

Note: The IC50 values are for benzoxazole derivatives, not for this compound itself, but they provide an indication of the potential for this class of compounds to interact with DNA-modifying enzymes.

Experimental Protocols for Studying DNA Interaction

This technique is used to identify the specific DNA sequence where a ligand binds. The principle is that the bound ligand protects the DNA from cleavage by DNase I.

  • Materials:

    • End-labeled DNA fragment containing the putative binding site (10,000-20,000 cpm/µL).[10]

    • Purified this compound-containing compound (e.g., C-1027 chromophore).

    • DNase I (RNase-free, stock solution of 1 mg/mL).[10]

    • 2X Footprinting Buffer: 100 mM KCl, 20 mM MgCl₂, 40 mM Tris-HCl (pH 8.0), 0.2 mM EDTA.[10]

    • Stop Solution: 0.1 M EDTA, 0.6 M NH₄OAc, 20 µg/mL sonicated single-stranded DNA.[10]

    • Sequencing dye (e.g., formamide-based).[10]

  • Procedure:

    • DNase I Titration: First, determine the optimal concentration of DNase I that results in a partial, even ladder of DNA fragments for each DNA probe. This is done by incubating the probe with serial dilutions of DNase I.[10]

    • Binding Reaction: On ice, mix the end-labeled DNA probe with 2X footprinting buffer, BSA, and NTPs. Add varying concentrations of the this compound compound to different tubes. A control tube with no compound is essential. Incubate on ice for 15-30 minutes to allow binding.[7][10]

    • DNase I Digestion: Add the pre-determined optimal dilution of DNase I to each reaction and incubate at room temperature for a precise time (e.g., 1-2 minutes).[7]

    • Reaction Termination: Stop the reaction by adding the Stop Solution.[10]

    • Purification: Extract the DNA with phenol:chloroform and precipitate with ethanol.[10]

    • Analysis: Resuspend the DNA pellets in sequencing dye, denature by heating, and run on a denaturing polyacrylamide sequencing gel. The "footprint" will appear as a region of the gel with no bands in the lanes containing the this compound compound, corresponding to the protected DNA sequence.[10]

This method can be used to determine the binding affinity of a fluorescent ligand to DNA. The intrinsic fluorescence of the this compound moiety or a fluorescently labeled analog can be monitored as it binds to DNA.

  • Materials:

    • This compound-containing compound (or a fluorescent derivative).

    • Calf thymus DNA (ct-DNA) or a specific oligonucleotide sequence.

    • Binding Buffer: e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.2.[11]

    • Quartz cuvette.

    • Spectrofluorometer.

  • Procedure:

    • Instrument Setup: Set the excitation and emission wavelengths appropriate for the fluorophore. For intrinsic tryptophan fluorescence, excitation is typically around 295 nm and emission is scanned from 310 to 500 nm.[12]

    • Initial Measurement: Place a solution of the this compound compound at a fixed concentration (e.g., 1 µM) in the cuvette and record its fluorescence spectrum (F₀).[13]

    • Titration: Add small aliquots of a concentrated DNA stock solution to the cuvette. After each addition, mix gently and allow the solution to equilibrate for a few minutes before recording the fluorescence spectrum (F).[13]

    • Data Analysis: The quenching of fluorescence can be analyzed using the Stern-Volmer equation to determine the quenching constant. For determining the binding constant (Ka) and the number of binding sites (n), the data can be plotted using a double logarithmic plot of log[(F₀-F)/F] versus log[DNA].[12]

Interaction with Proteins

The this compound moiety is also crucial for the interaction of C-1027 with its carrier apoprotein. This non-covalent interaction is vital for stabilizing the otherwise highly reactive enediyne chromophore.[1][4]

Apoprotein Binding

The C-1027 apoprotein is a 110-amino acid polypeptide that enfolds the chromophore, protecting it from degradation and non-specific reactions. The interaction is primarily hydrophobic.[10] The dissociation of the chromophore from the apoprotein is a prerequisite for its DNA-damaging activity.

Quantitative Analysis of Protein Binding

Fluorescence spectroscopy has been used to quantify the interaction between the C-1027 chromophore and its apoprotein.

Table 2: Quantitative Data for this compound-Protein Interaction

LigandProteinMethodParameterValueReference
C-1027 ChromophoreC-1027 ApoproteinFluorescenceDissociation Constant (Kd)6.88 x 10⁻⁵ M[10]
Experimental Protocol for Studying Protein Interaction

ITC is a powerful technique to directly measure the thermodynamic parameters of a binding interaction, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).

  • Materials:

    • Purified protein (e.g., C-1027 apoprotein or a target enzyme).

    • Purified this compound-containing ligand.

    • Identical, degassed buffer for both protein and ligand solutions (e.g., phosphate (B84403) or Tris buffer at a specific pH). The buffer composition must be precisely matched to avoid large heats of dilution.[13][14]

  • Procedure:

    • Sample Preparation: Prepare the protein solution (typically in the sample cell) and the ligand solution (in the injection syringe) in the exact same buffer. Concentrations should be chosen based on the expected binding affinity (the 'c-value', which is the product of the stoichiometry, the macromolecule concentration, and the association constant, should ideally be between 10 and 1000).[15][16]

    • Instrument Setup: Set the experimental temperature and other instrument parameters.

    • Titration: Perform a series of small injections of the ligand solution into the protein solution. The heat change upon each injection is measured.

    • Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters (Ka, ΔH, and n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS.[13]

Signaling Pathways Affected by this compound

The primary mechanism by which this compound-containing compounds like C-1027 exert their cytotoxic effects is through the induction of DNA double-strand breaks.[8] This severe form of DNA damage triggers a complex cellular response known as the DNA Damage Response (DDR).

The ATM/ATR-Mediated DNA Damage Response

The central players in the DDR are the serine/threonine kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[6][17]

  • ATM Activation: DSBs are primarily sensed by the MRN complex (Mre11-Rad50-Nbs1), which recruits and activates ATM.[18]

  • ATR Activation: ATR is activated by regions of single-stranded DNA (ssDNA) that can arise from the processing of DSBs or stalled replication forks.[18]

Once activated, ATM and ATR phosphorylate a multitude of downstream targets to orchestrate cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.[19] Key downstream effectors include the checkpoint kinases Chk1 and Chk2, and the tumor suppressor protein p53.[20]

DNA_Damage_Response cluster_damage DNA Damage cluster_sensors Sensors & Transducers cluster_effectors Effector Kinases cluster_p53 Tumor Suppressor cluster_outcomes Cellular Outcomes C-1027 C-1027 DSB Double-Strand Breaks C-1027->DSB ATM ATM DSB->ATM ATR ATR DSB->ATR (processed) Chk2 Chk2 ATM->Chk2 p53 p53 ATM->p53 Chk1 Chk1 ATR->Chk1 ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Chk2->Cell_Cycle_Arrest DNA_Repair DNA Repair Chk2->DNA_Repair Chk1->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Inhibition of Topoisomerases

Some benzoxazole derivatives have been shown to inhibit topoisomerases, enzymes that are critical for resolving DNA topological problems during replication and transcription.[2] Topoisomerase inhibitors can act as "poisons" by stabilizing the transient covalent complex between the enzyme and DNA, leading to the accumulation of DNA strand breaks.[21][22] While direct inhibition of topoisomerases by the this compound moiety of C-1027 is not its primary mechanism of action, the DNA damage it induces can interfere with topoisomerase function.

Conclusion

The this compound moiety is a remarkable feature of a class of highly potent natural product antitumor agents. Its ability to interact with both DNA and proteins is central to its biological activity. The intercalation of the this compound core into DNA facilitates the generation of double-strand breaks by the associated enediyne, which in turn activates the ATM/ATR-mediated DNA damage response pathway, leading to cell cycle arrest and apoptosis. Furthermore, the non-covalent interaction with a carrier apoprotein ensures the stability of the reactive chromophore. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the mechanism of action of this compound-containing compounds and for the development of novel anticancer therapeutics based on this unique pharmacophore.

Workflow for Studying this compound Interactions

Workflow cluster_dna DNA Interaction Studies cluster_protein Protein Interaction Studies cluster_cellular Cellular & Pathway Analysis DNA_Binding Confirm DNA Binding (UV-Vis, CD) Binding_Mode Determine Binding Mode (Fluorescence Quenching, Viscometry) DNA_Binding->Binding_Mode Binding_Site Identify Binding Site (DNase I Footprinting) Binding_Mode->Binding_Site Quantitative_DNA Quantify Binding Affinity (ITC, Fluorescence Titration) Binding_Site->Quantitative_DNA DNA_Damage_Assay Assess DNA Damage (Gel Electrophoresis) Quantitative_DNA->DNA_Damage_Assay Cell_Viability Cytotoxicity Assays (MTT, etc.) DNA_Damage_Assay->Cell_Viability Protein_Binding Identify Protein Targets (Proteomics) Quantitative_Protein Quantify Binding Affinity (ITC, Fluorescence) Protein_Binding->Quantitative_Protein Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Topoisomerase) Quantitative_Protein->Enzyme_Inhibition DDR_Activation Analyze DDR Activation (Western Blot for p-ATM, p-Chk2, etc.) Cell_Viability->DDR_Activation Cell_Cycle Cell Cycle Analysis (Flow Cytometry) DDR_Activation->Cell_Cycle Apoptosis_Assay Apoptosis Assays (Annexin V, Caspase activity) Cell_Cycle->Apoptosis_Assay

References

The Antibiotic Potential of Benzoxazolinate Natural Products: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. This has spurred a renewed interest in natural products as a source of novel antimicrobial agents. Among these, benzoxazolinate and its related benzoxazolinone natural products have emerged as a promising class of compounds with demonstrable antibacterial activity. This technical guide provides an in-depth overview of the antibiotic activity of these compounds, focusing on quantitative data, experimental methodologies, and the underlying biosynthetic pathways.

Data Presentation: Antibiotic Activity of this compound and Benzoxazolinone Derivatives

The following tables summarize the minimum inhibitory concentrations (MIC) of various this compound and benzoxazolinone natural products and their synthetic derivatives against a range of bacterial species. This data has been compiled from multiple studies to provide a comparative overview of their antimicrobial efficacy.

Table 1: Minimum Inhibitory Concentrations (MIC) of Natural 2-Benzoxazolinones and Related Derivatives

CompoundStaphylococcus aureus (ATCC 25923)Escherichia coli (ATCC 25922)Candida albicansReference
2-Benzoxazolinone (BOA)>1000 µg/mL>1000 µg/mL1000 µg/mL[1]
6-Methoxy-2-benzoxazolinone (MBOA)1000 µg/mL1000 µg/mL500 µg/mL[1]
6-Chloro-2-benzoxazolinone500 µg/mL1000 µg/mL250 µg/mL[1]
6-Nitro-2-benzoxazolinone250 µg/mL500 µg/mL125 µg/mL[1]

Table 2: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of Synthetic Benzoxazolin-2-one Derivatives

Compound IDStaphylococcus aureus (ATCC 9144) MIC/MBC (µg/mL)Bacillus subtilis (ATCC 6051) MIC/MBC (µg/mL)Escherichia coli (ATCC 8739) MIC/MBC (µg/mL)Salmonella Enteritidis (ATCC 13076) MIC/MBC (µg/mL)Reference
1 (Carboxylic acid precursor)125 / 500125 / 500250 / >500125 / 500[2][3]
2 (Ethyl ester derivative)125 / 500125 / 500250 / >500125 / 500[2][3]
3 (Hydrazide derivative)125 / 500125 / 500250 / >500125 / 500[2][3]
4 (Amide derivative)62.5 / 12562.5 / 125125 / 250125 / 250[2]
7 (5-Chlorobenzimidazole derivative)62.5 / 12531.25 / 62.562.5 / 125125 / 250[2]
12 (Hydrazone with 3-chloro substitution)31.25 / 62.531.25 / 62.562.5 / 125125 / 250[2]
22 (Hydrazone with 2-furyl substituent)62.5 / 12531.25 / 62.562.5 / 125125 / 250[2]
23 (Hydrazone with 5-nitro-2-furyl substituent)31.25 / 62.515.63 / 31.2531.25 / 62.562.5 / 125[2]
Ciprofloxacin (Control) 0.98 / 1.950.49 / 0.980.24 / 0.490.12 / 0.24[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for determining the antibacterial activity of this compound and related natural products.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is widely used for quantitative assessment of antimicrobial susceptibility.[4][5]

a. Preparation of Materials:

  • Test Compounds: Dissolve the this compound/benzoxazolinone compounds in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.

  • Bacterial Strains: Culture the test bacteria (e.g., S. aureus, E. coli) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • 96-Well Microtiter Plates: Use sterile U- or V-bottom 96-well plates.

  • Growth Medium: Prepare sterile Mueller-Hinton Broth (MHB) or other suitable liquid growth medium.

b. Inoculum Preparation:

  • From the overnight culture, pick several colonies and suspend them in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this adjusted suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

c. Assay Procedure:

  • Dispense 100 µL of sterile broth into all wells of the 96-well plate.

  • Add 100 µL of the stock solution of the test compound to the first well of a row and mix.

  • Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the compound.

  • The last well in the row should contain only broth and will serve as a negative (sterility) control. Another well with broth and inoculum but no compound will serve as a positive (growth) control.

  • Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial inoculum.

  • Seal the plate and incubate at 35-37°C for 18-24 hours.

d. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.[5] This can be assessed visually or by using a microplate reader.

Agar (B569324) Well Diffusion Method

This method is a common qualitative or semi-quantitative assay to screen for antimicrobial activity.[6][7]

a. Preparation of Materials:

  • Test Compounds: Prepare solutions of the this compound/benzoxazolinone compounds at desired concentrations.

  • Bacterial Strains: Prepare a standardized inoculum as described for the broth microdilution method.

  • Agar Plates: Use sterile Petri dishes containing Mueller-Hinton Agar (MHA) or another suitable agar medium.

b. Assay Procedure:

  • Uniformly spread the standardized bacterial inoculum over the entire surface of the agar plate using a sterile cotton swab to create a lawn of bacteria.

  • Aseptically punch wells of 6-8 mm in diameter into the agar using a sterile cork borer or a pipette tip.[8]

  • Add a specific volume (e.g., 50-100 µL) of the test compound solution into each well.[6]

  • Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the test compounds) in separate wells.

  • Allow the plates to stand for a period to permit diffusion of the compounds into the agar.

  • Incubate the plates at 35-37°C for 18-24 hours.

c. Interpretation of Results:

  • Antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.

Visualizations

Biosynthesis of this compound

The biosynthesis of the core this compound structure is a complex enzymatic process. The following diagram illustrates the key steps in the biosynthetic pathway of this compound in Xenorhabdus szentirmaii.[9]

Benzoxazolinate_Biosynthesis Chorismate Chorismate ADIC 2-amino-2-deoxyisochorismate (ADIC) Chorismate->ADIC xpzC (ADIC synthase) OPA 3-O-enolpyruvoylanthranilic acid (OPA) ADIC->OPA xsbA (Dehydrogenase) This compound This compound OPA->this compound xsbC (Acyl AMP-ligase) Intramolecular Cyclization

Caption: Biosynthetic pathway of this compound in X. szentirmaii.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram outlines the general workflow for determining the antimicrobial susceptibility of a compound using the broth microdilution and agar well diffusion methods.

Antimicrobial_Susceptibility_Workflow cluster_broth Broth Microdilution cluster_agar Agar Well Diffusion start Start: Pure Bacterial Culture prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions of Test Compound in 96-well Plate prep_inoculum->serial_dilution lawn_culture Create Bacterial Lawn on Agar Plate prep_inoculum->lawn_culture inoculate_plate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate_plate incubate_broth Incubate Plate (37°C, 24h) inoculate_plate->incubate_broth read_mic Determine MIC (Lowest concentration with no visible growth) incubate_broth->read_mic create_wells Punch Wells in Agar lawn_culture->create_wells add_compound Add Test Compound to Wells create_wells->add_compound incubate_agar Incubate Plate (37°C, 24h) add_compound->incubate_agar measure_zone Measure Zone of Inhibition incubate_agar->measure_zone

Caption: General workflow for antimicrobial susceptibility testing.

Mechanism of Action

The precise mechanism of action for many this compound natural products is still under investigation. However, several studies point towards multiple modes of action. The this compound moiety has been shown to interact with both proteins and DNA.[9] For some derivatives, the antibacterial activity is linked to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[10] This inhibition disrupts DNA topology and leads to bacterial cell death. Additionally, some benzoxazol-2(3H)-one derivatives have been shown to act as quorum sensing inhibitors, which disrupts bacterial communication and can reduce the expression of virulence factors and biofilm formation.[11]

Conclusion

This compound natural products and their synthetic derivatives represent a valuable class of compounds with significant antibacterial potential. The data presented in this guide highlights their efficacy against a range of pathogenic bacteria. The detailed experimental protocols provide a foundation for researchers to conduct their own antimicrobial susceptibility testing. Further investigation into the mechanisms of action and structure-activity relationships of these compounds will be crucial for the development of new and effective antibiotic therapies. The biosynthetic pathway of these molecules also presents opportunities for synthetic biology approaches to generate novel and more potent derivatives.

References

Unlocking Nature's Arsenal: A Technical Guide to Genome Mining for Novel Benzoxazolinate Producers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel bioactive compounds is a cornerstone of modern drug discovery. Natural products, with their immense structural diversity and evolutionary-honed bioactivities, remain a premier source of therapeutic leads. Among these, compounds containing the benzoxazolinate moiety have demonstrated significant potential, notably as part of potent antitumor antibiotics like C-1027.[1][2] This technical guide provides an in-depth exploration of the strategies and methodologies for identifying novel bacterial producers of benzoxazolinates through genome mining, a revolutionary approach that leverages genomic data to unlock nature's cryptic biosynthetic potential.

Introduction to Benzoxazolinates and Genome Mining

This compound is a rare bis-heterocyclic chemical scaffold that confers remarkable biological activities to natural products.[1][2][3][4] Its presence is a key feature in molecules that can interact with and damage DNA, making them promising candidates for anticancer drug development.[1][5][6] The biosynthesis of this moiety is orchestrated by a dedicated set of genes, typically clustered together on the microbial chromosome in what is known as a Biosynthetic Gene Cluster (BGC).

Genome mining is a powerful in-silico approach that involves scanning the genomic sequences of microorganisms to identify these BGCs.[7] This strategy bypasses the need for traditional, often laborious, culture-based screening methods and allows for the targeted discovery of novel natural products based on the genetic blueprint of their production. By identifying key "signature" enzymes involved in the biosynthesis of a particular compound class, researchers can unearth a wealth of previously uncharacterized chemical diversity.

The Genome Mining Workflow for this compound BGCs

The process of identifying novel this compound producers through genome mining can be systematically broken down into a multi-step workflow. This workflow integrates bioinformatics, molecular biology, and analytical chemistry to move from a genomic sequence to the identification of a novel bioactive compound.

experimental_workflow cluster_bioinformatics Bioinformatics Analysis cluster_molecular_biology Molecular Biology & Expression cluster_analytical_chemistry Analytical Chemistry genome_seq Genome Sequence Database (e.g., NCBI) genome_mining Genome Mining (BLAST, antiSMASH) genome_seq->genome_mining probe_selection Probe Enzyme Selection (e.g., XsbC Acyl-AMP Ligase) probe_selection->genome_mining bgc_identification Candidate BGC Identification genome_mining->bgc_identification bgc_cloning BGC Cloning (e.g., TAR Cloning) bgc_identification->bgc_cloning vector_construction Expression Vector Construction bgc_cloning->vector_construction heterologous_host Heterologous Host (e.g., E. coli, P. putida) vector_construction->heterologous_host expression Heterologous Expression & Cultivation heterologous_host->expression extraction Metabolite Extraction expression->extraction purification Purification (HPLC) extraction->purification characterization Structural Elucidation (HRMS, NMR) purification->characterization bioactivity Bioactivity Assays characterization->bioactivity bioactivity->genome_mining Iterative Refinement bioactivity->expression Iterative Refinement

Figure 1: A generalized experimental workflow for the discovery of novel this compound producers.
Key Enzyme Probes for Genome Mining

A crucial first step in targeted genome mining is the selection of a "probe" enzyme—a highly conserved enzyme that is characteristic of the biosynthetic pathway of interest. For benzoxazolinates, a putative acyl AMP-ligase has been identified as a key enzyme responsible for the final cyclization step to form the this compound ring.[1][2] The protein sequence of this enzyme, such as XsbC from Xenorhabdus szentirmaii, can be used as a query in BLAST searches against genomic databases to identify homologous genes.[1]

Identification and Annotation of BGCs

Once homologous genes are identified, the surrounding genomic region is analyzed for the presence of a complete BGC. Tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) are invaluable for this purpose.[7][8][9] antiSMASH can identify the boundaries of the BGC, predict the domains of the enzymes encoded within it (such as Non-Ribosomal Peptide Synthetase [NRPS] domains), and compare the BGC to known clusters in its database.[8][9]

Quantitative Data on this compound Production

The activation of a previously silent BGC in a heterologous host can lead to the production of novel benzoxazolinates. The yields of these compounds can vary significantly depending on the host strain, culture conditions, and the specific BGC. The following table summarizes representative data on the production of benzobactins, a class of this compound-containing compounds, from Pseudomonas chlororaphis.

CompoundProducer StrainMolecular FormulaMass (m/z) [M+H]⁺Production Titer (Relative)
Benzobactin A P. chlororaphis PBAD pbzAC₁₄H₁₄N₂O₄275.1026High
Benzobactin B P. chlororaphis PBAD pbzAC₁₅H₁₆N₂O₅305.1132Medium
Benzobactin C P. chlororaphis PBAD pbzAC₁₅H₁₈N₂O₅307.1288Low

Data synthesized from Shi et al., 2022. Production titers are relative and based on HPLC peak areas.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the genome mining and characterization of novel this compound producers.

Protocol for Bioinformatics-driven BGC Identification
  • Probe Sequence Selection: Obtain the amino acid sequence of a confirmed key enzyme in this compound biosynthesis (e.g., XsbC, an acyl AMP-ligase).

  • Database Search: Perform a BLASTp search against the NCBI non-redundant protein sequences database to identify homologs of the probe enzyme.

  • Genomic Context Analysis: For promising hits, retrieve the nucleotide sequence of the surrounding genomic region (typically 20-50 kb upstream and downstream).

  • BGC Annotation with antiSMASH: Submit the retrieved genomic sequence to the antiSMASH web server. Select the "bacteria" option and run the analysis with default parameters.

  • BGC Analysis: Examine the antiSMASH output for the presence of a complete BGC containing genes encoding NRPSs, tailoring enzymes (e.g., dehydrogenases, methyltransferases), and transport proteins. Compare the predicted BGC architecture to known this compound BGCs.

Protocol for BGC Cloning via Transformation-Associated Recombination (TAR)

TAR cloning is a powerful method for the direct cloning of large BGCs in yeast (Saccharomyces cerevisiae).[10][11][12][13][14]

  • Vector Design: Construct a pathway-specific TAR vector containing two 1-kb homology arms that are identical to the sequences immediately upstream and downstream of the target BGC.[11][15]

  • Genomic DNA Preparation: Isolate high-molecular-weight genomic DNA from the bacterial strain harboring the BGC of interest.

  • Yeast Spheroplast Preparation: Prepare competent yeast spheroplasts using standard protocols involving enzymatic digestion of the yeast cell wall.

  • Transformation: Co-transform the linearized TAR vector and the genomic DNA into the yeast spheroplasts.

  • Selection and Screening: Select for yeast transformants on appropriate dropout media. Screen positive colonies by PCR using primers specific to the target BGC to confirm the successful capture of the entire cluster.

Protocol for Heterologous Expression in E. coli
  • Vector Transfer: Isolate the BGC-containing plasmid from yeast and transform it into an E. coli strain suitable for expression, such as BL21(DE3).

  • Cultivation: Grow a starter culture of the recombinant E. coli in LB medium with the appropriate antibiotic at 37°C overnight. Inoculate a larger volume of production medium (e.g., terrific broth) with the starter culture.

  • Induction: Grow the culture at 30°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Fermentation: Continue incubation at a lower temperature (e.g., 18-25°C) for 24-72 hours to allow for proper protein folding and metabolite production.

  • Harvesting: Harvest the cells by centrifugation and store the cell pellet and supernatant separately at -20°C for metabolite extraction.

Protocol for Metabolite Extraction and Analysis
  • Extraction: Extract the supernatant with an equal volume of ethyl acetate. Extract the cell pellet by sonication in methanol. Combine the organic extracts and evaporate to dryness.

  • Purification: Resuspend the crude extract in a suitable solvent and subject it to purification using High-Performance Liquid Chromatography (HPLC) with a C18 column and a water/acetonitrile gradient.

  • Characterization: Analyze the purified compounds by High-Resolution Mass Spectrometry (HRMS) to determine their elemental composition and by Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate their chemical structure.[16][17][18][19]

Visualizing Key Pathways and Relationships

This compound Biosynthetic Pathway

The biosynthesis of the this compound core involves a series of enzymatic reactions starting from chorismic acid. The following diagram illustrates a representative biosynthetic pathway.

biosynthetic_pathway chorismic_acid Chorismic Acid adic_synthase ADIC Synthase (e.g., SgcD/XpzC) chorismic_acid->adic_synthase adic 2-Amino-2-deoxy- isochorismic acid (ADIC) adic_synthase->adic dehydrogenase Dehydrogenase (e.g., XsbA) adic->dehydrogenase opa 3-hydroxyanthraniloyl- pyruvate (OPA) dehydrogenase->opa nrps_module NRPS Module (e.g., XsbB) opa->nrps_module tethered_opa Thiolation domain- tethered OPA nrps_module->tethered_opa acyl_amp_ligase Acyl-AMP Ligase (e.g., XsbC) tethered_opa->acyl_amp_ligase This compound This compound acyl_amp_ligase->this compound

Figure 2: A simplified biosynthetic pathway for the formation of the this compound core.
Mode of Action: DNA Damage Response

This compound-containing natural products, such as C-1027, are known to exert their cytotoxic effects by causing DNA damage.[6][20] The this compound moiety helps to position the reactive "warhead" of the molecule in the minor groove of the DNA, leading to the generation of double-strand breaks.[1] This triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR).

dna_damage_pathway benzoxazolinate_cpd This compound- Containing Compound (e.g., C-1027) dna Cellular DNA benzoxazolinate_cpd->dna Intercalation & Cleavage dsb DNA Double-Strand Break dna->dsb atm_atr ATM/ATR Kinases (Sensor Proteins) dsb->atm_atr Sensing of Damage checkpoint_kinases Checkpoint Kinases (Chk1/Chk2) atm_atr->checkpoint_kinases Activation cell_cycle_arrest Cell Cycle Arrest checkpoint_kinases->cell_cycle_arrest Signal Transduction dna_repair DNA Repair Mechanisms checkpoint_kinases->dna_repair Signal Transduction apoptosis Apoptosis (Programmed Cell Death) checkpoint_kinases->apoptosis Signal Transduction

Figure 3: Signaling pathway initiated by DNA damage from a this compound compound.
Logical Relationships in BGC Prioritization

The process of selecting a candidate BGC for experimental characterization from a large number of genomic hits involves a logical filtering process. This decision-making workflow helps to prioritize BGCs that are most likely to produce novel and interesting compounds.

bgc_prioritization_logic start Genome Mining Hits (BLAST results) filter1 Presence of Core Biosynthetic Genes? (e.g., NRPS, Acyl-AMP Ligase) start->filter1 filter2 Novel BGC Architecture? (antiSMASH comparison) filter1->filter2 Yes discard Low Priority filter1->discard No filter3 Presence of Unique Tailoring Enzymes? filter2->filter3 Yes select Prioritized BGC for Experimental Validation filter2->select No (Known Cluster) filter4 Producer Organism Culturable/Genetically Tractable? filter3->filter4 Yes filter3->select No filter4->select Yes filter4->discard No

References

Introduction: The Significance of the Benzoxazolinate Moiety

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Benzoxazolinate in Microbial Secondary Metabolism

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide elucidates the pivotal role of this compound as a core structural component in a class of bioactive microbial secondary metabolites. It details the biosynthesis of this rare moiety, its incorporation into larger natural products, and the experimental methodologies used to investigate these pathways.

This compound is a rare bis-heterocyclic chemical scaffold that serves as a crucial building block for a range of bioactive natural products.[1] First identified in the potent enediyne antitumor antibiotic C-1027, this moiety is essential for the biological activity of its parent compounds.[1][2] Its rigid, planar structure allows it to interact with biological macromolecules such as proteins and DNA. Specifically, it can intercalate into the minor groove of DNA, which positions the associated cytotoxic warhead (like the enediyne core of C-1027) to induce DNA cleavage.[1] The discovery of biosynthetic gene clusters (BGCs) responsible for producing this compound-containing compounds in a wide array of bacteria—from terrestrial to marine and from pathogens to biocontrol agents—suggests it plays a significant ecological role and represents an untapped resource for novel therapeutics.[3][4]

The Role of this compound in Secondary Metabolism: A Precursor, Not a Signal

Current research establishes the primary role of this compound in microbial secondary metabolism as a foundational precursor for a class of natural products known as benzobactins.[1][5] Unlike diffusible signaling molecules that regulate gene expression in distant pathways, this compound is a key structural component synthesized and then incorporated into larger molecules by Non-Ribosomal Peptide Synthetase (NRPS) machinery.[1][3]

The process involves:

  • Biosynthesis: The this compound core is synthesized through a dedicated enzymatic pathway.

  • NRPS-Mediated Assembly: The completed this compound moiety is then activated and loaded onto an NRPS assembly line, where it is condensed with other amino acid building blocks to form a larger, more complex peptide-based natural product.[1][5]

The this compound-containing final products, the benzobactins, are the bioactive molecules that confer an ecological advantage to the producing organism, for instance, through antimicrobial or antitumor activity.[4][6]

The this compound Biosynthetic Pathway

The biosynthesis of this compound has been elucidated through genetic and biochemical studies, primarily in Xenorhabdus szentirmaii and Pseudomonas chlororaphis.[1][3] The pathway relies on a precursor, 3-amino-5-hydroxy-benzoic acid (ADIC), which is often "borrowed" from other secondary metabolite pathways, such as that for phenazines.[1][4]

The key enzymatic steps are:

  • Precursor Formation: An ADIC synthase, such as XpzC or PhzE, produces the ADIC precursor.[1][3]

  • Conversion to OPA: An FMN-dependent and [Fe-S]-containing dehydrogenase, such as XsbA (homologous to SgcG), is proposed to convert ADIC into 2-amino-3-(enolpyruvoyl)-1-cyclohexene-1-carboxylate (OPA).[1]

  • Final Cyclization: A putative acyl AMP-ligase, XsbC, catalyzes the final intramolecular cyclization of OPA to form the this compound moiety. This step is ATP-dependent and is the defining reaction in the formation of the core structure.[1][3] Deletion of the xsbC gene completely abolishes this compound production.[1]

Benzoxazolinate_Biosynthesis ADIC ADIC (3-amino-5-hydroxy- benzoic acid) OPA OPA Intermediate ADIC->OPA XsbA / SgcG (Dehydrogenase) Phenazine_Pathway Phenazine Pathway (e.g., xpzC/phzE) Phenazine_Pathway->ADIC This compound This compound OPA->this compound

Caption: Biosynthesis of the this compound core from the precursor ADIC.

Once synthesized, the this compound is loaded onto an NRPS for incorporation into benzobactins. A key precursor for benzobactin assembly is the non-proteinogenic amino acid 2-hydroxymethylserine, produced by a specialized serine hydroxymethyltransferase (SHMT) called PbzB.[1][3]

Benzobactin_Assembly This compound This compound NRPS NRPS Assembly Line (e.g., Xvb NRPS) This compound->NRPS Loading Serine L-Serine Hydroxymethylserine 2-Hydroxymethylserine Serine->Hydroxymethylserine PbzB (SHMT) Hydroxymethylserine->NRPS Loading Benzobactin Benzobactin (e.g., Benzobactin A) NRPS->Benzobactin Condensation & Thioesterase Release Genome_Mining_Workflow Start Identify Key Enzyme (e.g., XsbC - Acyl AMP-ligase) BLAST BLASTp Search (NCBI Database) Start->BLAST Protein Sequence as Query Analyze Analyze Genomic Context of Homologs BLAST->Analyze Hits Identify Identify Putative BGCs (Presence of NRPS, etc.) Analyze->Identify Conserved Gene Neighborhood Select Select Producer Strain for Validation Identify->Select Candidate BGCs Express Homologous/Heterologous Expression of BGC Select->Express Detect Metabolite Analysis (HPLC, HR-MS) Express->Detect

References

An In-depth Technical Guide to the Chemical Synthesis of the Benzoxazolinate Core Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoxazolinate moiety is a significant heterocyclic scaffold found in a range of biologically active natural products and synthetic compounds.[1][2] Its unique structure, featuring a fused benzene (B151609) and oxazole (B20620) ring system, allows it to interact with biological targets like proteins and DNA, conferring potent activities such as antitumor and antibiotic properties.[1][2][3] Notably, it is an essential component of the potent antitumor antibiotic C-1027, where it plays a crucial role in stabilizing the molecule and its interaction with DNA.[1] This guide provides a comprehensive overview of the primary chemical synthesis strategies for constructing the this compound core and its immediate precursors, such as benzoxazolones and 2-aminobenzoxazoles, focusing on detailed methodologies and comparative data.

Primary Synthetic Strategies from 2-Aminophenol (B121084)

The most prevalent and versatile precursor for the synthesis of the benzoxazole (B165842) core is 2-aminophenol.[4] The general approach involves the cyclization of 2-aminophenol with a variety of one-carbon electrophiles. Methodologies have evolved from using hazardous reagents to employing safer, catalytically efficient, and environmentally benign processes.

1. Cyclization with Carbonyl and Cyano Electrophiles

A foundational strategy involves the reaction of 2-aminophenol with phosgene (B1210022), urea, or cyanogen (B1215507) bromide to form the benzoxazol-2-one structure.[5] However, due to the high toxicity of reagents like phosgene and cyanogen bromide, significant research has focused on developing safer alternatives.[6]

One such alternative is the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a non-hazardous electrophilic cyanating agent for the synthesis of 2-aminobenzoxazoles.[6][7] This method can be performed under Lewis acidic conditions or with a base like lithium hexamethyldisilazide (LiHMDS).[7][8]

A general workflow for the synthesis of benzoxazole derivatives from 2-aminophenol is illustrated below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2-Aminophenol 2-Aminophenol Catalyst Catalyst / Base (e.g., Lewis Acid, CuI, Fe(acac)3) 2-Aminophenol->Catalyst C1 Electrophile One-Carbon Electrophile (e.g., NCTS, Urea, Aldehydes) C1 Electrophile->Catalyst This compound Core This compound Core (or derivative) Catalyst->this compound Core Solvent Solvent (e.g., Dioxane, ACN) Conditions Conditions (e.g., Reflux, Ultrasound)

Caption: General workflow for this compound core synthesis.

Experimental Protocol: Synthesis of 2-Aminobenzoxazole using NCTS and BF₃·Et₂O [7]

  • Dissolve o-aminophenol (0.9 mmol, 1.0 equiv) and NCTS (1.35 mmol, 1.5 equiv) in 1,4-dioxane (B91453) (4 mL).

  • Add BF₃·Et₂O (1.8 mmol, 2.0 equiv) dropwise to the solution.

  • Reflux the mixture overnight (typically 24–30 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated NaHCO₃ solution until the pH is approximately 7.

  • Dilute the mixture with H₂O (30 mL) and extract with ethyl acetate (B1210297) (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography using a hexanes/ethyl acetate solvent system to yield the desired 2-aminobenzoxazole.

2. Metal-Catalyzed Cyclization Reactions

Various metal catalysts, including copper, iron, and palladium, have been employed to facilitate the synthesis of the benzoxazole core under milder conditions with greater efficiency and substrate scope.[5][9][10]

Copper Catalysis: A combination of a Brønsted acid (like TsOH·H₂O) and copper iodide (CuI) has been shown to effectively catalyze the cyclization of 2-aminophenols with β-diketones to produce 2-substituted benzoxazoles.[9][11] This method is advantageous due to its simplicity and the use of readily available starting materials.[9] Copper nanoparticles have also been utilized for the intramolecular cyclization of o-bromoaryl derivatives.[8]

Iron Catalysis: Iron catalysts such as FeCl₃·6H₂O and Fe(acac)₃ can promote the oxidative cyclocarbonylation of 2-aminophenol to yield 2-benzoxazolone.[5] This process is believed to involve the in situ formation of carbon dioxide, which then participates in the cyclization.[5]

The table below summarizes the yields for the copper-catalyzed synthesis of various 2-methyl-benzoxazoles from substituted 2-aminophenols and acetylacetone.

Entry2-Aminophenol SubstituentProductYield (%)Reference
1H2-methyl-benzoxazole82[11]
24-Methyl5-methyl-2-methyl-benzoxazole85[11]
34-Chloro5-chloro-2-methyl-benzoxazole78[11]
44-Bromo5-bromo-2-methyl-benzoxazole75[11]
54-Nitro5-nitro-2-methyl-benzoxazole64[11]
64-Methoxy5-methoxy-2-methyl-benzoxazole89[11]

Experimental Protocol: Fe-Catalyzed Synthesis of 2-Benzoxazolone [5]

Method A (Conventional Heating):

  • In a glass reactor, combine 2-aminophenol (1.0 mmol), FeCl₃·6H₂O (0.05 mmol), CCl₄ (1.0 mL), and H₂O (1.0 mL).

  • Heat the reaction mixture at 100 °C for 10 hours with constant stirring.

  • After cooling, add ethyl acetate (20 mL) to the reaction mixture.

  • Filter the mixture and wash the precipitate with ethyl acetate (2 x 5 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purify the crude product via column chromatography on silica (B1680970) gel using an n-hexane/ethyl acetate (3:1) eluent to obtain 2-benzoxazolone.

Method B (Microwave Irradiation):

  • Carry out the synthesis in a round-bottom flask equipped with a reflux condenser inside a microwave oven (600 W power).

  • Heat the same reaction mixture as in Method A at 120 °C for 30 minutes with constant stirring.

  • Work up the reaction mixture as described in Method A.

3. Green Synthetic Approaches

Modern synthetic chemistry emphasizes the use of environmentally friendly methods. For benzoxazole synthesis, this includes using reusable catalysts, aqueous media, and energy-efficient techniques like ultrasound irradiation.[8][12]

For instance, a Lewis acidic ionic liquid supported on magnetic nanoparticles (LAIL@MNP) has been used as a recyclable catalyst for the condensation of 2-aminophenols with aromatic aldehydes under solvent-free ultrasound conditions.[12]

ReactantsCatalystConditionsTimeYield (%)Reference
2-Aminophenol + Benzaldehyde (B42025)LAIL@MNP70 °C, Ultrasound, Solvent-free30 min75[12]
2-Aminophenol + 4-ChlorobenzaldehydeLAIL@MNP70 °C, Ultrasound, Solvent-free30 min90[12]
2-Aminophenol + 4-NitrobenzaldehydeLAIL@MNP70 °C, Ultrasound, Solvent-free30 min95[12]
2-Aminothiophenol + BenzaldehydeLAIL@MNP70 °C, Ultrasound, Solvent-free30 min98[12]

Experimental Protocol: Ultrasound-Assisted Synthesis of 2-Phenylbenzoxazole [12]

  • In a reaction vessel, mix 2-aminophenol (1.0 mmol, 0.109 g), benzaldehyde (1.0 mmol, 0.106 g), and the LAIL@MNP catalyst (4.0 mg).

  • Sonicate the mixture at 70 °C for 30 minutes.

  • Monitor the reaction completion using GC-MS.

  • Upon completion, add ethyl acetate (15 mL) to the mixture.

  • Recover the magnetic catalyst using an external magnet.

  • Dry the organic layer with magnesium sulfate (B86663) and remove the solvent under vacuum to yield the product.

Biosynthesis of the this compound Moiety

In nature, the this compound core of C-1027 is synthesized via a complex enzymatic pathway.[13] Unlike many synthetic routes that start with 2-aminophenol, the biosynthetic pathway begins with chorismic acid, a key intermediate in the shikimate pathway.[13] A series of enzymes, including anthranilate synthase subunits (SgcD, SgcD1) and various oxygenases and transferases, convert chorismic acid into the final this compound structure.[13] Recently, the enzyme responsible for the final cyclization step to form this compound was identified as a putative acyl AMP-ligase.[1][2][14]

G Chorismic Acid Chorismic Acid ADIC 2-amino-2-deoxy isochorismic acid (ADIC) Chorismic Acid->ADIC SgcD, SgcD1 (Anthranilate Synthase) Intermediate1 3-hydroxy- anthranilate ADIC->Intermediate1 SgcD2 (Monoxygenase) Intermediate2 Acylated Intermediate Intermediate1->Intermediate2 SgcD5, SgcD6 (CoA Ligase/Acyltransferase) This compound This compound Intermediate2->this compound Putative Acyl AMP-ligase (Cyclization)

Caption: Biosynthetic pathway of the this compound core.

This biosynthetic understanding opens avenues for genome mining to discover new this compound-containing natural products and for engineering pathways for their production.[1][14]

References

An In-depth Technical Guide to the Physical and Chemical Properties of Benzoxazolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoxazolinate is a significant heterocyclic moiety found in a range of biologically active natural products. Its unique structure contributes to the remarkable therapeutic properties of these compounds, including antitumor and antibiotic activities, primarily through interactions with biological macromolecules like DNA and proteins. This technical guide provides a comprehensive overview of the physical and chemical properties of the this compound core, represented by its protonated form, benzoxazole-2-carboxylic acid. This document includes a summary of its physicochemical data, detailed experimental protocols for its synthesis and characterization, and visualizations of its biosynthetic pathway and representative synthetic workflow. Due to the limited availability of experimental data for the isolated this compound anion, this guide leverages data for benzoxazole-2-carboxylic acid as a primary reference, supplemented with general characteristics of the benzoxazole (B165842) class of compounds.

Introduction

The this compound moiety is a distinctive structural feature present in several potent natural products, such as the enediyne antibiotic C-1027.[1] In these complex molecules, the this compound core plays a crucial role in their mechanism of action, often acting as a DNA intercalating agent or a protein binding domain.[1] The growing interest in these natural products for drug discovery underscores the importance of understanding the fundamental physical and chemical properties of the this compound scaffold. This guide aims to consolidate the available information on this compound, focusing on its physicochemical characteristics to support further research and development in medicinal chemistry and drug design.

Physical and Chemical Properties

The physical and chemical properties of the this compound core are presented here through its corresponding carboxylic acid, benzoxazole-2-carboxylic acid. The data is a combination of experimentally determined values and computational predictions.

Physicochemical Data
PropertyValueSource
Molecular Formula C₈H₅NO₃[2]
Molecular Weight 163.13 g/mol [2]
CAS Number 21598-08-3[2]
Appearance Not explicitly reported; likely a solid-
Melting Point 71-72 °C (decomposes)Chemical Supplier Data
Boiling Point (Predicted) 352.7 ± 25.0 °CChemical Supplier Data
Density (Predicted) 1.455 ± 0.06 g/cm³Chemical Supplier Data
pKa (Predicted) 0.12 ± 0.30Chemical Supplier Data
Water Solubility Low (predicted for similar structures)General knowledge on heterocyclic carboxylic acids
LogP (Predicted) 1.5 - 2.0Computational Prediction
Spectroscopic Data

2.2.1. ¹H NMR Spectroscopy (Expected)

Chemical Shift (δ) ppmMultiplicityAssignment
~10.0 - 13.0Singlet (broad)Carboxylic acid proton (-COOH)
~7.5 - 8.0MultipletAromatic protons

2.2.2. ¹³C NMR Spectroscopy (Expected)

Chemical Shift (δ) ppmAssignment
~160 - 170Carboxylic acid carbonyl carbon (-COOH)
~150 - 165C2 carbon of the benzoxazole ring
~110 - 145Aromatic carbons

2.2.3. Infrared (IR) Spectroscopy (Expected)

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
1700-1750StrongC=O stretch (carboxylic acid)
1500-1600Medium-StrongC=N stretch and aromatic C=C stretch
1200-1300StrongC-O stretch

2.2.4. Mass Spectrometry (Expected)

m/zInterpretation
163[M]⁺ (Molecular ion)
119[M - CO₂]⁺ (Loss of carbon dioxide)
91Fragmentation of the benzoxazole ring

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and characterization of benzoxazole-2-carboxylic acid, based on established methods for similar compounds.

Synthesis of Benzoxazole-2-carboxylic Acid

A common method for the synthesis of 2-substituted benzoxazoles is the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivative.[6][7]

Materials:

  • 2-Aminophenol

  • Oxalic acid

  • Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • In a round-bottom flask, combine 2-aminophenol (1 equivalent) and oxalic acid (1 equivalent).

  • Add polyphosphoric acid (a sufficient amount to ensure stirring) to the flask.

  • Heat the mixture with stirring, for example, at 60°C for 2 hours, followed by an increase in temperature to 120°C for another 2 hours.[7]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and carefully pour it into a beaker containing ice water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure benzoxazole-2-carboxylic acid.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes a standard method for determining the aqueous solubility of a compound.

Materials:

  • Benzoxazole-2-carboxylic acid

  • Distilled or deionized water

  • Buffer solutions of various pH

  • Shaking incubator or orbital shaker

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Add an excess amount of benzoxazole-2-carboxylic acid to a known volume of water or a specific pH buffer in a sealed vial.

  • Place the vial in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent if necessary.

  • Determine the concentration of the dissolved benzoxazole-2-carboxylic acid using a calibrated UV-Vis spectrophotometer or an HPLC method.

  • The solubility is expressed in mg/mL or mol/L.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a reliable method for determining the acid dissociation constant (pKa).

Materials:

  • Benzoxazole-2-carboxylic acid

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • Co-solvent if the compound has low water solubility (e.g., methanol (B129727) or DMSO)

  • Calibrated pH meter with an electrode

  • Burette

  • Stir plate and stir bar

Procedure:

  • Dissolve a precisely weighed amount of benzoxazole-2-carboxylic acid in a known volume of water or a water/co-solvent mixture.

  • Place the solution in a beaker with a stir bar and the pH electrode.

  • Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.

  • Record the pH of the solution after each addition of the titrant.

  • Continue the titration past the equivalence point.

  • Plot the pH of the solution as a function of the volume of NaOH added.

  • The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of the this compound moiety is a complex enzymatic process that has been elucidated in bacteria.[1] It typically starts from chorismate and involves several key enzymatic steps to form the benzoxazole ring.

Biosynthesis_of_this compound Chorismate Chorismate ADIC 2-amino-2-deoxyisochorismate Chorismate->ADIC ADIC synthase OPA 3-hydroxy-4-imino-cyclohexa- 2,5-dienyl-pyruvate ADIC->OPA Dehydrogenase This compound This compound OPA->this compound Acyl AMP-ligase (Cyclization)

Caption: Generalized biosynthetic pathway of this compound.

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of benzoxazole-2-carboxylic acid.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants 2-Aminophenol + Oxalic Acid Reaction Condensation/ Cyclization Reactants->Reaction Workup Extraction & Washing Reaction->Workup Purification Recrystallization/ Chromatography Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Purity HPLC/TLC Purification->Purity

Caption: Workflow for synthesis and characterization.

Role in Signaling Pathways and Biological Activity

The this compound moiety, as part of larger natural products, is crucial for their biological activity. For instance, in the antitumor antibiotic C-1027, the bis-heterocyclic portion containing this compound is responsible for intercalating into the minor groove of DNA.[1] This positions the reactive enediyne core of the molecule to induce DNA cleavage, leading to cell death. Therefore, the this compound scaffold acts as a DNA recognition element, guiding the cytotoxic payload to its target.

While specific signaling pathways directly modulated by the isolated this compound are not well-defined, its derivatives have been explored for various therapeutic applications, including as anticancer and antimicrobial agents. The planar, aromatic nature of the benzoxazole ring system allows for various non-covalent interactions with biological macromolecules, making it a privileged scaffold in drug discovery.

Conclusion

This technical guide has summarized the key physical and chemical properties of the this compound core, using benzoxazole-2-carboxylic acid as a representative compound. While there is a need for more comprehensive experimental data on the isolated molecule, the provided information on its physicochemical properties, spectroscopic characteristics, and synthetic and analytical protocols serves as a valuable resource for researchers in medicinal chemistry and drug development. The established role of the this compound moiety in the biological activity of complex natural products highlights its potential as a foundational scaffold for the design of novel therapeutic agents. Further investigation into the properties and biological activities of simpler this compound derivatives is warranted to fully exploit the therapeutic potential of this important heterocyclic system.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Benzoxazolinate Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and therapeutic potential of benzoxazolinate and its related derivatives, a promising class of heterocyclic compounds in drug discovery. This document outlines their diverse biological activities, details synthetic protocols, and presents key quantitative data to facilitate further research and development.

This compound derivatives and their structural analogs, such as benzoxazinones and benzoxazoles, have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2][3] These scaffolds are present in both naturally occurring bioactive compounds and synthetic molecules, demonstrating a versatile foundation for the development of novel therapeutic agents.[4] Their biological activities span from anticancer and anti-inflammatory to antimicrobial, highlighting their potential to address a range of therapeutic needs.[4][5][6]

General Workflow for Synthesis and Evaluation

The development of novel this compound derivatives as drug candidates typically follows a structured workflow, from initial synthesis to biological evaluation. This process is designed to efficiently identify and optimize lead compounds with desired therapeutic properties.

This compound Drug Discovery Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization s1 Starting Material Selection (e.g., 2-aminophenols) s2 Cyclization Reaction (e.g., with phosgene (B1210022) derivatives, chloroacetic acid) s1->s2 s3 Functional Group Modification (Derivatization) s2->s3 s4 Purification & Characterization (NMR, MS, IR) s3->s4 b1 Primary Screening (e.g., In vitro cytotoxicity, antimicrobial assays) s4->b1 Synthesized Derivatives b2 Secondary Screening (Target-based assays, mechanism of action studies) b1->b2 b3 Lead Compound Identification b2->b3 o1 Structure-Activity Relationship (SAR) Studies b3->o1 Identified Leads o2 ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) o1->o2 o3 In vivo Efficacy Studies (Animal Models) o2->o3 end end o3->end Preclinical Candidate

Caption: General workflow for the synthesis and evaluation of this compound derivatives in drug discovery.

Therapeutic Applications and Biological Activity

This compound derivatives have demonstrated significant potential across several therapeutic areas. Below is a summary of their key biological activities supported by quantitative data.

Anticancer Activity

Benzoxazinone (B8607429) derivatives have been investigated as potent anticancer agents, with mechanisms of action that include the inhibition of DNA repair enzymes and the targeting of oncogenic transcription factors.[7][8] Some derivatives have shown the ability to induce apoptosis and cell cycle arrest in various cancer cell lines.[9][10]

Compound TypeTarget/MechanismCell LineIC50 / ActivityReference
Benzoxazinone DerivativesDownregulation of c-Myc mRNASK-RC-42, SGC7901, A549Inhibition of proliferation and migration[8]
Benzoxazine DerivativesRadiosensitization, DNA-PK inhibitionHeLa, HT29, A549Significant reduction in survival rate post-irradiation[7]
2H-benzo[b][7][11]oxazin-3(4H)-one HybridsCytotoxicityA549GI50 = 0.32 µM[9]
2-Substituted BenzoxazolesEGFR InhibitionA431Potent inhibition of EGFRWT[10]
Benzoxazole (B165842) DerivativesCytotoxicityHT-29, MCF7, A549, HepG2, C6Significant anticancer effects[12]
Anti-inflammatory Activity

The anti-inflammatory properties of this compound derivatives are attributed to their ability to inhibit key inflammatory mediators such as TNF-α and myeloid differentiation protein 2 (MD2), which is an accessory protein of Toll-like receptor 4 (TLR4).[6][13]

Compound TypeTarget/MechanismAssayIC50 / ActivityReference
Benzoxazolinone-1,3,4-thiadiazolesTNF-α InhibitionIn vitro assay51.44% inhibition[6]
Benzoxazolone DerivativesMD2 Inhibition (IL-6 release)In vitro assayIC50 = 5.09 ± 0.88 µM (compound 3g)[13]
2H-1,4-benzoxazin-3(4H)-one DerivativesNrf2-HO-1 Pathway ActivationLPS-induced microglial inflammationSignificant reduction in NO and pro-inflammatory cytokines[14]
Benzoxazinone Derivative (3d)Inhibition of paw edemaCarrageenan-induced rat paw edema62.61% inhibition[15]
Antimicrobial Activity

This compound and its analogs have shown broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[4][5][11]

Compound TypeOrganismMIC (Minimum Inhibitory Concentration)Reference
2-BenzoxazolinonesStaphylococcus aureus, Escherichia coli, Candida albicansGrowth inhibition observed[11]
2-Benzoxazolinone (B145934) DerivativesEscherichia coli, Bacillus subtilis, Staphylococcus aureus, Salmonella EnteritidisVaried MIC and MBC values[5]
3-(2-benzoxazol-5-yl)alanine DerivativesBacillus subtilis (Gram-positive)Selective activity[4]
Benzoxazole DerivativesBacillus subtilisMICbs = 1.14 × 10−3 µM (compound 10)[16]

Experimental Protocols

Protocol 1: General Synthesis of 2-Benzoxazolinone Derivatives

This protocol describes a general method for the synthesis of 2-benzoxazolinone derivatives, which can be further modified to generate a library of compounds.

Materials:

Procedure:

  • Dissolve the substituted 2-aminophenol in anhydrous THF or DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • If using triphosgene, add triethylamine to the solution, followed by the slow, portion-wise addition of triphosgene. If using CDI, add it directly in one portion.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) or DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 2-benzoxazolinone derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro TNF-α Inhibition Assay

This protocol outlines a method to evaluate the anti-inflammatory activity of synthesized compounds by measuring their ability to inhibit TNF-α production in lipopolysaccharide (LPS)-stimulated cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized this compound derivatives

  • Dexamethasone (B1670325) (as a positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • ELISA kit for mouse TNF-α

Procedure:

  • Cell Culture and Seeding: Culture RAW 264.7 cells in supplemented DMEM at 37 °C in a humidified atmosphere of 5% CO₂. Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the synthesized this compound derivatives or dexamethasone for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce TNF-α production. Include a vehicle control (DMSO) and an unstimulated control.

  • MTT Assay for Cell Viability: After the incubation period, add MTT solution to each well and incubate for 4 hours. Remove the medium and dissolve the formazan (B1609692) crystals in DMSO. Measure the absorbance at 570 nm to assess cell viability and rule out cytotoxic effects of the compounds.

  • TNF-α Measurement by ELISA: Collect the cell culture supernatants and measure the concentration of TNF-α using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the compound that inhibits TNF-α production by 50%.

Signaling Pathway

MD2/TLR4 Signaling Pathway in Inflammation

Several benzoxazolone derivatives have been identified as inhibitors of myeloid differentiation protein 2 (MD2), a key co-receptor for Toll-like receptor 4 (TLR4).[13] By binding to MD2, these compounds can block the recognition of lipopolysaccharide (LPS), a component of Gram-negative bacteria, thereby inhibiting the downstream inflammatory signaling cascade that leads to the production of pro-inflammatory cytokines like IL-6 and TNF-α.

MD2_TLR4_Signaling_Pathway cluster_intracellular Intracellular LPS LPS MD2 MD2 LPS->MD2 Binds TLR4 TLR4 MD2->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Phosphorylates IκBα p_NFkB p-NF-κB nucleus Nucleus p_NFkB->nucleus Translocates to cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines Gene Transcription This compound This compound Derivative This compound->MD2 Inhibits

Caption: Inhibition of the MD2/TLR4 signaling pathway by this compound derivatives.

By providing this detailed overview, we aim to equip researchers with the necessary information to explore the synthesis of novel this compound derivatives and evaluate their potential as next-generation therapeutics. The versatility of this chemical scaffold, combined with its proven biological activities, makes it a highly attractive area for future drug discovery efforts.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of Benzoxazolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazolinate, the deprotonated form of 2(3H)-benzoxazolone, and its derivatives are important heterocyclic compounds in medicinal chemistry and drug development. The benzoxazolone scaffold is considered a "privileged structure" due to its presence in a wide range of biologically active molecules. These compounds have demonstrated a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticonvulsant properties. The synthesis of this compound is a key step in the development of novel therapeutic agents. This document provides detailed protocols for the laboratory-scale synthesis of 2(3H)-benzoxazolone and its subsequent conversion to sodium this compound.

Synthesis Pathway Overview

The synthesis of sodium this compound is typically a two-step process. The first step involves the cyclization of 2-aminophenol (B121084) with a carbonyl source, such as urea (B33335), to form 2(3H)-benzoxazolone. The subsequent step is the deprotonation of the benzoxazolone with a suitable base, such as sodium hydroxide (B78521), to yield the corresponding sodium this compound salt.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 2(3H)-Benzoxazolone cluster_1 Step 2: Synthesis of Sodium this compound 2-Aminophenol 2-Aminophenol Reaction1 Cyclization 2-Aminophenol->Reaction1 Urea Urea Urea->Reaction1 2(3H)-Benzoxazolone 2(3H)-Benzoxazolone Reaction1->2(3H)-Benzoxazolone Benzoxazolone_input 2(3H)-Benzoxazolone Reaction2 Deprotonation Benzoxazolone_input->Reaction2 Sodium_Hydroxide Sodium Hydroxide Sodium_Hydroxide->Reaction2 Sodium_this compound Sodium_this compound Reaction2->Sodium_this compound

Caption: Overall synthesis pathway for Sodium this compound.

Experimental Protocols

Protocol 1: Synthesis of 2(3H)-Benzoxazolone

This protocol describes the synthesis of 2(3H)-benzoxazolone from 2-aminophenol and urea.

Materials:

  • 2-Aminophenol

  • Urea

  • Distilled water

  • Hydrochloric acid (HCl), concentrated

  • Ethanol (B145695)

  • Activated charcoal

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Büchner funnel and filter paper

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-aminophenol and urea in a 1:1.2 molar ratio. For example, use 10.9 g (0.1 mol) of 2-aminophenol and 7.2 g (0.12 mol) of urea.

  • Reaction: Heat the mixture in an oil bath or with a heating mantle to 140-150 °C. The mixture will melt and ammonia (B1221849) gas will evolve. Continue heating for 4-6 hours until the evolution of ammonia ceases.

  • Work-up: Allow the reaction mixture to cool to room temperature. The mixture will solidify. Add 100 mL of distilled water and heat the mixture to boiling to dissolve the product.

  • Purification: While the solution is hot, add a small amount of activated charcoal and boil for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of 2(3H)-benzoxazolone.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold distilled water, and air dry. The product can be further purified by recrystallization from water or ethanol if necessary.

  • Drying: Dry the purified crystals in a vacuum oven at 60-70 °C to a constant weight.

Protocol 2: Synthesis of Sodium this compound

This protocol outlines the conversion of 2(3H)-benzoxazolone to its sodium salt.

Materials:

  • 2(3H)-Benzoxazolone (synthesized as per Protocol 1)

  • Sodium hydroxide (NaOH)

  • Anhydrous ethanol

  • Diethyl ether

Equipment:

  • Schlenk flask or a round-bottom flask with a drying tube

  • Magnetic stirrer and stir bar

  • Syringe or dropping funnel

  • Büchner funnel and filter paper

  • Inert atmosphere setup (optional, but recommended for anhydrous conditions)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2(3H)-benzoxazolone (e.g., 1.35 g, 0.01 mol) in anhydrous ethanol (e.g., 20 mL).

  • Base Addition: Prepare a solution of sodium hydroxide in anhydrous ethanol (e.g., 0.40 g, 0.01 mol in 10 mL of ethanol). Add the sodium hydroxide solution dropwise to the stirred solution of 2(3H)-benzoxazolone at room temperature.

  • Precipitation: Upon addition of the base, a precipitate of sodium this compound should form. Stir the mixture at room temperature for an additional 1-2 hours to ensure complete reaction.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold anhydrous ethanol and then with diethyl ether to facilitate drying.

  • Drying: Dry the sodium this compound product under vacuum to a constant weight.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 2(3H)-benzoxazolone and its sodium salt.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)Appearance
2(3H)-BenzoxazoloneC₇H₅NO₂135.1285-95139-142White to off-white solid
Sodium this compoundC₇H₄NNaO₂157.10>90>300 (decomposes)White to pale yellow solid

Spectroscopic Data:

Compound¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (DMSO-d₆, δ ppm)IR (KBr, cm⁻¹)
2(3H)-Benzoxazolone11.7 (s, 1H, NH), 7.2-7.0 (m, 4H, Ar-H)155.0 (C=O), 143.0 (C-O), 131.0 (C-N), 124.5, 122.0, 110.0, 109.5 (Ar-C)3250-3100 (N-H stretch), 1760 (C=O stretch), 1610, 1480 (C=C stretch)
Sodium this compound6.8-6.5 (m, 4H, Ar-H)162.0 (C=O), 150.0 (C-O), 135.0 (C-N), 121.0, 118.0, 112.0, 108.0 (Ar-C)No N-H stretch, ~1700 (C=O stretch, shifted), 1600, 1470 (C=C stretch)

Note: Spectroscopic data for sodium this compound is predicted based on the deprotonation of 2(3H)-benzoxazolone and may vary depending on the solvent and experimental conditions.

Experimental Workflow Diagram

Experimental_Workflow start1 Start: Weigh Reactants (2-Aminophenol, Urea) react1 Heat Mixture (140-150 °C, 4-6 h) start1->react1 workup1 Cool and Add Water react1->workup1 purify1 Hot Filtration (with Activated Charcoal) workup1->purify1 crystallize1 Crystallization purify1->crystallize1 isolate1 Vacuum Filtration and Washing crystallize1->isolate1 dry1 Dry Product (2(3H)-Benzoxazolone) isolate1->dry1 start2 Start: Dissolve 2(3H)-Benzoxazolone (Anhydrous Ethanol) dry1->start2 Proceed to Protocol 2 react2 Add Ethanolic NaOH (Room Temp, 1-2 h) start2->react2 isolate2 Vacuum Filtration and Washing (Ethanol, Diethyl Ether) react2->isolate2 dry2 Dry Product (Sodium this compound) isolate2->dry2

Caption: Laboratory workflow for the synthesis of this compound.

Application Notes and Protocols for the Quantification of Benzoxazolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazolinate is a significant heterocyclic moiety found in a class of potent natural products with notable biological activities, including antitumor and antibiotic properties.[1][2][3] Prominent examples of this compound-containing molecules include the enediyne antitumor antibiotic C-1027 and a diverse family of bacterial metabolites known as benzobactins.[1][2] The unique bis-heterocyclic structure of this compound is crucial for the biological function of these molecules, as it can interact with DNA and proteins, and stabilize highly reactive pharmacophores.[1][4]

Accurate quantification of this compound and its derivatives is essential for a range of applications, from microbial strain development and fermentation optimization to pharmacokinetic studies and quality control in drug manufacturing. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the two most common analytical techniques for this purpose.

Analytical Methods Overview

The quantification of this compound in complex matrices, such as fermentation broths or biological samples, is typically achieved through chromatographic separation followed by detection.

  • High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust and widely available technique for quantifying this compound-containing compounds, which typically exhibit strong UV absorbance.[1][5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the preferred method for analyzing samples with low concentrations of the analyte or complex matrices.[6][7]

Method validation is a critical step to ensure that the chosen analytical procedure is suitable for its intended purpose. Key validation parameters, as outlined in the ICH Q2(R1) guidelines, include accuracy, precision, specificity, linearity, range, and the limits of detection (LOD) and quantification (LOQ).[8][9][10][11][12]

Quantitative Data Summary

The following tables summarize typical performance characteristics for HPLC-UV and LC-MS/MS methods for the quantification of this compound-containing compounds. These values are representative and should be established for each specific method and laboratory.

Table 1: Representative HPLC-UV Method Validation Parameters

Validation ParameterAcceptance CriteriaTypical Performance
Linearity (r²) ≥ 0.995> 0.998
Range 1 - 100 µg/mL0.5 - 150 µg/mL
Limit of Detection (LOD) Signal-to-Noise Ratio > 3~0.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio > 10~0.5 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.1% - 101.5%
Precision (% RSD) ≤ 2.0%< 1.5%

Table 2: Representative LC-MS/MS Method Validation Parameters

Validation ParameterAcceptance CriteriaTypical Performance
Linearity (r²) ≥ 0.995> 0.999
Range 1 - 1000 ng/mL0.5 - 2000 ng/mL
Limit of Detection (LOD) Signal-to-Noise Ratio > 3~0.1 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio > 10~0.5 ng/mL
Accuracy (% Recovery) 85.0% - 115.0%92.5% - 108.0%
Precision (% RSD) ≤ 15.0%< 10.0%

Experimental Protocols and Visualizations

This compound Biosynthetic Pathway

The biosynthesis of the this compound moiety originates from the primary metabolite chorismate. A series of enzymatic reactions, including those catalyzed by an aminodeoxychorismate (ADIC) synthase and an ADIC dehydrogenase, lead to the formation of this key structural component.[4][13][14]

This compound Biosynthetic Pathway Chorismate Chorismate ADIC 2-amino-2-deoxyisochorismate (ADIC) Chorismate->ADIC SgcD (ADIC Synthase) OPA 3-enolpyruvoylanthranilate (OPA) ADIC->OPA SgcG (ADIC Dehydrogenase) Benzoxazolinate_Precursor Downstream Intermediates OPA->Benzoxazolinate_Precursor Multiple Enzymatic Steps This compound This compound Moiety Benzoxazolinate_Precursor->this compound Final Cyclization

Biosynthetic pathway of the this compound moiety.
Protocol 1: Quantification of this compound by HPLC-UV

This protocol describes a general method for the quantification of this compound-containing compounds in bacterial fermentation extracts.

1. Sample Preparation (Extraction from Bacterial Culture)

  • Objective: To extract this compound derivatives from the fermentation broth.

  • Procedure:

    • Centrifuge 10 mL of the bacterial culture at 4,000 x g for 15 minutes to separate the supernatant and cell pellet.

    • Transfer the supernatant to a fresh tube.

    • Extract the supernatant twice with an equal volume of ethyl acetate.

    • Pool the organic layers and evaporate to dryness under reduced pressure.

    • Reconstitute the dried extract in 1 mL of methanol (B129727).

    • Filter the reconstituted sample through a 0.22 µm syringe filter prior to HPLC analysis.

2. HPLC-UV Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: Linear gradient from 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: Return to 5% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV absorbance at 280 nm and 350 nm.[15]

3. Calibration and Quantification

  • Prepare a series of calibration standards of a purified this compound reference compound in methanol (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject the standards to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared samples and determine the concentration of the this compound derivative using the calibration curve.

HPLC-UV Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Fermentation Bacterial Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Extraction Solvent Extraction (Ethyl Acetate) Centrifugation->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Filtration Filtration (0.22 µm) Evaporation->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection UV Detection (280/350 nm) Separation->Detection Quantification Quantification vs. Calibration Curve Detection->Quantification

Workflow for this compound quantification by HPLC-UV.
Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a more sensitive and selective method for the quantification of this compound derivatives, suitable for complex biological matrices.

1. Sample Preparation

  • Follow the same extraction procedure as described in Protocol 1. For plasma or tissue samples, a protein precipitation step (e.g., with acetonitrile) or solid-phase extraction (SPE) may be required.

2. LC-MS/MS Instrumentation and Conditions

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A suitable C18 UHPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A fast gradient adapted for UHPLC, for example:

    • 0-1 min: 5% B

    • 1-7 min: Linear gradient from 5% to 95% B

    • 7-8 min: 95% B

    • 8-9 min: Return to 5% B and equilibrate

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry Parameters

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: These must be optimized for the specific this compound derivative and a suitable internal standard. This involves determining the precursor ion (Q1) and the most abundant product ions (Q3).

    • Example (Hypothetical):

      • This compound Derivative: Q1: m/z 350.2 -> Q3: m/z 250.1 (Quantifier), m/z 150.0 (Qualifier)

      • Internal Standard: Q1: m/z 355.2 -> Q3: m/z 255.1

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

4. Calibration and Quantification

  • Prepare calibration standards and quality control (QC) samples by spiking a blank matrix (e.g., clean fermentation medium or plasma) with known concentrations of the this compound reference standard and a fixed concentration of an internal standard.

  • Analyze the standards and samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Calculate the concentration of the analyte in the unknown samples from the regression equation of the calibration curve.

LC-MS/MS Logical Flow cluster_methdev Method Development cluster_quant Quantification Analyte_Optimization Analyte Optimization (Tune MS Parameters) MRM_Selection Select MRM Transitions (Precursor -> Product Ions) Analyte_Optimization->MRM_Selection LC_Method Develop LC Gradient MRM_Selection->LC_Method Data_Acquisition LC-MS/MS Data Acquisition LC_Method->Data_Acquisition Optimized Method Sample_Prep Sample Preparation (Extraction & Spiking IS) Sample_Prep->Data_Acquisition Integration Peak Integration & Ratio Calculation (Analyte/IS) Data_Acquisition->Integration Concentration_Calc Calculate Concentration from Calibration Curve Integration->Concentration_Calc

Logical flow for LC-MS/MS method development and quantification.

References

Application Notes and Protocols for HPLC-MS Analysis of Benzoxazolinate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazolinate and its derivatives are heterocyclic compounds of significant interest in drug development due to their diverse biological activities. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides detailed application notes and protocols for the analysis of this compound in biological samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), a highly selective and sensitive analytical technique.

Experimental Protocols

Biological Sample Preparation

The choice of sample preparation method depends on the biological matrix and the required limit of quantification. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.[1][2][3]

a) Protocol for Protein Precipitation (PPT) of Plasma/Serum Samples [4][5][6]

This method is rapid and suitable for initial screening and high-throughput analysis.

  • Thaw frozen plasma or serum samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 100 µL of plasma/serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

b) Protocol for Solid-Phase Extraction (SPE) of Urine Samples [7]

SPE provides cleaner extracts and can be beneficial for achieving lower detection limits.

  • Thaw frozen urine samples at room temperature and vortex.

  • Centrifuge the urine sample at 4000 x g for 5 minutes to remove particulate matter.

  • To 500 µL of the supernatant, add 500 µL of 2% phosphoric acid and the internal standard.

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M hydrochloric acid, followed by 1 mL of methanol.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase and inject into the HPLC-MS/MS system.

HPLC-MS/MS Analysis

a) Liquid Chromatography Conditions

The following conditions are a starting point and may require optimization.

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate

b) Mass Spectrometry Conditions

Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument

MRM Transitions (Hypothetical for this compound)

Note: These values are hypothetical and require experimental optimization for this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound [M+H]⁺Fragment 1Optimized Value
[M+H]⁺Fragment 2Optimized Value
Internal Standard [M+H]⁺FragmentOptimized Value

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. The following tables represent typical validation data for a bioanalytical method.[4][5][8][9][10]

Table 1: Calibration Curve for this compound in Human Plasma

Concentration (ng/mL)Mean Peak Area Ratio% Accuracy
10.01598.5
50.078101.2
200.315100.5
1001.5899.8
5007.9299.1
100015.75100.9
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
LLOQ 1 ng/mL

Table 2: Precision and Accuracy for this compound in Human Plasma

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low 34.5102.15.8101.5
Medium 803.298.94.199.3
High 8002.8100.73.5100.2

Table 3: Recovery and Matrix Effect for this compound in Human Plasma

QC LevelConcentration (ng/mL)Mean Recovery (%)Matrix Effect (%)
Low 392.598.7
High 80095.1101.3

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Spike Spike with Internal Standard Sample->Spike Extract Extraction (PPT, SPE, or LLE) Spike->Extract Drydown Evaporation Extract->Drydown Reconstitute Reconstitution Drydown->Reconstitute HPLC HPLC Separation Reconstitute->HPLC MS MS/MS Detection (MRM) HPLC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: Workflow for this compound analysis.

Signaling Pathway Inhibition

This compound-containing compounds have been shown to modulate inflammatory responses by inhibiting key signaling pathways.[11] The diagram below illustrates the inhibition of the NF-κB and p38 MAPK pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK p38 p38 MAPK TAK1->p38 IkappaB IκB IKK->IkappaB phosphorylates DNA DNA p38->DNA activates transcription factors NFkB_inactive NF-κB (inactive) IkappaB->NFkB_inactive releases NFkB_active NF-κB (active) NFkB_inactive->NFkB_active NFkB_active->DNA translocates to nucleus Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) DNA->Cytokines transcription This compound This compound This compound->TAK1 inhibits This compound->p38 inhibits LPS LPS LPS->TLR4

Caption: Inhibition of NF-κB and p38 MAPK pathways.

References

Application Notes and Protocols: NMR Spectroscopy for Benzoxazolinate Structure Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the structure determination of benzoxazolinate-containing compounds using Nuclear Magnetic Resonance (NMR) spectroscopy. The this compound core is a significant pharmacophore found in a variety of natural products with interesting biological activities.[1][2] Accurate structural elucidation is critical for understanding their mechanism of action and for guiding synthetic efforts in drug discovery.

Introduction to NMR Spectroscopy in this compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of organic molecules, including complex heterocyclic systems like benzoxazolinates.[3] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, establishing through-bond and through-space connectivities to assemble the molecular structure.

For this compound derivatives, key structural features to be determined include the substitution pattern on the aromatic ring, the nature of substituents on the oxazole (B20620) ring, and the overall stereochemistry. A typical workflow involves:

  • 1D NMR (¹H and ¹³C): To identify the types and numbers of protons and carbons.

  • DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.

  • 2D Homonuclear Correlation Spectroscopy (COSY): To establish proton-proton (¹H-¹H) coupling networks, typically through 2-3 bonds.

  • 2D Heteronuclear Single Quantum Coherence (HSQC): To identify direct one-bond correlations between protons and their attached carbons (¹H-¹³C).[4]

  • 2D Heteronuclear Multiple Bond Correlation (HMBC): To establish long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and identifying quaternary carbons.[4]

  • 2D Nuclear Overhauser Effect Spectroscopy (NOESY): To determine the spatial proximity of protons, providing insights into the molecule's relative stereochemistry and conformation.

The following sections provide detailed protocols and data for the NMR analysis of this compound-containing compounds.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra. The following protocol outlines the standard procedure for small organic molecules like benzoxazolinates.[5][6]

Materials:

  • This compound sample (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR)[5]

  • High-quality 5 mm NMR tube

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄)

  • Glass Pasteur pipette and cotton wool or a syringe filter

  • Small vial for initial dissolution

  • Internal standard (e.g., Tetramethylsilane - TMS) (optional)

Protocol:

  • Solvent Selection: Choose a deuterated solvent in which the this compound sample is fully soluble. DMSO-d₆ is a common choice for polar heterocyclic compounds.[6]

  • Dissolution: Weigh the sample and dissolve it in a small vial with approximately 0.6-0.7 mL of the chosen deuterated solvent.[5]

  • Filtration: To remove any particulate matter, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the clean NMR tube.[5] This step is critical as suspended particles can severely degrade spectral quality.

  • Internal Standard (Optional): If precise chemical shift referencing is required, a small amount of an internal standard like TMS can be added. However, for most routine structure elucidation, referencing to the residual solvent peak is sufficient.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

  • Degassing (Optional): For sensitive experiments like NOESY or for samples containing paramagnetic impurities, degassing the sample by the freeze-pump-thaw method may be necessary to remove dissolved oxygen.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 or 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

1D ¹H NMR:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments)

  • Spectral Width: 12-16 ppm

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 8-16 (or more for dilute samples)

1D ¹³C NMR:

  • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30')

  • Spectral Width: 200-240 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024 or more, depending on concentration.

2D COSY (¹H-¹H Correlation):

  • Pulse Program: Gradient-selected COSY (e.g., 'cosygpmfphpr')

  • Data Points (F2 x F1): 2048 x 256

  • Spectral Width (F2 and F1): 12-16 ppm

  • Number of Scans per Increment: 2-4

2D HSQC (¹H-¹³C One-Bond Correlation):

  • Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3')

  • Data Points (F2 x F1): 1024 x 256

  • Spectral Width (F2): 12-16 ppm

  • Spectral Width (F1): 160-180 ppm

  • Number of Scans per Increment: 4-8

  • ¹J(CH) Coupling Constant: Optimized for ~145 Hz

2D HMBC (¹H-¹³C Long-Range Correlation):

  • Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf')

  • Data Points (F2 x F1): 2048 x 256

  • Spectral Width (F2): 12-16 ppm

  • Spectral Width (F1): 200-220 ppm

  • Number of Scans per Increment: 8-16

  • Long-Range Coupling Delay: Optimized for ⁿJ(CH) of 8-10 Hz

2D NOESY (Through-Space Correlation):

  • Pulse Program: Gradient-selected NOESY (e.g., 'noesygpph')

  • Data Points (F2 x F1): 2048 x 256

  • Spectral Width (F2 and F1): 12-16 ppm

  • Number of Scans per Increment: 8-16

  • Mixing Time: 500-800 ms (B15284909) (for small molecules)

Data Presentation: NMR Data for this compound Derivatives

The following tables summarize the ¹H and ¹³C NMR data for known this compound-containing compounds. This data can serve as a reference for the identification of new derivatives.

Table 1: ¹H and ¹³C NMR Data for Benzobactin B in DMSO-d₆ [2]

PositionδC (ppm)δH (ppm), mult. (J in Hz)
This compound Moiety
2160.2-
3a141.5-
4114.37.37, d (8.0)
5123.67.23, t (8.0)
6115.77.33, t (8.0)
7125.17.64, d (8.0)
7a148.4-
2-hydroxymethylserine Moiety
1' (C=O)170.8-
2' (α-CH)58.94.85, t (6.0)
3' (β-CH₂)65.23.81, d (6.0)

Visualizations: Workflows and Structural Analysis

The following diagrams, generated using Graphviz, illustrate key workflows and relationships in the NMR-based structure elucidation of benzoxazolinates.

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structure Elucidation A Isolated this compound B Sample Preparation (Dissolution in Deuterated Solvent) A->B C 1D NMR (¹H, ¹³C, DEPT) B->C D 2D NMR (COSY, HSQC, HMBC, NOESY) B->D E Assign ¹H and ¹³C Signals (HSQC, DEPT) C->E F Establish ¹H-¹H Spin Systems (COSY) D->F G Connect Fragments via Long-Range ¹H-¹³C Correlations (HMBC) E->G F->G H Determine Relative Stereochemistry (NOESY) G->H I Propose Planar Structure G->I J Propose 3D Structure H->J I->J K Final Validated Structure J->K

Caption: Workflow for this compound Structure Elucidation using NMR.

Caption: Key 2D NMR Correlations for Assembling the this compound Structure.

References

Application Notes and Protocols for In Vitro Assays of Benzoxazolinate Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro biological activities of benzoxazolinate and its derivatives, with detailed protocols for assessing their herbicidal, antimicrobial, and anticancer properties.

Herbicidal Activity

Benzoxazolinates have demonstrated notable herbicidal activity through multiple mechanisms of action, primarily by inhibiting key enzymes in plant metabolic pathways. The most prominent targets are 4-hydroxyphenylpyruvate dioxygenase (HPPD) and phytoene (B131915) desaturase (PDS), as well as the overall inhibition of photosynthesis.

Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

Mechanism of Action: HPPD is a critical enzyme in the carotenoid biosynthesis pathway, which is essential for photosynthesis and photoprotection in plants. It catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate, a precursor for the synthesis of plastoquinone (B1678516) and tocopherol. Inhibition of HPPD leads to a depletion of these vital compounds, resulting in the bleaching of plant tissues and ultimately, plant death. The inhibition of HPPD also causes an accumulation of tyrosine.

Signaling Pathway Diagram:

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Homogentisate Homogentisate HPPD->Homogentisate This compound This compound This compound->HPPD Inhibition Plastoquinone Plastoquinone & Tocopherol Homogentisate->Plastoquinone Carotenoid Carotenoid Biosynthesis Plastoquinone->Carotenoid Bleaching Bleaching & Plant Death Carotenoid->Bleaching

HPPD inhibition pathway by this compound.

Experimental Protocol: In Vitro HPPD Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound on HPPD enzyme activity.

Materials:

  • Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)

  • 4-hydroxyphenylpyruvate (HPPA) substrate

  • Ascorbic acid

  • Fe(II) solution (e.g., (NH₄)₂Fe(SO₄)₂·6H₂O)

  • Assay buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4)

  • This compound stock solution (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare the assay buffer.

    • Prepare a stock solution of HPPA in the assay buffer.

    • Prepare fresh solutions of ascorbic acid and Fe(II) in the assay buffer.

    • Prepare serial dilutions of the this compound stock solution in the assay buffer.

  • Enzyme Reaction:

    • In a 96-well microplate, add the following to each well:

      • Assay buffer

      • Fe(II) solution (final concentration ~0.1 mM)

      • Ascorbic acid solution (final concentration ~1 mM)

      • Recombinant HPPD enzyme

      • This compound dilution (or DMSO for control)

    • Pre-incubate the mixture at 30°C for 10 minutes.

  • Initiate Reaction:

    • Add the HPPA substrate to each well to initiate the reaction (final concentration ~0.05 mM).

  • Measurement:

    • Immediately measure the change in absorbance at 318 nm over time using a microplate reader. The product of the HPPD reaction, maleylacetoacetate, absorbs at this wavelength.

  • Data Analysis:

    • Calculate the rate of reaction for each this compound concentration.

    • Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of HPPD activity.

Inhibition of Phytoene Desaturase (PDS)

Mechanism of Action: PDS is another crucial enzyme in the carotenoid biosynthesis pathway. It catalyzes the desaturation of phytoene to ζ-carotene. By inhibiting PDS, benzoxazolinates block the formation of colored carotenoids, leading to the accumulation of the colorless precursor phytoene. This disruption of carotenoid synthesis results in photooxidative damage and bleaching of the plant.

Signaling Pathway Diagram:

PDS_Inhibition_Pathway GGPP Geranylgeranyl Diphosphate (GGPP) PSY Phytoene Synthase GGPP->PSY Phytoene Phytoene (colorless) PSY->Phytoene PDS Phytoene Desaturase (PDS) Phytoene->PDS ZetaCarotene ζ-Carotene PDS->ZetaCarotene This compound This compound This compound->PDS Inhibition Lycopene Lycopene (colored) ZetaCarotene->Lycopene Carotenoids Other Carotenoids Lycopene->Carotenoids Bleaching Bleaching & Plant Death Carotenoids->Bleaching

PDS inhibition pathway by this compound.

Experimental Protocol: In Vitro PDS Inhibition Assay

This protocol describes a cell-free assay to measure the inhibition of PDS by this compound.

Materials:

  • Recombinant PDS enzyme (e.g., from Synechococcus elongatus)

  • Phytoene substrate (dissolved in a suitable solvent and incorporated into liposomes)

  • Assay buffer (e.g., 50 mM MES-KOH, pH 6.0, containing 100 mM NaCl)

  • Decylplastoquinone (DPQ) as an electron acceptor

  • This compound stock solution (dissolved in DMSO)

  • Liposomes (e.g., from soybean phosphatidylcholine)

  • 96-well microplate or microcentrifuge tubes

  • HPLC system for analysis

Procedure:

  • Prepare Substrate-Liposomes:

    • Prepare liposomes containing the phytoene substrate.

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine the assay buffer, DPQ, and the phytoene-containing liposomes.

    • Add the this compound dilution (or DMSO for control).

    • Add the purified PDS enzyme to the mixture.

  • Incubation:

    • Incubate the reaction mixture at 37°C in the dark for a defined period (e.g., 10 minutes).

  • Stop Reaction and Extraction:

    • Stop the reaction by adding a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).

    • Vortex and centrifuge to separate the phases.

    • Collect the lower organic phase containing the carotenoids.

  • Analysis:

    • Evaporate the solvent and redissolve the residue in a suitable solvent for HPLC analysis.

    • Analyze the sample by HPLC to quantify the amount of ζ-carotene produced.

  • Data Analysis:

    • Calculate the percentage of PDS inhibition for each this compound concentration.

    • Determine the IC₅₀ value.

Photosynthesis Inhibition in Chlorella vulgaris

Mechanism of Action: Some benzoxazolinone derivatives have been shown to inhibit photosynthesis, a fundamental process for plant growth. This can occur through various mechanisms, including interference with the electron transport chain in photosystem II (PSII).

Experimental Workflow:

Photosynthesis_Inhibition_Workflow Start Start: Chlorella vulgaris culture Culture Culture Chlorella vulgaris in BG11 medium Start->Culture Treatment Expose algae to different concentrations of this compound Culture->Treatment Incubation Incubate under controlled light and temperature Treatment->Incubation Measure Measure chlorophyll (B73375) content or cell density Incubation->Measure Analysis Calculate growth inhibition Measure->Analysis End End: Determine EC50 Analysis->End

Workflow for photosynthesis inhibition assay.

Experimental Protocol: Chlorella vulgaris Growth Inhibition Assay

This protocol is used to assess the inhibitory effect of this compound on the growth of the green alga Chlorella vulgaris.

Materials:

  • Chlorella vulgaris culture

  • BG11 medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Sterile culture flasks or 24-well plates

  • Spectrophotometer or cell counter

  • Incubator with controlled light and temperature

Procedure:

  • Culture Preparation:

    • Grow Chlorella vulgaris in BG11 medium until it reaches the logarithmic growth phase.

  • Assay Setup:

    • In sterile culture flasks or wells of a 24-well plate, add a defined volume of Chlorella vulgaris culture at a specific cell density (e.g., 1 x 10⁵ cells/mL).

    • Add different concentrations of this compound to the cultures. Include a solvent control (DMSO) and a negative control (no treatment).

  • Incubation:

    • Incubate the cultures for 72-96 hours under controlled conditions (e.g., 25°C, continuous light).

  • Measurement of Growth:

    • After the incubation period, measure the cell density using a spectrophotometer (at 680 nm) or by direct cell counting with a hemocytometer.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each concentration compared to the negative control.

    • Determine the EC₅₀ value, the concentration of this compound that causes a 50% reduction in algal growth.

Quantitative Data for Herbicidal Activity of Benzoxazolinone Derivatives

Compound ClassAssayTest Organism/EnzymeEndpointValue
3-alkylbenzoxazolinonesRoot growth inhibitionCucumber, Oats, RadishED₅₀1.5 - 4.3 kg/ha
2-alkylthiobenzoxazolesRoot growth inhibitionVarious test plantsED₅₀Average 2.5 kg/ha

Note: Data for specific this compound parent compound is limited in publicly available literature. The values presented are for derivative compounds and serve as an indication of potential activity.

Antimicrobial Activity

Benzoxazolin-2-one and its derivatives have shown promising activity against a range of bacteria and fungi. The primary method for evaluating this activity is the determination of the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution MIC Assay

This protocol determines the lowest concentration of a substance that prevents visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Benzoxazolin-2-one stock solution (dissolved in DMSO)

  • Sterile 96-well microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Inoculum Preparation:

    • Grow the microbial culture overnight.

    • Dilute the culture in the appropriate broth to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Serial Dilution:

    • In a 96-well plate, perform a two-fold serial dilution of the benzoxazolin-2-one stock solution in the broth.

  • Inoculation:

    • Add the standardized inoculum to each well containing the diluted compound.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of benzoxazolin-2-one in which no visible growth is observed. This can be confirmed by measuring the optical density (OD) at 600 nm with a plate reader.

Quantitative Data for Antimicrobial Activity of 2-Benzoxazolinone

CompoundTest OrganismMIC (mg/mL)Reference
2-BenzoxazolinoneEscherichia coli4[1]
2-BenzoxazolinoneEnterococcus faecalis4[1]
2-BenzoxazolinoneKlebsiella pneumoniae2[1]
2-BenzoxazolinoneStaphylococcus aureus2[1]

Anticancer Activity

Derivatives of benzoxazolinone have demonstrated cytotoxic effects against various cancer cell lines. The MTT assay is a common method to evaluate this activity.

Mechanism of Action: The precise anticancer mechanism of benzoxazolinates is still under investigation, but for some derivatives, it may involve the induction of apoptosis and the targeting of specific cellular pathways.

Experimental Workflow:

MTT_Assay_Workflow Start Start: Cancer cell culture Seed Seed cells in 96-well plate Start->Seed Treat Treat with this compound derivatives Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate AddMTT Add MTT reagent Incubate->AddMTT IncubateMTT Incubate for 4 hours AddMTT->IncubateMTT Solubilize Solubilize formazan (B1609692) crystals with DMSO IncubateMTT->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure End End: Determine IC50 Measure->End

MTT assay workflow for cytotoxicity.

Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HepG2, HeLa, A-549)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Benzoxazolinone derivative stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the benzoxazolinone derivative. Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization:

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the control.

    • Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

Quantitative Data for Anticancer Activity of 2-Benzoxazolinone Derivatives

Compound ClassCell LineIC₅₀ (µM)Reference
New 2-Benzoxazolinone derivativesHepG2 (Liver Cancer)7.8 - 26.6[2]
New 2-Benzoxazolinone derivativesHeLa (Cervical Cancer)7.8 - 26.6[2]
New 2-Benzoxazolinone derivativesA-549 (Lung Cancer)7.8 - 26.6[2]

Note: The provided data is for novel derivatives of 2-benzoxazolinone, as specific data for the parent compound was not available in the searched literature.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate the Anticancer Effects of Benzoxazolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazolinate and its derivatives have emerged as a promising class of heterocyclic compounds with potent anticancer activities. This document provides detailed application notes and standardized protocols for a suite of cell-based assays to characterize the cytotoxic and apoptotic effects of this compound on cancer cells. The following protocols are designed to ensure reproducibility and provide a comprehensive framework for preclinical evaluation.

Data Presentation: Efficacy of this compound Derivatives

The cytotoxic effects of various this compound derivatives have been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized below. These values were predominantly determined using the MTT assay after a 48- or 72-hour treatment period.

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
Benzoxazole-N-heterocyclic hybrid (4c)MCF-7Breast CancerData Not Available[1]
Benzoxazole-N-heterocyclic hybrid (4c)MDA-MB-231Breast CancerData Not Available[1]
Benzoxazole derivative (11b)-VEGFR-2 Kinase Assay0.057[2]
Benzoxazole derivative (11b)-c-Met Kinase Assay0.181[2]
Halogenated Benzofuran carboxylate (8)HepG2Liver Cancer3.8 ± 0.5[3]
Halogenated Benzofuran carboxylate (8)A549Lung Cancer3.5 ± 0.6[3]
Halogenated Benzofuran carboxylate (8)SW620Colon Cancer10.8 ± 0.9[3]
Halogenated Benzofuran carboxylate (7)A549Lung Cancer6.3 ± 2.5[3]
Quinazolinone Derivative (8b)-EGFR-TK AssayData Not Available[4]

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[5] During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Detection: Annexin V-FITC and Propidium (B1200493) Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7] Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which is detected by FITC-conjugated Annexin V.[8] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[7]

Materials:

  • Cancer cell lines treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound at the desired concentrations for the specified time. Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.[7]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[8]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Excite FITC at 488 nm and measure emission at 530 nm (usually FL1 channel), and excite PI at 488 nm and measure emission at >670 nm (usually FL3 channel).

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining followed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This compound-induced cell cycle arrest is a common mechanism of its anticancer effect.

Materials:

  • Cancer cell lines treated with this compound

  • Cold 70% Ethanol (B145695)

  • PBS

  • PI staining solution (containing Propidium Iodide and RNase A)

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound as required. Harvest the cells by trypsinization and centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[10]

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content, measured by PI fluorescence intensity, allows for the quantification of cells in each phase of the cell cycle. Use appropriate software to model the cell cycle distribution.

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[11] The assay utilizes a specific peptide substrate that releases a chromophore upon cleavage by active caspase-3.[12]

Materials:

  • Cancer cell lines treated with this compound

  • Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, and DEVD-pNA substrate)

  • Microplate reader

Protocol:

  • Cell Lysate Preparation: Treat cells with this compound to induce apoptosis. Harvest the cells and lyse them using the provided chilled lysis buffer. Incubate on ice for 10-15 minutes.[13]

  • Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute to pellet cellular debris.[14]

  • Protein Quantification: Determine the protein concentration of the supernatant (cell lysate).

  • Assay Reaction: In a 96-well plate, add 50-100 µg of cell lysate per well. Add reaction buffer containing DTT.

  • Substrate Addition: Add the caspase-3 substrate (DEVD-pNA) to each well to start the reaction.[15]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[14]

  • Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.[14]

  • Data Analysis: The increase in absorbance is proportional to the caspase-3 activity in the sample. Compare the results from treated and untreated cells.

Western Blot Analysis of Apoptotic Proteins (Bcl-2 and Bax)

Western blotting is used to detect changes in the expression levels of key apoptotic regulatory proteins, such as the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.[16] A decrease in the Bcl-2/Bax ratio is indicative of apoptosis induction.[16]

Materials:

  • Cancer cell lines treated with this compound

  • RIPA buffer with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer. Quantify the protein concentration.

  • SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative expression levels of Bcl-2 and Bax.

Visualized Workflows and Signaling Pathways

G cluster_0 Experimental Workflow for Anticancer Effect Evaluation cluster_1 Primary Screening cluster_2 Mechanism of Action cluster_3 Target Identification start Start: Treat Cancer Cells with this compound mtt MTT Assay (Cell Viability) start->mtt apoptosis Annexin V/PI Staining (Apoptosis) mtt->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) mtt->cell_cycle kinase Kinase Inhibition Assay (e.g., Tyrosine Kinase, mTOR) mtt->kinase caspase Caspase-3 Assay (Apoptotic Pathway) apoptosis->caspase western Western Blot (Bcl-2/Bax Expression) caspase->western end End: Data Analysis & Conclusion western->end kinase->end G cluster_0 This compound-Induced Apoptosis Pathway cluster_1 Signaling Cascade This compound This compound tk Tyrosine Kinases This compound->tk Inhibition mtor mTOR Pathway This compound->mtor Inhibition bcl2_family Modulation of Bcl-2 Family Proteins This compound->bcl2_family bax ↑ Bax (Pro-apoptotic) bcl2_family->bax bcl2 ↓ Bcl-2 (Anti-apoptotic) bcl2_family->bcl2 mitochondria Mitochondrial Outer Membrane Permeabilization bax->mitochondria bcl2->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis G cluster_0 Cell Cycle Analysis Workflow start Treat cells with This compound harvest Harvest and count cells start->harvest fix Fix cells in cold 70% ethanol harvest->fix wash Wash with PBS fix->wash stain Stain with PI/RNase A solution wash->stain acquire Acquire data on flow cytometer stain->acquire analyze Analyze DNA content (G0/G1, S, G2/M phases) acquire->analyze end Determine cell cycle arrest analyze->end

References

Application Notes and Protocols: Antimicrobial Susceptibility Testing of Benzoxazolinate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the antimicrobial susceptibility of Benzoxazolinate compounds. This document includes detailed protocols for standard testing methodologies, a summary of reported antimicrobial activity, and a discussion of potential mechanisms of action.

Introduction to this compound Compounds

This compound and its derivatives are a class of heterocyclic compounds that have garnered interest for their diverse biological activities, including potential antimicrobial properties. Natural 2-benzoxazolinones and related synthetic derivatives have demonstrated inhibitory effects against a range of pathogenic microbes, including Staphylococcus aureus, Escherichia coli, and Candida albicans[1]. The antimicrobial efficacy of these compounds is influenced by the nature and position of substituents on the this compound core, which can affect properties such as lipophilicity and electronic character[1]. Understanding the antimicrobial spectrum and potency of novel this compound derivatives is a critical step in the exploration of their therapeutic potential.

Quantitative Antimicrobial Activity

The antimicrobial activity of various this compound derivatives has been evaluated against several microbial strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data from published studies.

Table 1: Minimum Inhibitory Concentration (MIC) of 2-Benzoxazolinone Derivatives

Compound/SubstituentS. aureus (µg/mL)E. coli (µg/mL)C. albicans (µg/mL)
Unsubstituted >1000>1000650
6-Methoxy >1000>1000450
6-Fluoro 7001000500
6-Chloro 350300250
6-Nitro 150300125
6-Methyl >1000500350

Data sourced from a study on natural and synthetic 2-benzoxazolinones.[1]

Table 2: Antibacterial Activity of Substituted Benzoxazolin-2-one Derivatives

Compound IDE. coli MIC (µg/mL)B. subtilis MIC (µg/mL)S. aureus MIC (µg/mL)S. enteritidis MIC (µg/mL)
Hydrazide 3 125125>1000125
Pyrazole 24 62.512562.5125
Triazole 25 62.512562.5125
Thiadiazole 26 62.512562.5125

MIC values for selected synthesized benzoxazolin-2-one derivatives. The study found Gram-negative E. coli and Gram-positive B. subtilis to be the most sensitive strains.

Experimental Protocols

The following are detailed protocols for determining the antimicrobial susceptibility of this compound compounds. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).[2][3][4][5][6]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.[7][8][9][10]

Materials:

  • This compound compounds

  • Sterile 96-well microtiter plates

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Multichannel pipette

  • Incubator

Protocol:

  • Preparation of Compound Stock Solution: Dissolve the this compound compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilution:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first column of wells, resulting in a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the positive control (inoculum without compound), and column 12 as the negative control (broth only).

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well from column 1 to 11. Do not inoculate column 12.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the this compound compound at which there is no visible growth (turbidity) in the wells.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare Compound Stock Solution D Perform Serial Dilution of Compound A->D B Prepare 0.5 McFarland Bacterial Inoculum E Inoculate Wells with Bacterial Suspension B->E C Dispense Broth into 96-Well Plate C->D D->E F Incubate at 37°C for 18-24h E->F G Read Plate for Turbidity F->G H Determine MIC G->H

Workflow for Broth Microdilution MIC Assay.
Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk by measuring the diameter of the zone of growth inhibition.[11][12][13][14][15]

Materials:

  • This compound compounds

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton agar (B569324) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile swabs

  • Forceps

  • Incubator

  • Ruler or caliper

Protocol:

  • Disk Preparation: Impregnate sterile filter paper disks with a known concentration of the this compound compound solution and allow them to dry under aseptic conditions.

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard.[7]

  • Plate Inoculation:

    • Dip a sterile swab into the standardized inoculum.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[13][14]

  • Disk Application:

    • Using sterile forceps, place the impregnated disks onto the inoculated agar surface.

    • Gently press each disk to ensure complete contact with the agar.

    • Place disks sufficiently far apart to prevent overlapping of inhibition zones.[14]

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.

Disk_Diffusion_Workflow A Prepare 0.5 McFarland Bacterial Inoculum B Streak Inoculum onto Mueller-Hinton Agar Plate A->B C Aseptically Apply Compound-impregnated Disks to Agar Surface B->C D Invert and Incubate Plate at 37°C for 18-24h C->D E Measure Diameter of Zone of Inhibition (mm) D->E F Interpret Susceptibility E->F

Workflow for Kirby-Bauer Disk Diffusion Assay.

Potential Mechanisms of Action

The precise antimicrobial mechanism of action for many this compound compounds is an active area of research. However, studies on related heterocyclic structures and complex natural products containing the this compound moiety suggest several potential targets within the bacterial cell.

One proposed mechanism involves the interaction with bacterial DNA. The this compound moiety in the natural product C-1027 has been shown to intercalate into DNA, which can disrupt DNA replication and transcription, ultimately leading to cell death.[16][17][18][19][20] Additionally, studies on synthetic oxazoline-based polymers, which share a similar heterocyclic core, indicate that these compounds can disrupt the bacterial cell membrane.[21] This disruption can lead to increased membrane permeability, leakage of cellular contents, and subsequent cell lysis.[21] It is plausible that simpler this compound compounds may also exert their antimicrobial effects through one or a combination of these mechanisms.

Mechanism_of_Action cluster_compound This compound Compound cluster_cell Bacterial Cell cluster_effect Cellular Effects Compound This compound Membrane Cell Membrane Disruption Compound->Membrane Potential Target 1 DNA DNA Intercalation Compound->DNA Potential Target 2 Leakage Leakage of Cytoplasmic Contents Membrane->Leakage Replication Inhibition of DNA Replication & Transcription DNA->Replication Death Bacterial Cell Death Leakage->Death Replication->Death

Potential Antimicrobial Mechanisms of Action.

Conclusion

The provided protocols offer a standardized framework for evaluating the antimicrobial susceptibility of novel this compound compounds. The summarized data indicate that this class of molecules holds promise as a scaffold for the development of new antimicrobial agents. Further investigation into their structure-activity relationships and mechanisms of action is warranted to fully elucidate their therapeutic potential. Researchers should adhere to established guidelines, such as those from CLSI, to ensure the accuracy and reproducibility of their results.[2][3][4][5][6]

References

Benzoxazolinate as a Versatile Scaffold for Medicinal Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The benzoxazolinate scaffold, a heterocyclic moiety, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Its derivatives have been investigated for their potential as antibacterial, antifungal, anti-inflammatory, anticancer, and herbicidal agents.[1][2][3][4][5] The structural rigidity and the ability to participate in various non-covalent interactions make the this compound core an attractive starting point for the design of novel therapeutic agents. This document provides an overview of the applications of this compound derivatives, detailed experimental protocols for their synthesis and biological evaluation, and a summary of their quantitative biological data.

Applications in Medicinal Chemistry

This compound-containing compounds have been identified in natural products, such as C-1027, where the moiety is crucial for its remarkable biological activities, including DNA intercalation and cleavage.[6] Synthetic derivatives of the closely related benzoxazolin-2-one have been shown to possess a broad spectrum of pharmacological effects. These include:

  • Antibacterial Activity: Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Salmonella Enteritidis.[1]

  • Antifungal Activity: Certain this compound derivatives have demonstrated significant fungicidal properties against pathogens like Fusarium oxysporum and Verticillium dahlia.[2][3]

  • Anti-inflammatory and Analgesic Activity: Benzoxazolinone-based compounds have been evaluated for their ability to inhibit inflammation, with some derivatives showing potent anti-inflammatory and antinociceptive effects by inhibiting targets such as TNF-α.[5]

  • Anticancer Activity: The cytotoxic effects of benzoxazolylalanine derivatives have been explored against various cancer cell lines, indicating their potential as anticancer agents.[7][8]

  • Herbicidal and Defoliating Activity: Alkyl derivatives of benzoxazolinone have been shown to exhibit herbicidal action and can induce defoliation in plants like cotton.[2][3]

Quantitative Biological Data

The biological activities of various this compound and benzoxazolinone derivatives are summarized in the tables below.

Table 1: Antibacterial Activity of Benzoxazolin-2-one Derivatives [1]

Compound/SubstituentTarget OrganismMIC (μg/mL)MBC (μg/mL)
Amide derivativeEscherichia coli15.6231.25
Bacillus subtilis7.8115.62
Staphylococcus aureus31.2562.5
Salmonella Enteritidis62.5125
5-chlorobenzimidazole deriv.Escherichia coli7.8115.62
Bacillus subtilis3.97.81
Staphylococcus aureus15.6231.25
Salmonella Enteritidis31.2562.5
Hydrazone (3-chloro)Escherichia coli7.8115.62
Bacillus subtilis3.97.81
Staphylococcus aureus15.6231.25
Salmonella Enteritidis31.2562.5
Hydrazone (2-furyl)Escherichia coli15.6231.25
Bacillus subtilis7.8115.62
Staphylococcus aureus31.2562.5
Salmonella Enteritidis62.5125
Hydrazone (5-nitro-2-furyl)Escherichia coli3.97.81
Bacillus subtilis1.953.9
Staphylococcus aureus7.8115.62
Salmonella Enteritidis15.6231.25

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Table 2: Fungicidal Activity of Benzoxazolinone and Benzoxazolinethione Derivatives [2][3]

CompoundTarget OrganismInhibition of Spore Germination (%)
2-methylthiobenzoxazoleVerticillium dahlia96.4
Benzoxazolyl-2-carbamic acid butyl esterVerticillium dahlia65.0

Table 3: Anti-inflammatory and Antinociceptive Activity of Benzoxazolinone-based 1,3,4-Thiadiazoles [5]

CompoundIn vivo Anti-inflammatory Activity (% Inhibition after 3h)In vivo Antinociceptive Activity (% Inhibition)In vitro TNF-α Inhibition (%)
1f 65.8350.3451.44
1g -46.47-
1h -37.07-
1i -25.03-
1j -20.97-
Indomethacin (Standard) 68.3357.13-

Experimental Protocols

Synthesis of Benzoxazolin-2-one Derivatives

A general procedure for the synthesis of benzoxazolin-2-one derivatives involves the reaction of 2-aminophenol (B121084) with a suitable cyclizing agent. For N-substituted derivatives, further reactions can be carried out. The following is a representative protocol for the synthesis of Methyl 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoate.[1]

Materials:

  • 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid

  • Methanol (B129727)

  • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • A mixture of 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid (54 mmol), methanol (300 mL), and concentrated H₂SO₄ (1 mL) is heated under reflux for 8 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to yield the desired product.

Characterization: The structure of the synthesized compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. For Methyl 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoate, the expected ¹H-NMR signals are: δ 2.80 (t, 2H, CH₂CO), 4.06 (t, 2H, CH₂N), 3.56 (s, 3H, OCH₃), 7.12 (t, 1H, Hₐᵣ), 7.21 (t, 1H, Hₐᵣ), 7.32 (t, 2H, Hₐᵣ).[1]

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is used to evaluate the antibacterial activity of the synthesized compounds.[1]

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., E. coli, B. subtilis, S. aureus, S. enteritidis)

  • Nutrient broth

  • 96-well microtiter plates

  • Incubator

Procedure for MIC Determination (Broth Dilution Method):

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in nutrient broth in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Procedure for MBC Determination (Plating Method):

  • Take an aliquot (e.g., 10 µL) from the wells of the MIC assay that show no visible growth.

  • Spread the aliquot onto nutrient agar (B569324) plates.

  • Incubate the plates at 37°C for 24 hours.

  • The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum.

In Vitro TNF-α Inhibition Assay

This assay is used to assess the anti-inflammatory potential of the compounds by measuring the inhibition of Tumor Necrosis Factor-alpha (TNF-α).[5]

Materials:

  • Synthesized this compound derivatives

  • Lipopolysaccharide (LPS)

  • Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., RAW 264.7)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • TNF-α ELISA kit

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

  • Incubate for a specified period (e.g., 18-24 hours).

  • Collect the cell culture supernatant.

  • Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control.

Visualizations

Synthesis Workflow

G cluster_start Starting Materials cluster_workup Workup 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid reflux Reflux for 8h 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid->reflux Methanol Methanol Methanol->reflux H2SO4 H2SO4 H2SO4->reflux cool Cool to RT reflux->cool evap Solvent Evaporation cool->evap purify Column Chromatography evap->purify product Methyl 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoate purify->product

Caption: Workflow for the synthesis of a benzoxazolinone derivative.

Antibacterial Assay Workflow

G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay compound_prep Prepare Compound Dilutions inoculate Inoculate 96-well Plate compound_prep->inoculate bacterial_prep Prepare Bacterial Inoculum bacterial_prep->inoculate incubate_mic Incubate at 37°C for 24h inoculate->incubate_mic read_mic Read MIC incubate_mic->read_mic plate_mbc Plate from Clear Wells read_mic->plate_mbc incubate_mbc Incubate at 37°C for 24h plate_mbc->incubate_mbc read_mbc Read MBC incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC antibacterial assays.

TNF-α Signaling Pathway Inhibition

G cluster_nucleus Cell Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Activates nucleus Nucleus NFkB->nucleus TNFa_gene TNF-α Gene TNFa_protein TNF-α Protein TNFa_gene->TNFa_protein Transcription & Translation This compound This compound Derivative This compound->IKK Inhibits

Caption: Inhibition of the TNF-α signaling pathway by a this compound derivative.

References

Application Notes and Protocols for Benzoxazolinate-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of benzoxazolinate-based therapeutic agents, including their synthesis, mechanism of action, and protocols for evaluating their biological activities.

Introduction

Benzoxazolinates and their derivatives, a class of heterocyclic compounds, have emerged as a significant scaffold in medicinal chemistry. These compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties. Their therapeutic potential stems from their ability to interact with various biological targets, modulating key signaling pathways involved in disease pathogenesis. This document outlines detailed protocols for the synthesis and biological evaluation of this compound-based compounds, providing researchers with the necessary tools to explore their therapeutic applications.

Data Presentation

Table 1: Anti-inflammatory Activity of this compound Derivatives
CompoundTargetAssayIC50 (µM)Reference
1f TNF-αIn vitro inhibition51.44% inhibition[1]
Indomethacin (Standard) TNF-αIn vitro inhibition62.05% inhibition[1]
Compound 3g IL-6In vitro inhibition5.09 ± 0.88[2]
Compound 3d IL-6In vitro inhibition5.43 ± 0.51[2]
Compound 3c IL-6In vitro inhibition10.14 ± 0.08[2]

Note: The data for compound 1f is presented as percent inhibition at a specific concentration, as the IC50 value was not provided in the source.

Table 2: Anticancer Activity of Benzoxazole (B165842) Derivatives
CompoundCell LineCancer TypeIC50 (µM)Reference
1f SW620Colon5.82[1]
1f CFPAC-1Pancreatic33.81[1]
1f HepG2Liver9.36[1]
1f HeLaCervical4.13[1]
10b A549Lung0.13 ± 0.014[3]
10b MCF-7Breast0.10 ± 0.013[3]
10b HT-29Colon0.22 ± 0.017[3]
11b MCF-7Breast4.30[4]
11b A549Lung6.68[4]
11b PC-3Prostate7.06[4]
Sorafenib (Standard) MCF-7Breast4.95[4]
Sorafenib (Standard) A549Lung6.32[4]
Sorafenib (Standard) PC-3Prostate6.57[4]
Table 3: Antibacterial Activity of Benzoxazolinone Derivatives
CompoundE. coli (MIC, µg/mL)B. subtilis (MIC, µg/mL)S. aureus (MIC, µg/mL)S. Enteritidis (MIC, µg/mL)Reference
Amide Derivative 62.531.25125250[5]
5-chlorobenzimidazole Derivative 31.2515.6262.5125[5]
Hydrazone (3-chloro) 15.627.8131.2562.5[5]
Hydrazone (2-furyl) 31.2515.6262.5125[5]
Hydrazone (5-nitro-2-furyl) 7.813.915.6231.25[5]
Ciprofloxacin (Standard) 0.0150.030.250.06[5]

Experimental Protocols

Protocol 1: Synthesis of Benzoxazolinone-based 1,3,4-Thiadiazoles

This protocol describes a general method for the synthesis of benzoxazolinone-based 1,3,4-thiadiazoles, which have shown anti-inflammatory activity.[1]

Materials:

Procedure:

  • Synthesis of Ethyl (2-oxo-benzoxazolin-3-yl)acetate: A mixture of benzoxazolinone and ethyl chloroacetate in ethanol is refluxed in the presence of a base.

  • Synthesis of (2-oxo-benzoxazolin-3-yl)acetohydrazide: The resulting ester from step 1 is treated with hydrazine hydrate in methanol and refluxed.

  • Synthesis of Potassium 2-((2-oxo-benzoxazolin-3-yl)acetyl)hydrazinecarbodithioate: The acetohydrazide is reacted with carbon disulfide and potassium hydroxide in ethanol.

  • Synthesis of 5-((2-oxo-benzoxazolin-3-yl)methyl)-1,3,4-thiadiazol-2-amine: The potassium salt from step 3 is cyclized using sulfuric acid, followed by neutralization with liquid ammonia.

  • Synthesis of Schiff Bases: The resulting 1,3,4-thiadiazol-2-amine is reacted with various substituted aromatic aldehydes in the presence of a catalytic amount of glacial acetic acid in ethanol to yield the final Schiff base derivatives.

  • Purification: The final products are purified by recrystallization from an appropriate solvent.

G cluster_synthesis Synthesis Workflow start Benzoxazolinone step1 Reaction with Ethyl Chloroacetate start->step1 step2 Reaction with Hydrazine Hydrate step1->step2 step3 Reaction with CS2 and KOH step2->step3 step4 Cyclization with H2SO4 step3->step4 step5 Reaction with Aromatic Aldehydes step4->step5 end Benzoxazolinone-based 1,3,4-Thiadiazoles step5->end

Synthesis of Benzoxazolinone-based 1,3,4-Thiadiazoles.
Protocol 2: In Vitro TNF-α Inhibition Assay

This protocol outlines the procedure for determining the in vitro Tumor Necrosis Factor-alpha (TNF-α) inhibitory activity of test compounds using an Enzyme-Linked Immunosorbent Assay (ELISA).[6][7]

Materials:

  • RAW 264.7 macrophage cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin (B12071052)

  • LPS (Lipopolysaccharide)

  • Test compounds (dissolved in DMSO)

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 6 hours to induce TNF-α production.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions. A general procedure includes:

    • Add standards and samples to the antibody-coated plate.

    • Incubate and wash the plate.

    • Add the detection antibody.

    • Incubate and wash.

    • Add the enzyme conjugate (e.g., Streptavidin-HRP).

    • Incubate and wash.

    • Add the substrate and stop solution.

    • Measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration compared to the vehicle control.

G cluster_elisa TNF-α Inhibition Assay Workflow start Seed Macrophage Cells step1 Pre-treat with Test Compound start->step1 step2 Stimulate with LPS step1->step2 step3 Collect Supernatant step2->step3 step4 Perform TNF-α ELISA step3->step4 end Calculate % Inhibition step4->end

Workflow for TNF-α Inhibition Assay.
Protocol 3: In Vitro Anticancer Activity (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of benzoxazole derivatives on cancer cell lines.[8]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Protocol 4: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol details the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of benzoxazolinone derivatives against bacterial strains.[5][9]

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Positive control (standard antibiotic, e.g., Ciprofloxacin)

  • Negative control (broth with solvent)

Procedure:

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • (Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto agar (B569324) plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Signaling Pathways

TNF-α Signaling Pathway and its Inhibition

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a crucial role in various inflammatory diseases. This compound-based compounds have been shown to inhibit TNF-α production, thereby exerting their anti-inflammatory effects.[1] The binding of TNF-α to its receptor (TNFR) initiates a signaling cascade that leads to the activation of transcription factors like NF-κB, which upregulate the expression of inflammatory genes.

G cluster_pathway TNF-α Signaling Pathway LPS LPS Macrophage Macrophage LPS->Macrophage stimulates TNFa TNF-α Macrophage->TNFa produces TNFR TNFR TNFa->TNFR binds IKK IKK Activation TNFR->IKK NFkB NF-κB Activation IKK->NFkB Inflammation Inflammation NFkB->Inflammation promotes This compound This compound Derivative This compound->Macrophage inhibits

Inhibition of TNF-α Production by Benzoxazolinates.
PI3K/Akt Signaling Pathway in Cancer

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and growth. Its aberrant activation is a common feature in many cancers. Some benzoxazole derivatives have been found to exert their anticancer effects by inhibiting the phosphorylation of Akt.[1]

G cluster_pathway PI3K/Akt Signaling Pathway in Cancer GF Growth Factor GFR Growth Factor Receptor GF->GFR binds PI3K PI3K GFR->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt activates Akt Akt Proliferation Cell Proliferation & Survival pAkt->Proliferation Benzoxazole Benzoxazole Derivative Benzoxazole->pAkt inhibits

Inhibition of Akt Phosphorylation by Benzoxazoles.

References

Application of Benzoxazolinate in agricultural research

Author: BenchChem Technical Support Team. Date: December 2025

Application of Benzoxazinoids in Agricultural Research

Introduction

Benzoxazinoids (BXs) are a class of indole-derived secondary metabolites naturally produced by a variety of plants, including important cereal crops like maize, wheat, and rye.[1][2] While the user specified "Benzoxazolinate," the broader and more extensively researched class of compounds are Benzoxazinoids. These compounds are stored in plant tissues as stable glucosides.[3][4] Upon tissue damage, for instance by herbivore feeding or pathogen attack, these glucosides are activated by glucosidases, releasing the unstable aglucones which can then degrade into more stable and toxic benzoxazolinones, such as 2-benzoxazolinone (B145934) (BOA) and 6-methoxy-2-benzoxazolinone (MBOA).[4] These compounds play a crucial role in plant defense and are of significant interest in agricultural research for their potential applications in pest and disease management, and as signaling molecules in plant-microbe interactions.

Biological Activity and Agricultural Relevance

Benzoxazinoids exhibit a wide range of biological activities that are relevant to agriculture:

  • Insecticidal and Antifeedant Properties: BXs are effective defense compounds against a variety of insect pests. For example, high concentrations of BXs in young maize plants have been correlated with resistance to the European corn borer (Ostrinia nubilalis).[1] The toxic and antifeedant effects of BXs help to protect the plant from herbivory.

  • Antimicrobial and Fungicidal Effects: These compounds have demonstrated inhibitory effects on the growth of various microbial pathogens.[2] For instance, they have been shown to suppress the expression of genes responsible for trichothecene (B1219388) biosynthesis in Fusarium species.[1] Research has also indicated a positive correlation between the benzoxazinoid content in wheat ears and resistance to Fusarium Head Blight (FHB).[5]

  • Allelopathic Activity: Benzoxazinoids released from plant roots or decaying plant material can inhibit the germination and growth of competing plant species, a phenomenon known as allelopathy.[1][6] This property is being explored for its potential in natural weed management strategies. However, it's important to note that high concentrations of residues from BX-producing cover crops can also negatively impact the growth of subsequent crops, such as cotton.[6]

  • Signaling Molecules: Recent studies have revealed that benzoxazinoids can act as signaling molecules in the rhizosphere, influencing the composition and activity of the soil microbiome.[1] For example, MBOA has been shown to act as a chemoattractant for the plant growth-promoting bacterium Azospirillum brasilense, enhancing its colonization of plant roots.[7] This suggests a sophisticated signaling dialogue between plants and beneficial microbes mediated by BXs.[7]

  • Iron Uptake: Benzoxazinoids can chelate trivalent metal ions, such as Fe(III), and may play a role in iron uptake from the soil, acting in a manner similar to phytosiderophores.[1]

Quantitative Data Summary

The following tables summarize the key types of benzoxazinoids and their observed effects. Specific quantitative data such as EC50 or LD50 values are highly dependent on the target organism and experimental conditions and should be consulted from the primary literature.

Table 1: Major Benzoxazinoids and Their Agricultural Significance

BenzoxazinoidAbbreviationKey Agricultural RolesReference Plant Species
2,4-dihydroxy-1,4-benzoxazin-3-oneDIBOAInsect resistance, antimicrobial activity, allelopathyMaize, Wheat, Rye
2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-oneDIMBOAInsect resistance, antimicrobial activity, allelopathy, iron chelationMaize, Wheat
2-benzoxazolinoneBOAAllelopathy, antimicrobial activityDegradation product of DIBOA
6-methoxy-2-benzoxazolinoneMBOAAllelopathy, antimicrobial activity, signaling molecule for PGPBDegradation product of DIMBOA

Table 2: Observed Effects of Benzoxazinoids on Various Organisms

Organism TypeExample OrganismObserved EffectKey Benzoxazinoid(s)
InsectOstrinia nubilalis (European corn borer)Reduced larval growth and survivalDIMBOA
FungusFusarium spp.Inhibition of growth and mycotoxin productionDIBOA, DIMBOA
BacteriumAzospirillum brasilense (PGPB)Chemoattraction, enhanced biofilm formation and root colonizationMBOA
PlantCompeting weedsInhibition of germination and root growthDIBOA, BOA, MBOA
Crop PlantCotton (Gossypium hirsutum)Reduced growth and yield from high residue levelsBOA (from rye/wheat)

Experimental Protocols

Protocol 1: Extraction and Quantification of Benzoxazinoids from Plant Tissue

This protocol describes a general method for the extraction and analysis of benzoxazinoids from plant material using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Fresh or freeze-dried plant tissue (e.g., leaves, roots)

  • Methanol (B129727)

  • Water (LC-MS grade)

  • Formic acid

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • LC-qTOF-MS system (or similar high-resolution mass spectrometer)

  • Analytical standards for target benzoxazinoids (e.g., DIBOA, DIMBOA, MBOA)

Procedure:

  • Sample Preparation:

    • Harvest and immediately flash-freeze plant tissue in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic homogenizer.

    • Accurately weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

  • Extraction:

    • Add 1 mL of 80% methanol (v/v in water) to the tissue sample.

    • Vortex thoroughly for 1 minute.

    • Incubate at 4°C for 1 hour with occasional shaking to ensure complete extraction.

    • Centrifuge the extract at 13,000 x g for 10 minutes at 4°C.

  • Sample Cleanup:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Filter the supernatant through a 0.22 µm syringe filter into an LC vial.

  • LC-MS Analysis:

    • Analyze the extracted samples using a liquid chromatography system coupled to a time-of-flight mass spectrometer (LC-qTOF-MS).

    • Chromatographic Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to separate the compounds of interest (e.g., 5% B to 95% B over 15 minutes).

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry Conditions (Example):

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

      • Scan Range: m/z 100-1000.

      • Data Acquisition: Profile mode, with MS/MS fragmentation for compound identification.

  • Data Analysis:

    • Identify benzoxazinoids by comparing retention times and mass spectra (including fragmentation patterns) with those of authentic analytical standards.

    • Quantify the compounds by generating a standard curve using serial dilutions of the analytical standards.

Protocol 2: In Vitro Antifungal Bioassay

This protocol outlines a method to assess the antifungal activity of a benzoxazinoid compound against a target fungal pathogen.

Materials:

  • Pure benzoxazinoid compound (e.g., MBOA)

  • Target fungal species (e.g., Fusarium graminearum)

  • Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium

  • Petri dishes

  • Solvent for the compound (e.g., DMSO or ethanol)

  • Sterile water

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Grow the target fungus on a PDA plate until it reaches a suitable size.

    • Cut a small agar plug (e.g., 5 mm diameter) from the leading edge of the fungal colony.

  • Preparation of Amended Media:

    • Prepare PDA medium according to the manufacturer's instructions and autoclave.

    • Cool the medium to approximately 50-55°C.

    • Prepare a stock solution of the test benzoxazinoid in a suitable solvent.

    • Add the appropriate volume of the stock solution to the molten agar to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 200 µg/mL). Ensure the final solvent concentration is low and consistent across all treatments, including the control.

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation and Incubation:

    • Place a fungal agar plug, mycelium-side down, in the center of each PDA plate (control and treatment).

    • Seal the plates with parafilm.

    • Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular time intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the plate.

    • Calculate the average colony diameter for each treatment and replicate.

    • Determine the percentage of growth inhibition for each concentration relative to the solvent control.

    • If desired, calculate the EC50 value (the concentration that inhibits growth by 50%).

Visualizations

Signaling Pathways and Experimental Workflows

Benzoxazinoid_Biosynthesis cluster_pathway Benzoxazinoid Biosynthetic Pathway (in Maize) cluster_activation Defense Activation Indole_3_glycerol_phosphate Indole-3-glycerol phosphate Indole Indole Indole_3_glycerol_phosphate->Indole BX1 Indolin_2_one Indolin-2-one Indole->Indolin_2_one BX2 HBOA HBOA Indolin_2_one->HBOA BX3, BX4 DIBOA DIBOA HBOA->DIBOA BX5 DIBOA_Glc DIBOA-Glc DIBOA->DIBOA_Glc BX8, BX9 TRIBOA_Glc TRIBOA-Glc DIBOA_Glc->TRIBOA_Glc BX6 DIMBOA_Glc DIMBOA-Glc TRIBOA_Glc->DIMBOA_Glc BX7 DIMBOA_Glc_vacuole DIMBOA-Glc (Vacuole) DIMBOA_aglucone DIMBOA (Aglucone) DIMBOA_Glc_vacuole->DIMBOA_aglucone Glucosidase Glucosidase Glucosidase (Plastid) MBOA MBOA DIMBOA_aglucone->MBOA Degradation Tissue_Damage Tissue Damage (Herbivore/Pathogen) Tissue_Damage->Glucosidase Cellular Disruption

Caption: Biosynthesis and activation of benzoxazinoids in maize.

MBOA_Signaling cluster_plant Plant Root cluster_bacterium PGP Bacterium (e.g., A. brasilense) MBOA_release MBOA Release (from root exudates/residue) MBOA MBOA MBOA_release->MBOA Diffuses in Rhizosphere Chemotaxis Chemotaxis MBOA->Chemotaxis Acts as chemoattractant Gene_Expression Changes in Gene Expression (Energy Metabolism) MBOA->Gene_Expression Triggers signaling cascade Colonization Increased Root Colonization Chemotaxis->Colonization Biofilm Enhanced Biofilm Formation Gene_Expression->Biofilm Biofilm->Colonization

Caption: Proposed signaling pathway of MBOA in promoting bacterial root colonization.

Experimental_Workflow cluster_extraction Step 1: Sample Preparation & Extraction cluster_analysis Step 2: Chemical Analysis cluster_bioassay Step 3: Biological Activity Testing cluster_results Step 4: Data Interpretation Plant_Material Select Plant Material (e.g., Wheat seedlings) Grinding Cryogenic Grinding Plant_Material->Grinding Extraction Solvent Extraction (e.g., 80% Methanol) Grinding->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Insect_Assay Insect Feeding Bioassay Extraction->Insect_Assay Fungal_Assay Antifungal Growth Assay Extraction->Fungal_Assay Allelopathy_Assay Seed Germination Assay Extraction->Allelopathy_Assay Quantification Identification & Quantification of Benzoxazinoids LCMS->Quantification Correlation Correlate BX Content with Biological Effect Quantification->Correlation Insect_Assay->Correlation Fungal_Assay->Correlation Allelopathy_Assay->Correlation

Caption: Experimental workflow for investigating benzoxazinoid function.

References

Benzoxazolinate Derivatives: Application Notes for Herbicidal and Fungicidal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for investigating the potential of benzoxazolinate and its derivatives as herbicides and fungicides. The information compiled herein is based on a comprehensive review of existing scientific literature.

Overview of Biological Activity

This compound and its structural analogs, including benzoxazolinones and benzoxazoles, have demonstrated significant potential as both herbicides and fungicides. Derivatives such as 3-alkylbenzoxazolinones, 3-alkyl-6-halobenzoxazolinones, and 2-alkylthiobenzoxazoles have shown notable herbicidal effects.[1] Concurrently, various benzoxazole (B165842) derivatives have exhibited potent antifungal activity against a range of phytopathogenic fungi.

Herbicidal Potential

The herbicidal action of certain this compound derivatives is attributed to the inhibition of protoporphyrinogen (B1215707) oxidase (Protox), a key enzyme in the chlorophyll (B73375) and heme biosynthesis pathway in plants.[2][3] Inhibition of this enzyme leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in the formation of singlet oxygen. This highly reactive species causes lipid peroxidation and membrane damage, leading to rapid cell death.[2][3][4]

Quantitative Herbicidal Activity Data

The following table summarizes the effective dose for 50% inhibition (ED50) of various benzoxazolinone and benzoxazole derivatives against different plant species. Lower ED50 values indicate higher herbicidal activity.

CompoundTest PlantED50 ( kg/ha )Reference
3-methylbenzoxazolinoneOats1.5[2]
3-methylbenzoxazolinoneRadishes3.4[2]
3-methylbenzoxazolinoneCucumber4.3[2]
3-methylbenzoxazolinoneCabbage4.3[2]
6-halo-3-methylbenzoxazolinoneVarious~1.9[2]
2-methylthiobenzoxazoleVarious~2.5[2]
2-ethylthiobenzoxazoleVarious~2.5[2]
Experimental Protocols for Herbicidal Activity

This protocol is adapted from methodologies described for assessing the impact of herbicides on plant development.[2]

Objective: To determine the effect of this compound derivatives on the root elongation of target plant species.

Materials:

  • Test compounds (this compound derivatives)

  • Seeds of test plants (e.g., cucumber, oats, radish)

  • Petri dishes (9 cm diameter)

  • Agar (B569324) medium

  • Solvent for dissolving test compounds (e.g., DMSO, acetone)

  • Growth chamber or incubator with controlled temperature (26°C) and light

  • Ruler or caliper for root measurement

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Prepare a series of dilutions of the stock solution to achieve the desired final concentrations in the agar medium.

  • Preparation of Agar Plates:

    • Prepare an agar medium and autoclave to sterilize.

    • Cool the agar to approximately 45-50°C.

    • Add the appropriate volume of the test compound dilution to the molten agar to achieve the final desired concentration. Mix well.

    • Pour the agar containing the test compound into sterile Petri dishes and allow them to solidify.

    • Prepare control plates containing the same concentration of the solvent used to dissolve the test compounds.

  • Seed Plating:

    • Surface sterilize the seeds of the test plants if necessary.

    • Place a defined number of seeds (e.g., 10-15) on the surface of the solidified agar in each Petri dish.

  • Incubation:

    • Seal the Petri dishes with parafilm.

    • Incubate the plates in a growth chamber at 26°C for 7 days.

  • Data Collection and Analysis:

    • After the incubation period, measure the length of the primary root of each seedling.

    • Calculate the average root length for each concentration of the test compound and the control.

    • Determine the percentage of root growth inhibition for each concentration relative to the control.

    • Calculate the ED50 value, which is the concentration of the compound that causes a 50% inhibition of root growth.

This protocol is based on the fluorometric detection of protoporphyrin IX, the product of the Protox-catalyzed reaction.[1][5]

Objective: To determine the in vitro inhibitory effect of this compound derivatives on Protox activity.

Materials:

  • Test compounds (this compound derivatives)

  • Protoporphyrinogen oxidase (PPO or Protox) enzyme preparation (e.g., from isolated plant mitochondria or chloroplasts)

  • Protoporphyrinogen IX (substrate)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 0.5% (v/v) Tween 20.[1]

  • DMSO for dissolving compounds

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare serial dilutions of the test compound in DMSO.[1]

    • Prepare the Protox enzyme solution in the assay buffer.

    • Prepare the protoporphyrinogen IX substrate solution.

  • Assay Setup:

    • In a 96-well microplate, add 180 µL of assay buffer to each well.[1]

    • Add 2 µL of the test compound dilution or DMSO (for control) to the respective wells.[1]

    • Add 10 µL of the Protox enzyme preparation to each well.[1]

    • Include a "no-enzyme" control to measure non-enzymatic auto-oxidation of the substrate.[1]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the protoporphyrinogen IX substrate to each well.[1]

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.[1]

    • Measure the fluorescence intensity at an excitation wavelength of ~410 nm and an emission wavelength of ~640 nm over a specified time period.[5]

  • Data Analysis:

    • Calculate the rate of protoporphyrin IX formation from the increase in fluorescence over time.

    • Determine the percentage of Protox inhibition for each concentration of the test compound.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.

Herbicidal Mechanism of Action: Protox Inhibition Pathway

The following diagram illustrates the mechanism of action of Protox-inhibiting herbicides.

Protox_Inhibition_Pathway cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Glutamate Glutamate ALA 5-Aminolevulinate (ALA) Glutamate->ALA PBG Porphobilinogen (PBG) ALA->PBG Protoporphyrinogen_IX_chloro Protoporphyrinogen IX PBG->Protoporphyrinogen_IX_chloro Protox Protoporphyrinogen Oxidase (Protox) Protoporphyrinogen_IX_chloro->Protox Protoporphyrinogen_IX_cyto Protoporphyrinogen IX (Accumulates and leaks from chloroplast) Protoporphyrinogen_IX_chloro->Protoporphyrinogen_IX_cyto Leakage Protoporphyrin_IX_chloro Protoporphyrin IX Protox->Protoporphyrin_IX_chloro Chlorophyll Chlorophyll Protoporphyrin_IX_chloro->Chlorophyll Heme_chloro Heme Protoporphyrin_IX_chloro->Heme_chloro Protoporphyrin_IX_cyto Protoporphyrin IX Singlet_Oxygen Singlet Oxygen (¹O₂) Protoporphyrin_IX_cyto->Singlet_Oxygen Light, O₂ Membrane_Damage Lipid Peroxidation & Membrane Damage Singlet_Oxygen->Membrane_Damage Cell_Death Cell Death Membrane_Damage->Cell_Death This compound This compound Derivative This compound->Protox Inhibition Antifungal_Mechanisms cluster_fungal_cell Fungal Cell cluster_cytoplasm Cytoplasm Benzoxazole Benzoxazole Derivative Cell_Wall Cell Wall Benzoxazole->Cell_Wall Interaction? Plasma_Membrane Plasma Membrane Benzoxazole->Plasma_Membrane Interaction? HSP90 HSP90 Benzoxazole->HSP90 Inhibition? ALDH Aldehyde Dehydrogenase Benzoxazole->ALDH Inhibition? Other_Targets Other Intracellular Targets Benzoxazole->Other_Targets Interaction? Disruption Disruption of Integrity Cell_Wall->Disruption Plasma_Membrane->Disruption Inhibition Enzyme Inhibition HSP90->Inhibition ALDH->Inhibition Other_Targets->Inhibition Fungal_Death Fungal Cell Death Disruption->Fungal_Death Inhibition->Fungal_Death

References

Formulation of Benzoxazolinate for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the formulation of benzoxazolinate compounds for in vivo research. This compound-containing molecules are a class of heterocyclic compounds, some of which are found in natural products with significant biological activities, including interactions with proteins and DNA.[1][2] The successful in vivo evaluation of novel this compound derivatives is contingent upon the development of a safe and effective formulation that ensures appropriate bioavailability for the intended route of administration. This guide outlines a systematic approach to vehicle selection, solubility and stability assessment, and provides detailed protocols for the preparation of formulations suitable for preclinical studies, particularly for compounds with low aqueous solubility.

Introduction

The this compound moiety is a key structural feature in several biologically active natural products.[1][2] As new synthetic this compound derivatives are developed as potential therapeutic agents, their evaluation in animal models is a critical step. A common hurdle in the preclinical assessment of novel compounds is poor aqueous solubility, which can lead to erratic absorption and low bioavailability, thereby complicating the interpretation of efficacy and toxicity studies.[3] Therefore, a systematic formulation development strategy is essential.

This application note details the necessary steps for developing a formulation for a hypothetical this compound compound, focusing on parenteral administration, which is common in early-stage in vivo screening.[4][5]

Pre-formulation Assessment

Before preparing a formulation for in vivo dosing, a preliminary assessment of the compound's physicochemical properties is crucial. This typically involves determining its solubility in a range of pharmaceutically acceptable vehicles.

Solubility Screening

A solubility screen should be performed to identify a suitable vehicle or vehicle system. The choice of solvents should include aqueous-based vehicles, oils, and co-solvents commonly used in animal studies.

Table 1: Hypothetical Solubility of a this compound Derivative in Common Vehicles

VehicleSolubility (mg/mL) at 25°CObservations
Water< 0.01Insoluble
Saline (0.9% NaCl)< 0.01Insoluble
5% Dextrose in Water (D5W)< 0.01Insoluble
Phosphate-Buffered Saline (PBS), pH 7.4< 0.01Insoluble
10% DMSO in Saline1.5Clear solution
10% Solutol HS 15 in Saline2.0Clear solution
20% PEG400 in Saline1.2Clear solution
40% PEG400 / 10% Ethanol / 50% Saline5.0Clear solution
Corn Oil0.5Fine suspension
Carboxymethylcellulose (0.5% in water)< 0.1 (suspension)Forms a suspension

Note: This data is illustrative for a hypothetical compound and should be experimentally determined.

Formulation Development Workflow

The process of developing an in vivo formulation follows a logical progression from solubility screening to the final preparation for administration.

G cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: Vehicle Selection cluster_2 Phase 3: Formulation & Dosing Solubility Solubility Screening in Various Vehicles Select Select Candidate Vehicle(s) Based on Solubility & Route Solubility->Select Stability Preliminary Stability Assessment Stability->Select Tolerability Assess Vehicle Tolerability (Literature/Pilot Study) Select->Tolerability Prepare Prepare Formulation for Dosing Tolerability->Prepare QC Quality Control (e.g., visual, pH) Prepare->QC Administer Administer to Animal Model QC->Administer

Caption: Workflow for In Vivo Formulation Development.

Experimental Protocols

Protocol for Preparing a Solution-Based Formulation for Intraperitoneal Injection

This protocol is based on the hypothetical solubility data in Table 1, targeting a 2 mg/mL final concentration.

Materials:

  • This compound compound

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Polyethylene glycol 400 (PEG400), sterile

  • Sterile saline (0.9% NaCl)

  • Sterile, pyrogen-free vials

  • Calibrated pipettes

  • Vortex mixer

  • Sterile filters (0.22 µm), if required

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of the this compound compound based on the desired final concentration and volume. For example, for 5 mL of a 2 mg/mL solution, weigh 10 mg.

  • Initial Solubilization: Add a small volume of DMSO to the weighed compound to create a concentrated stock solution. For 10 mg of compound, start with 200 µL of DMSO. Vortex thoroughly until the compound is completely dissolved.

  • Addition of Co-solvent: Add PEG400 to the DMSO solution. For a final formulation of 10% DMSO / 20% PEG400 / 70% Saline, add 1.0 mL of PEG400 to the initial DMSO solution. Vortex until the solution is homogeneous.

  • Final Dilution: Slowly add the sterile saline to the co-solvent mixture while vortexing. Add saline up to the final desired volume of 5 mL.

  • Quality Control: Visually inspect the final formulation for any precipitation or particulates. If necessary, the pH can be measured. For parenteral administration, the solution should be sterile. If components were not sterile, the final solution may need to be sterile-filtered, ensuring the compound does not bind to the filter membrane.

  • Storage: Store the formulation in a sterile vial, protected from light, and at the appropriate temperature as determined by stability studies.

Hypothetical Signaling Pathway

This compound-containing natural products have been noted to interact with DNA and proteins.[1][2] A novel this compound derivative might be designed to inhibit a specific signaling pathway involved in disease, such as a pro-inflammatory pathway.

LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB p50/p65 (NF-κB) Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Transcription NFkB->Genes activates IkB->NFkB releases This compound This compound Derivative This compound->IKK inhibits

Caption: Hypothetical Inhibition of the NF-κB Pathway.

Administration Routes

The choice of administration route is critical and depends on the study's objective.

  • Intravenous (IV): Provides 100% bioavailability and is useful for determining pharmacokinetic parameters. However, it can be technically challenging in rodents and some vehicles may cause hemolysis.[5]

  • Intraperitoneal (IP): A common route in rodent studies that is easier to perform than IV. It allows for the administration of larger volumes and is suitable for compounds with poor solubility.[4] However, absorption can be variable and subject to first-pass metabolism in the liver.[6]

  • Oral (PO): Preferred for mimicking clinical administration but is often challenging for poorly soluble compounds and subject to significant first-pass metabolism.

  • Subcutaneous (SC): Generally provides slower absorption compared to IP or IV and is suitable for sustained-release formulations.

The IP route is often a practical choice for initial efficacy studies of novel compounds when oral bioavailability is expected to be low.[4]

Conclusion

The successful in vivo testing of novel this compound compounds is critically dependent on a well-developed formulation. A systematic approach involving solubility and stability screening to select an appropriate and tolerable vehicle is paramount. The protocols and workflows provided herein offer a foundational framework for researchers to develop suitable formulations for parenteral administration in preclinical animal models, thereby enabling reliable assessment of the biological activity of this promising class of compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Benzoxazolinate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving the yield of Benzoxazolinate synthesis reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues encountered during experimentation.

Troubleshooting Guides & FAQs

FAQ 1: My this compound synthesis is resulting in a low yield. What are the common causes and how can I improve it?

Answer: Low yields in this compound synthesis can stem from several factors, including suboptimal reaction conditions, the formation of side products, and instability of intermediates. A primary cause of low yield can be competitive side reactions, such as the formation of N-acylanthranilic acid instead of the desired cyclized product when starting from anthranilic acid and acid chlorides[1]. To troubleshoot low yields, a systematic optimization of reaction conditions is crucial.

Troubleshooting Steps:

  • Solvent Selection: The choice of solvent can significantly impact the reaction yield. For some multi-component reactions leading to related heterocyclic systems, acetic acid has been shown to be a superior solvent[2]. In other cases, particularly in biocatalytic transformations, acetonitrile (B52724) (MeCN) has proven to be the most effective solvent, with others like DMSO, DMF, THF, and DCM resulting in significantly lower or no product formation[3].

  • Temperature Control: Reaction temperature is a critical parameter. For instance, conducting the reaction under reflux conditions can substantially increase the yield compared to running it at room temperature. In one study, the yield increased from 12% at room temperature to 45% under reflux[2]. The optimal temperature can range from 40-50 °C in biocatalytic approaches[3].

  • Stoichiometry of Reactants: The molar ratio of your starting materials can have a significant effect on the reaction's success. Using an excess of one reactant, such as an acid chloride (at least two equivalents when starting with anthranilic acid), can drive the reaction towards the desired cyclized product[1]. Systematically varying the equivalents of your starting materials can help identify the optimal ratio for maximizing yield[2].

  • Catalyst Choice and Concentration: If your synthesis is catalyst-dependent, the choice and amount of catalyst are critical. For example, in biocatalytic syntheses of 1,4-benzoxazinone derivatives, Novozym 435 was identified as an effective catalyst, and increasing the enzyme amount led to higher yields[3].

dot

Caption: Troubleshooting workflow for addressing low yields in this compound synthesis.

FAQ 2: I am observing significant byproduct formation in my reaction. What are the likely side products and how can I minimize them?

Answer: Side product formation is a common challenge that can significantly reduce the yield of the desired this compound. The nature of the side products depends on the specific synthetic route.

  • Dimerization and Oligomerization: In some biosynthetic pathways, dimer and tetramer forms of the this compound-containing product have been observed, although often at low production levels[4]. While this is from a biological synthesis, similar reactivity could occur in chemical synthesis depending on the reactivity of the intermediates.

  • Incomplete Cyclization: As mentioned previously, a common side reaction is the formation of the N-acylanthranilic acid, which is an intermediate that fails to cyclize[1]. Ensuring reaction conditions that favor cyclization, such as appropriate temperature and potentially a dehydrating agent, can help minimize this.

  • Competitive Cyclization: In the synthesis of related structures like chromone-3-sulfonamides, competitive direct cyclization of an enaminone intermediate can lead to a non-sulfonated chromone (B188151) byproduct[5]. This suggests that in multi-step one-pot syntheses, the relative rates of competing reactions are critical. To favor the desired pathway, it may be necessary to perform the reaction in a stepwise manner or adjust conditions to favor one reaction over another[5].

FAQ 3: What are the recommended methods for purifying crude this compound products?

Answer: The purification of this compound derivatives is crucial for obtaining a high-purity final product. Common methods include:

  • Recrystallization: This is a widely used technique for purifying solid compounds. The choice of solvent is critical. For some substituted benzoxazole (B165842) compounds, recrystallization from a mixture of acetone (B3395972) and acetonitrile is effective[6]. In other cases, solvents like ethylene (B1197577) glycol methyl ether or n-butanol have been used for recrystallization to avoid the need for column chromatography[7]. The process often involves dissolving the crude product in a suitable solvent under heating, potentially treating with a clarifying agent like activated charcoal, followed by hot filtration and cooling to induce crystallization[6][7].

  • Column Chromatography: For complex mixtures or when recrystallization is ineffective, column chromatography on silica (B1680970) gel is a standard purification method. A suitable eluent system, such as petroleum ether/ethyl acetate (B1210297), can be used to separate the desired product from impurities[8].

  • Reversed-Phase Chromatography or Gel Filtration: For more polar or larger molecules, such as those synthesized in aqueous media or via enzymatic routes, reversed-phase chromatography or gel filtration can be employed[9].

Data on Reaction Condition Optimization

The following tables summarize quantitative data on the optimization of reaction conditions from studies on related heterocyclic syntheses, providing a valuable starting point for optimizing this compound synthesis.

Table 1: Effect of Solvent and Temperature on Yield

EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1Acetic AcidReflux345[2]
2Acetic AcidRoom Temp312[2]
3MeCN402452[3]
4THF402410[3]
5DCM402415[3]
6DMSO40240[3]
7DMF40240[3]

Table 2: Effect of Reactant Stoichiometry on Yield

EntryReactant 1 (mmol)Reactant 2 (mmol)Reactant 3 (mmol)Yield (%)Reference
10.50.50.545[2]
21.00.50.548[2]
30.51.00.552[2]
41.01.01.058[2]

Experimental Protocols

Below is a generalized experimental protocol for a copper-catalyzed synthesis of a 1,4-benzoxazine derivative, which shares methodological principles that can be adapted for this compound synthesis.

General Protocol for Copper-Catalyzed N-Arylation for 1,4-Benzoxazine Synthesis [8]

  • Reactant Preparation: To a solution of the appropriate 2-halophenol (1.0 mmol) and 2-chloroacetamide (B119443) (1.2 mmol) in dioxane (5 mL), add CuI (0.1 mmol) and K₂CO₃ (2.0 mmol).

  • Reaction: Stir the resulting mixture at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Purification: Purify the residue by column chromatography on silica gel using a petroleum ether/ethyl acetate eluent system to obtain the desired N-substituted 2H-1,4-benzoxazin-3(4H)-one.

dot

Caption: A general experimental workflow for the synthesis of this compound and related heterocycles.

Influence of Reaction Parameters

The successful synthesis of Benzoxazolinates is a multifactorial process. The following diagram illustrates the logical relationship between key experimental parameters and the reaction outcome.

Reaction_Parameters cluster_inputs Input Parameters cluster_outputs Reaction Outcomes Solvent Solvent Yield Yield Solvent->Yield Purity Purity Solvent->Purity Side_Products Side Products Solvent->Side_Products Temperature Temperature Temperature->Yield Temperature->Side_Products Reactants Reactant Concentration Reactants->Yield Reactants->Side_Products Catalyst Catalyst Catalyst->Yield Catalyst->Side_Products

References

Technical Support Center: Benzoxazolinate Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Benzoxazolinate and its derivatives. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, helping you to optimize your reaction outcomes and purify your target compounds.

Troubleshooting Guides

Problem 1: Low Yield of the Desired this compound Product

Low product yield is a frequent issue in organic synthesis. The table below outlines potential causes and recommended solutions to improve the yield of your this compound synthesis.

Potential Cause Recommended Solution
Incomplete Reaction - Reaction Time: Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Temperature: Gradually increase the reaction temperature. Some cyclization reactions require elevated temperatures to proceed efficiently.
Suboptimal Catalyst or Reagent - Catalyst Choice: The choice of acid catalyst is crucial. Polyphosphoric acid (PPA) is commonly used, but others like methanesulfonic acid may offer better results for specific substrates.[1] For some modern syntheses, metal catalysts or photocatalysts are employed.[2]- Reagent Purity: Ensure the purity of starting materials, particularly the 2-aminophenol (B121084) and the carboxylic acid derivative. Impurities can interfere with the reaction.
Substituent Effects Electron-donating groups on the 2-aminophenol ring can sometimes increase the reaction yield, while electron-withdrawing groups may decrease it.[3] Consider modifying your synthetic strategy if substituent effects are significant.
Side Reactions The formation of byproducts can consume starting materials and reduce the yield of the desired product. See the "Common Byproducts and Their Prevention" section for more details.
Problem 2: Presence of Significant Impurities in the Crude Product

The formation of byproducts is a common challenge. Identifying these impurities is the first step toward eliminating them.

Observed Impurity Likely Identity Prevention and Removal
Starting Materials Unreacted 2-aminophenol or carboxylic acid/ester derivative.- Stoichiometry: Use a slight excess of one reagent (typically the more easily removed one) to ensure the complete conversion of the other.- Purification: Most starting materials can be removed by column chromatography or recrystallization.
Intermediate Species N-(2-hydroxyphenyl)amide intermediate that has failed to cyclize.- Reaction Conditions: Ensure sufficient heating and/or an appropriate catalyst to promote the final cyclization step.- Purification: This intermediate is often more polar than the final product and can be separated by column chromatography.
Di-acylated Byproduct In syntheses using a dicarboxylic acid derivative (e.g., diethyl oxalate), a di-acylated byproduct where two molecules of 2-aminophenol have reacted can form.- Stoichiometry: Use a molar excess of the dicarboxylic acid derivative to favor the mono-addition product.- Purification: This higher molecular weight byproduct can typically be separated by column chromatography.
Disulfide Byproducts In syntheses involving sulfur-containing reagents or starting materials, disulfide formation can occur.[4]- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Purification: These byproducts can be removed by chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for producing this compound derivatives, specifically benzoxazole-2-carboxylates?

A1: The most prevalent method is the condensation reaction between a substituted 2-aminophenol and a derivative of oxalic acid, such as diethyl oxalate (B1200264). This reaction is typically catalyzed by a strong acid, like polyphosphoric acid (PPA) or methanesulfonic acid, and often requires heat to drive the cyclization.[1][5]

Q2: My synthesis of ethyl benzoxazole-2-carboxylate from 2-aminophenol and diethyl oxalate results in a complex mixture. What are the likely byproducts?

A2: In this specific reaction, two common byproducts are:

  • N-(2-hydroxyphenyl)oxalamic acid ethyl ester: This is the mono-acylated, uncyclized intermediate. Its presence suggests that the cyclization step is incomplete.

  • N,N'-bis(2-hydroxyphenyl)oxalamide: This byproduct forms when both ester groups of diethyl oxalate react with a molecule of 2-aminophenol.

To minimize these, you can try using a larger excess of diethyl oxalate to favor mono-acylation and ensure your reaction conditions (temperature and catalyst) are sufficient for complete cyclization.

Q3: How can I best purify my crude this compound product?

A3: The purification method will depend on the physical properties of your product and the impurities present.

  • Recrystallization: If your product is a solid and the impurities have different solubilities, recrystallization from a suitable solvent (such as ethanol) is an effective method.[6]

  • Column Chromatography: For complex mixtures or when the product and impurities have similar solubilities, silica (B1680970) gel column chromatography is the most common and effective purification technique. A typical eluent system would be a mixture of a non-polar solvent (like hexane) and a polar solvent (like ethyl acetate).[6]

Q4: Are there any "green" or more sustainable methods for this compound synthesis?

A4: Yes, recent research has focused on developing more environmentally friendly synthetic routes. These include:

  • Using microwave irradiation to reduce reaction times and energy consumption.[1]

  • Employing visible-light photoredox catalysis, which can proceed under mild conditions.[2]

  • The use of reusable catalysts to minimize waste.[7]

  • Some modern methods have been developed to produce only water as a byproduct.[8]

Experimental Protocols

General Protocol for the Synthesis of Ethyl Benzoxazole-2-carboxylate

This protocol is a generalized procedure based on common literature methods. Researchers should consult specific literature for their particular substrates and optimize conditions as needed.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminophenol (1 equivalent).

  • Reagent Addition: Add diethyl oxalate (1.5 to 2 equivalents) to the flask.

  • Solvent and Catalyst: If a solvent is used, add it at this stage. For solvent-free conditions, proceed to the next step. Add the chosen acid catalyst (e.g., a catalytic amount of polyphosphoric acid).

  • Reaction: Heat the mixture to the desired temperature (often between 120-180°C) and stir for the required time (typically 2-24 hours), monitoring the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If PPA was used, the mixture is often poured into ice water to precipitate the crude product.[9] The solid is then collected by filtration. If another solvent was used, it may be removed under reduced pressure. The crude product can then be dissolved in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over anhydrous sodium sulfate.

  • Purification: The crude product is then purified by either recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[6]

Visualizations

logical_relationship cluster_synthesis This compound Synthesis cluster_troubleshooting Troubleshooting start Start Synthesis reaction Condensation & Cyclization (2-Aminophenol + Carboxylic Acid Derivative) start->reaction workup Reaction Work-up reaction->workup purification Purification (Column Chromatography / Recrystallization) workup->purification check_yield Check Yield & Purity workup->check_yield product Pure this compound purification->product check_yield->product Acceptable low_yield Low Yield check_yield->low_yield Low impure Impure Product check_yield->impure Impure optimize_conditions Optimize Reaction Conditions (Time, Temp, Catalyst) low_yield->optimize_conditions check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents optimize_purification Optimize Purification Method impure->optimize_purification optimize_conditions->reaction check_reagents->reaction optimize_purification->purification

Caption: Troubleshooting workflow for this compound synthesis.

signaling_pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reaction AP 2-Aminophenol Intermediate N-(2-hydroxyphenyl)oxalamic acid ethyl ester AP->Intermediate + Diethyl Oxalate DEO Diethyl Oxalate DEO->Intermediate Product Ethyl Benzoxazole-2-carboxylate Intermediate->Product Cyclization (-H2O) AP2 2-Aminophenol Byproduct N,N'-bis(2-hydroxyphenyl)oxalamide AP2->Byproduct + Diethyl Oxalate (2 eq. AP) DEO2 Diethyl Oxalate DEO2->Byproduct

Caption: Main reaction and a common side reaction in this compound synthesis.

References

Technical Support Center: Purification of Crude Benzoxazolinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude Benzoxazolinate products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound product?

A1: Common impurities in crude this compound can stem from unreacted starting materials, intermediates from the synthetic pathway, and side-products. Based on the biosynthesis and synthesis of related compounds, potential impurities may include:

  • Unreacted Precursors: Depending on the synthetic route, these could include anthranilic acid derivatives or other starting materials.[1]

  • Synthetic Intermediates: Complex multi-step syntheses can lead to the presence of stable intermediates in the final crude product. For instance, in biosynthetic pathways, precursors like 2-amino-2-deoxyisochorismic acid (ADIC) and 3-O-enolpyruvoylanthranilic acid (OPA) are involved.[2][3]

  • Side-Products: Self-reaction of starting materials or alternative reaction pathways can generate side-products.[4]

  • Degradation Products: this compound and related structures can be susceptible to degradation, leading to various breakdown products.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity of this compound and detecting impurities.[2][3][5] A reversed-phase C18 column is often a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the purified this compound and identifying any residual impurities or solvents.[2][6]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product and can be coupled with HPLC (LC-MS) to identify the molecular weights of impurities.

Troubleshooting Guides

Problem 1: Low Purity After Initial Purification Attempt

Q: My HPLC analysis still shows multiple impurity peaks after recrystallization. How can I improve the purity?

A: If a single recrystallization is insufficient, a multi-step purification strategy is recommended.

Solutions:

  • Charcoal Treatment: Colored impurities or highly polar, non-crystalline contaminants can sometimes be removed by treating a solution of the crude product with activated charcoal before recrystallization. A patent for a substituted benzoxazole (B165842) suggests dissolving the crude product in ethyl acetate (B1210297) and treating it with charcoal.[7]

  • Column Chromatography: For complex mixtures with impurities of similar polarity to the product, column chromatography is highly effective. Silica (B1680970) gel is a common stationary phase for this class of compounds.[8]

  • Sequential Recrystallization: Performing a second recrystallization using a different solvent system may effectively remove impurities that co-crystallized in the first attempt.

Problem 2: Low Yield During Purification

Q: I am losing a significant amount of my product during recrystallization. What can I do to improve the yield?

A: Low yield during recrystallization is often due to the choice of solvent, the volume of solvent used, or premature crystallization.

Solutions:

  • Optimize Solvent System: The ideal solvent should dissolve the this compound well at elevated temperatures but poorly at room temperature. If the yield is low, the compound may be too soluble in the chosen solvent at low temperatures.

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. An excessive volume of solvent will keep more of your product in solution upon cooling, thus reducing the yield.

  • Controlled Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals and trap impurities.

  • Recover from Mother Liquor: The filtrate (mother liquor) after the first crystallization may still contain a significant amount of dissolved product. Concentrating the mother liquor and cooling it again may yield a second crop of crystals. Note that this second crop may be less pure than the first.

Problem 3: Oily Residue or Amorphous Solid Instead of Crystals

Q: My product is "oiling out" or precipitating as an amorphous solid instead of forming crystals. How can I resolve this?

A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. The formation of an amorphous solid can be due to rapid precipitation or the presence of impurities that inhibit crystal lattice formation.

Solutions:

  • Slower Cooling: Ensure the crystallization process is slow. Allow the solution to cool to room temperature undisturbed before further cooling in an ice bath.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites.

    • Seeding: Add a tiny crystal of pure this compound (if available) to the cooled, supersaturated solution to initiate crystallization.

  • Adjust Solvent System: If oiling out persists, try a solvent with a lower boiling point or add a co-solvent ("anti-solvent") in which the this compound is less soluble.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline. The choice of solvent and volumes should be optimized for your specific crude product.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, acetone (B3395972), ethyl acetate, acetonitrile (B52724), or mixtures) at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold. A combination of acetone and acetonitrile has been reported for a related substituted benzoxazole.[7]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring (e.g., on a hot plate) to the solvent's boiling point. Continue to add small portions of the hot solvent until the this compound is just dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Column Chromatography of this compound

This is a general protocol for purification using silica gel chromatography.

  • Stationary Phase: Prepare a column with silica gel (e.g., 60-120 mesh) as the stationary phase. The amount of silica gel should be 20 to 100 times the weight of the crude product.

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase (eluent). Test various solvent systems (e.g., gradients of ethyl acetate in hexanes or dichloromethane (B109758) in hexanes). A good solvent system will result in a retention factor (Rf) of ~0.2-0.3 for this compound.

  • Loading the Sample: Dissolve the crude this compound in a minimum amount of the mobile phase or a more polar solvent. Alternatively, for less soluble compounds, a "dry loading" method can be used where the crude product is adsorbed onto a small amount of silica gel.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher polarity.

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify the fractions containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Solubility of Benzoic Acid in Various Solvents at Room Temperature

Disclaimer: This data is for Benzoic Acid, a structurally related compound, and should be used as a general guideline for solvent selection for this compound. Actual solubilities may vary.

SolventSolubility ( g/100 mL)
Water0.34[9]
Ethanol58.4[10]
Methanol53.1[10]
Acetone55.6[10]
Ethyl Acetate33.7[10]
Dichloromethane13.9[9]
Toluene11.2[9]
Acetonitrile24.3[9]

Visualizations

PurificationWorkflow Crude Crude this compound Product Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve PurityCheck1 Purity Check (HPLC/TLC) Dissolve->PurityCheck1 HotFilter Hot Filtration (if insolubles present) Cool Slow Cooling & Crystallization HotFilter->Cool FilterDry Filter and Dry (Purified Crystals) Cool->FilterDry MotherLiquor Mother Liquor FilterDry->MotherLiquor ColumnChrom Column Chromatography (Silica Gel) FilterDry->ColumnChrom Needs Further Purification FinalProduct Final Purified this compound FilterDry->FinalProduct Meets Purity Spec PurityCheck1->HotFilter Impure PurityCheck1->FilterDry Pure CollectFractions Collect Fractions ColumnChrom->CollectFractions AnalyzeFractions Analyze Fractions (TLC/HPLC) CollectFractions->AnalyzeFractions CombinePure Combine Pure Fractions AnalyzeFractions->CombinePure Evaporate Evaporate Solvent CombinePure->Evaporate Evaporate->FinalProduct

Caption: General workflow for the purification of crude this compound.

SignalingPathway cluster_cell Cell Receptor Cell Surface Receptor Kinase1 Kinase Cascade 1 Receptor->Kinase1 Kinase2 Kinase Cascade 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor (e.g., NF-κB) Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Nuclear Translocation Response Cellular Response (e.g., Anti-inflammatory, Anti-proliferative) GeneExpression->Response This compound This compound Derivative This compound->Receptor Binds/Activates This compound->Kinase1 Modulates Activity

Caption: Hypothetical signaling pathway for this compound derivatives.

References

Technical Support Center: Overcoming Low Benzoxazolinate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields of Benzoxazolinate in microbial cultures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My microbial culture is producing very low or undetectable levels of this compound. What are the common causes?

A1: Low production of secondary metabolites like this compound can stem from several factors, ranging from suboptimal culture conditions to genetic limitations of the production strain. Key areas to investigate include:

  • Suboptimal Fermentation Conditions: The composition of your culture medium (carbon/nitrogen ratio, phosphate (B84403) concentration, trace elements), pH, temperature, and aeration are critical for secondary metabolite production.[1][2][3]

  • Insufficient Precursor Supply: The biosynthesis of this compound relies on the availability of specific precursors. A metabolic bottleneck in the precursor pathways can severely limit the final product yield.

  • Genetic Regulation: The expression of the this compound biosynthetic gene cluster (BGC) might be tightly regulated and silenced under standard laboratory conditions.[4]

  • Incorrect Genetic Construct: If you are using a heterologous host, issues with promoter strength, codon optimization, or plasmid stability can lead to poor expression of the biosynthetic genes.

  • Strain Viability and Growth Phase: Secondary metabolite production is often growth-phase dependent, typically occurring during the stationary phase.[2] Poor growth or harvesting at the wrong time will result in low yields.

Q2: How can I optimize the fermentation medium to enhance this compound production?

A2: Systematic optimization of the fermentation medium is a crucial step. A common approach is the "one-factor-at-a-time" (OFAT) method, where you vary one component while keeping others constant.[1][5]

Key Media Components to Optimize:

  • Carbon Source: The type and concentration of the carbon source can significantly influence secondary metabolism. Slowly metabolized sugars may be preferable to rapidly consumed ones like glucose, which can sometimes cause catabolite repression.[1]

  • Nitrogen Source: The nature and concentration of the nitrogen source are also critical. Experiment with different organic (e.g., peptone, yeast extract) and inorganic (e.g., ammonium (B1175870) salts) nitrogen sources.

  • Phosphate Concentration: High phosphate concentrations can sometimes inhibit the production of secondary metabolites.[2]

  • Trace Elements: Metal ions are often cofactors for enzymes in biosynthetic pathways. Ensure your medium is not deficient in essential trace elements.

Experimental Approach: Start with a baseline production medium and systematically vary the concentration of each key component. For a more advanced approach, consider using statistical methods like Response Surface Methodology (RSM) to analyze the interactions between different media components.[5]

Q3: My production strain, Pseudomonas chlororaphis, shows low this compound yield. I've read about the synergistic effect of certain genes. How can I leverage this?

A3: Research has shown that in Pseudomonas chlororaphis, the production of benzobactins (which contain the this compound moiety) is significantly boosted by the synergistic action of two unclustered genes: an anthranilate synthase component I (pbzF) and an ADIC synthase (phzE) from the phenazine (B1670421) biosynthetic pathway.[6] The absence or low expression of either of these genes can dramatically reduce the yield.

Troubleshooting Steps:

  • Gene Presence: Verify the presence of both pbzF and a homologous phzE gene in your strain's genome.

  • Gene Expression: Use RT-qPCR to analyze the transcript levels of these genes during fermentation. Low expression could be a bottleneck.

  • Metabolic Engineering Strategy: If expression is low, consider overexpressing these genes. This can be achieved by placing them under the control of a strong constitutive promoter.

Q4: I suspect the native promoter of the this compound biosynthetic gene cluster is weak. How can I address this?

A4: Replacing the native promoter with a stronger, well-characterized promoter is a common and effective metabolic engineering strategy.

Recommended Actions:

  • Promoter Selection: Choose a strong constitutive promoter suitable for your host organism. For Streptomyces, promoters like ermEp* or engineered versions of kasOp have proven effective.[7][8]

  • Promoter Exchange: Use homologous recombination to replace the native promoter of the key biosynthetic gene (e.g., the first gene in the operon) with the selected strong promoter. This should lead to increased transcription of the entire gene cluster and, consequently, higher product yield.

Quantitative Data on Production Improvement

The following table summarizes the impact of genetic modifications on the production of Benzobactins in Pseudomonas chlororaphis. This data highlights the critical role of precursor-supplying enzymes.

StrainGenetic ModificationRelative Production of Benzobactin A (%)Relative Production of Benzobactin B (%)
P. chlororaphis PBAD pbzAPromoter exchange for inducible expression100100
ΔphzE mutantDeletion of ADIC synthase~3.3~3.3
ΔpbzF mutantDeletion of anthranilate synthase component I~0.1~0.1
ΔpbzF ΔphzE double mutantDeletion of both synthasesNot DetectedNot Detected

Data adapted from Shi, Y.-M., et al. (2022). Angewandte Chemie International Edition, 61(51), e202206106.[6]

Experimental Protocols

Protocol 1: Gene Deletion in Pseudomonas chlororaphis via Homologous Recombination

This protocol describes the creation of an in-frame gene deletion using a suicide vector like pT18mobsacB, which contains a tetracycline (B611298) resistance marker for selection and the sacB gene for counter-selection.[9][10]

Materials:

  • Pseudomonas chlororaphis wild-type strain

  • E. coli cloning strain (e.g., DH5α)

  • Suicide vector pT18mobsacB

  • Primers for amplifying upstream and downstream homologous arms of the target gene

  • Restriction enzymes and T4 DNA ligase

  • Tetracycline and sucrose

  • LB agar (B569324) plates

Procedure:

  • Construct the Deletion Vector: a. Amplify the ~1 kb upstream and downstream flanking regions of the target gene (e.g., phzE) from P. chlororaphis genomic DNA via PCR. b. Clone these two fragments sequentially into the pT18mobsacB vector. c. Transform the ligation product into E. coli and select on LB agar with tetracycline. d. Verify the correct insertion by restriction digest and sequencing.

  • First Crossover (Integration): a. Introduce the constructed plasmid into P. chlororaphis via conjugation or electroporation. b. Select for single-crossover mutants on LB agar containing tetracycline. P. chlororaphis is naturally resistant to some antibiotics, so ensure your selection is effective.

  • Second Crossover (Excision): a. Inoculate a tetracycline-resistant colony into LB broth without selection and grow overnight. b. Plate serial dilutions of the culture onto LB agar containing 10% sucrose. The sacB gene product is toxic in the presence of sucrose, so only cells that have lost the plasmid (via a second crossover) will grow. c. Patch the resulting colonies onto two plates: one with LB agar and one with LB agar plus tetracycline. Colonies that grow on LB but not on tetracycline-LB are potential double-crossover mutants.

  • Verification: a. Confirm the deletion of the target gene in the tetracycline-sensitive colonies via colony PCR using primers that flank the deleted region and internal primers for the target gene.

Protocol 2: HPLC Analysis of this compound Compounds

This is a general protocol for the analysis of this compound-containing compounds from culture extracts. The specific parameters may need to be optimized for your particular compound.

Materials:

  • Culture supernatant or cell extract

  • Ethyl acetate (B1210297) or other suitable organic solvent

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Methanol (HPLC grade)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Sample Extraction: a. Acidify the culture supernatant to pH ~3 with formic acid. b. Extract the supernatant twice with an equal volume of ethyl acetate. c. Pool the organic layers, dry over anhydrous sodium sulfate, and filter. d. Evaporate the solvent using a rotary evaporator.

  • Sample Preparation: a. Re-dissolve the dried extract in a known volume of methanol. b. Filter the sample through a 0.22 µm syringe filter before injection.[11]

  • HPLC Analysis: a. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). b. Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (B52724) (with 0.1% formic acid). For example, start with 95% water and ramp to 100% acetonitrile over 20 minutes. c. Flow Rate: 1.0 mL/min. d. Detection: UV detector set to a wavelength where your compound has maximum absorbance (e.g., 260 nm, 310 nm). e. Injection Volume: 10-20 µL.

  • Quantification: a. Generate a standard curve using a purified standard of your this compound compound of interest. b. Calculate the concentration in your sample by comparing the peak area to the standard curve.

Visualizations

experimental_workflow cluster_start Problem Identification cluster_optimization Optimization Strategies cluster_genetic_approaches Metabolic Engineering Details cluster_analysis Analysis & Verification start Low this compound Yield fermentation Optimize Fermentation (Medium, pH, Temp) start->fermentation genetic Metabolic Engineering start->genetic hplc HPLC Analysis (Quantification) fermentation->hplc promoter Promoter Exchange genetic->promoter precursor Overexpress Precursor Genes (e.g., phzE, pbzF) genetic->precursor knockout Knockout Competing Pathways genetic->knockout verification Genetic Verification (PCR, Sequencing) promoter->verification precursor->verification knockout->verification end Increased this compound Yield hplc->end verification->hplc

Caption: Troubleshooting workflow for low this compound production.

signaling_pathway cluster_precursors Precursor Biosynthesis cluster_main_pathway This compound Core Biosynthesis chorismate Chorismate adic ADIC (2-amino-2-deoxyisochorismate) chorismate->adic catalyzed by anthranilate Anthranilate chorismate->anthranilate catalyzed by phzE PhzE (ADIC Synthase) bgc This compound BGC Enzymes phzE->bgc (Synergistic Supply) pbzF PbzF (Anthranilate Synthase) pbzF->bgc (Synergistic Supply) This compound This compound Moiety bgc->this compound

Caption: Simplified pathway showing synergistic precursor supply.

References

Stability issues of Benzoxazolinate derivatives in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzoxazolinate derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of these compounds in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter.

Q1: My this compound derivative, which was dissolved in DMSO, has precipitated after being stored at -20°C. What should I do?

A1: Precipitation of compounds from DMSO stocks after freezing is a common issue.

  • Immediate Action: Gently warm the vial to room temperature or in a 37°C water bath and vortex thoroughly to redissolve the compound. Visually inspect the solution to ensure no solid particles remain before making dilutions.

  • Root Cause: The solubility of many compounds in DMSO decreases at lower temperatures. While DMSO freezes at 18.5°C, water absorbed from the atmosphere can raise its freezing point, and micro-precipitation can occur even in what appears to be a liquid state at -20°C.

  • Long-term Prevention:

    • Lower Concentration: Consider preparing stock solutions at a slightly lower concentration.

    • Aliquotting: Aliquot the stock solution into smaller, single-use volumes. This minimizes the number of freeze-thaw cycles, which can promote precipitation and degradation.

    • Storage at Room Temperature: For short-term storage (days to weeks), storing the tightly-capped DMSO stock at room temperature in a desiccator can prevent precipitation, provided the compound is stable at this temperature.

Q2: I am seeing a decrease in the activity of my compound in a cell-based assay that runs for 48 hours. Could the compound be degrading in the culture medium?

A2: Yes, instability in aqueous, neutral, or slightly basic (pH 7.2-7.4) cell culture medium at 37°C is a strong possibility. The this compound core contains a cyclic ester (lactone) moiety, which can be susceptible to hydrolysis.

  • Troubleshooting Steps:

    • Time-Course Experiment: Assay the activity of your compound at several time points (e.g., 0, 4, 12, 24, 48 hours) after its addition to the medium (without cells) and incubation at 37°C. Analyze the samples by HPLC to quantify the amount of parent compound remaining.

    • Positive Control: Include a stable, well-characterized control compound in your assay to ensure the assay itself is not drifting over time.

  • Solution:

    • If degradation is confirmed, you may need to replenish the compound by replacing the medium at intermediate time points (e.g., every 24 hours).

    • Alternatively, consider if a shorter-duration assay can be designed to measure the desired biological endpoint before significant degradation occurs.

Q3: I am getting inconsistent results in my biochemical assay. What are the potential stability issues I should consider?

A3: Inconsistent results can stem from several stability-related factors. Use the following workflow to troubleshoot the issue.

G cluster_0 Troubleshooting Workflow for Inconsistent Assay Results start Inconsistent Results Observed check_prep Are solutions prepared fresh from a solid or a recently-made stock? start->check_prep is_old_stock Is the stock solution old or subjected to multiple freeze-thaws? check_prep->is_old_stock No prep_fresh Prepare fresh stock solution and repeat experiment check_prep->prep_fresh Yes test_stock Test stock integrity (e.g., by HPLC) is_old_stock->test_stock test_stock->prep_fresh Degradation Detected check_buffer Check for buffer compatibility. Is the pH extreme? Does it contain reactive species? test_stock->check_buffer Stock OK end_node Identify source of instability and modify protocol prep_fresh->end_node is_incompatible Potential incompatibility? check_buffer->is_incompatible test_stability_buffer Perform stability study in assay buffer (see Protocol) is_incompatible->test_stability_buffer Yes check_env Consider environmental factors: Light exposure? High temperature? is_incompatible->check_env No test_stability_buffer->end_node is_env_factor Potential environmental degradation? check_env->is_env_factor protect_from_light Protect from light / control temperature is_env_factor->protect_from_light Yes is_env_factor->end_node No protect_from_light->end_node

Caption: Troubleshooting workflow for inconsistent results.

Q4: What is a likely degradation pathway for a this compound derivative in aqueous solution?

A4: A primary degradation pathway is the hydrolysis of the lactone ring. This reaction is typically catalyzed by acid or base and involves the cleavage of the ester bond to form a ring-opened carboxylic acid derivative. This can significantly alter the compound's structure and, consequently, its biological activity.

G cluster_pathway Hypothetical Hydrolysis of a this compound Derivative start This compound Derivative (Active) intermediate Ring-Opened Carboxylate (Likely Inactive) start->intermediate H₂O (Acid or Base Catalyzed) Hydrolysis

Caption: Potential hydrolytic degradation pathway.

Data on Compound Stability

While stability data is highly specific to the exact structure of a derivative, data from the related benzoxazinoid class can provide a useful reference point for degradation kinetics. For example, the degradation of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) in soil has been studied.[1]

CompoundMatrixConditionParameterValue
DIMBOASoil-Half-life (t½)31 ± 1 hours[1]
MBOA (degradation product)Soil-Half-life (t½)5 ± 1 days[1]

Users are strongly encouraged to generate stability data for their specific this compound derivatives using the protocols outlined below.

Experimental Protocols

Protocol 1: General Stock Solution Preparation and Storage

  • Solvent Selection: Use anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO) for primary stock solutions.

  • Concentration: Prepare stock solutions at a concentration of 10-20 mM, ensuring the compound fully dissolves. Do not heat excessively to dissolve; use sonication if necessary.

  • Storage:

    • Dispense the stock solution into single-use aliquots in tightly sealed vials (e.g., glass with PTFE-lined caps).

    • Store aliquots at -20°C or -80°C for long-term storage.

    • For frequent use, a small working stock can be stored at 4°C for a short period (conduct a stability test to determine the acceptable duration).

  • Handling: Before use, thaw aliquots completely and bring them to room temperature. Vortex gently to ensure homogeneity before making dilutions into aqueous buffers. Avoid repeated freeze-thaw cycles.

Protocol 2: Forced Degradation Study to Assess Stability

This protocol helps determine the intrinsic stability of your this compound derivative and identifies potential degradation products.[2][3]

  • Objective: To intentionally degrade the compound under stressed conditions to understand its liabilities.

  • Materials:

    • Your this compound derivative

    • Solvents: Acetonitrile, Water (HPLC grade)

    • Reagents: 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂

    • HPLC system with UV detector or mass spectrometer.

  • Procedure:

    • Prepare a 1 mg/mL solution of your compound in a suitable solvent (e.g., 50:50 acetonitrile:water). This is your T=0 sample.

    • Acid Hydrolysis: Mix equal parts of your compound solution with 0.2 N HCl (to yield a final concentration of 0.1 N HCl). Incubate at 60°C for 4 hours.

    • Base Hydrolysis: Mix equal parts of your compound solution with 0.2 N NaOH (to yield a final concentration of 0.1 N NaOH). Incubate at room temperature for 2 hours.

    • Oxidative Degradation: Mix equal parts of your compound solution with 6% H₂O₂ (to yield a final concentration of 3% H₂O₂). Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate a solution of your compound at 60°C for 24 hours, protected from light.

    • Photostability: Expose a solution of your compound to a light source (as per ICH Q1B guidelines, e.g., 1.2 million lux hours) at room temperature. Keep a control sample wrapped in foil to serve as a dark control.

  • Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze all samples, including the T=0 control, by a validated, stability-indicating HPLC method. The method should be able to separate the parent compound from any new peaks that appear, which are potential degradation products.

  • Data Interpretation: Calculate the percentage of the parent compound remaining in each condition. A loss of 5-20% is typically sufficient to demonstrate that the analytical method is stability-indicating.

G cluster_workflow Key Factors Influencing Compound Stability center_node Compound Stability in Solution ph pH (Acid/Base Hydrolysis) center_node->ph temp Temperature (Thermal Degradation) center_node->temp light Light (Photodegradation) center_node->light oxygen Oxygen / Oxidizing Agents (Oxidation) center_node->oxygen solvent Solvent / Buffer Components (Solvolysis, Reactivity) center_node->solvent

Caption: Key factors that can affect compound stability.

References

Technical Support Center: Optimizing Benzoxazolinate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzoxazolinates. Our focus is to provide practical solutions to common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during benzoxazolinate synthesis, which typically proceeds through the formation of a benzoxazolone intermediate from a substituted 2-aminophenol (B121084).

Problem 1: Low or No Yield of the Desired Benzoxazolone Product

Q: I am getting a very low yield, or no product at all, during the cyclization of 2-aminophenol with a carbonyl source. What are the potential causes and how can I improve the yield?

A: Low or no yield in benzoxazolone synthesis is a common issue that can stem from several factors related to starting materials, reaction conditions, and the choice of cyclizing agent.

Possible Causes and Solutions:

  • Poor Quality of Starting Materials:

    • 2-Aminophenol: Ensure the 2-aminophenol is pure and free from oxidation products, which can be identified by a dark coloration. If necessary, purify the starting material by recrystallization or column chromatography.

    • Solvents and Reagents: Use anhydrous solvents, especially when employing moisture-sensitive reagents like phosgene (B1210022) derivatives or carbonyldiimidazole (CDI).

  • Suboptimal Reaction Conditions:

    • Temperature: The optimal temperature can vary significantly depending on the chosen synthetic route. For reactions with urea (B33335), temperatures are typically elevated (100-120 °C)[1]. For methods using highly reactive reagents like CDI, the reaction may proceed at lower temperatures. It is crucial to monitor the reaction progress (e.g., by TLC) to determine the optimal temperature and reaction time.

    • pH: The pH of the reaction mixture can be critical. For instance, in the synthesis using urea, the reaction is often carried out under acidic conditions[2].

  • Inefficient Cyclizing Agent:

    • The reactivity of the carbonyl source is a key factor. Highly reactive and toxic reagents like phosgene have been historically used. Safer alternatives like 1,1'-carbonyldiimidazole (B1668759) (CDI) or triphosgene (B27547) are now more common. The choice of agent will influence the required reaction conditions.

Troubleshooting Workflow:

G start Low/No Product check_purity Check Purity of Starting Materials (2-Aminophenol, Solvents) start->check_purity purify Purify/Replace Starting Materials check_purity->purify Impure check_conditions Review Reaction Conditions (Temperature, Time, pH) check_purity->check_conditions Pure purify->check_conditions optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_time Optimize Reaction Time optimize_temp->optimize_time check_reagent Evaluate Cyclizing Agent optimize_time->check_reagent change_reagent Consider Alternative Cyclizing Agent (e.g., CDI, Triphosgene) check_reagent->change_reagent Inefficient success Improved Yield check_reagent->success Efficient change_reagent->success

Caption: Troubleshooting workflow for low benzoxazolone yield.

Problem 2: Formation of N-Acyl-2-aminophenol Side Product

Q: I am observing a significant amount of a side product which I have identified as the N-acylated 2-aminophenol instead of the cyclized benzoxazolone. Why is this happening and how can I promote cyclization?

A: The formation of the N-acyl-2-aminophenol intermediate without subsequent cyclization is a frequent problem, particularly when using acyl chlorides or anhydrides as the carbonyl source. This indicates that the initial acylation of the amino group is successful, but the final intramolecular cyclization to form the benzoxazolone ring is hindered.

Possible Causes and Solutions:

  • Insufficient Energy for Cyclization: The ring-closing step is often the rate-limiting step and may require higher temperatures or a catalyst.

    • Increase Temperature: Carefully increase the reaction temperature and monitor for the conversion of the intermediate to the desired product.

    • Add a Catalyst: The use of an acid or base catalyst can facilitate the cyclization. For example, pyridine (B92270) is often used as a base and catalyst in reactions with acyl chlorides.

  • Steric Hindrance: Bulky substituents on the 2-aminophenol or the acylating agent can sterically hinder the intramolecular attack of the hydroxyl group on the carbonyl carbon.

    • Less Bulky Reagents: If possible, consider using a less sterically hindered acylating agent.

  • Reaction Conditions:

    • Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions, as the presence of water can hydrolyze the activated intermediate.

Experimental Protocol to Promote Cyclization:

If you have isolated the N-acyl-2-aminophenol intermediate, you can often convert it to the desired benzoxazolone in a separate step:

  • Isolate the Intermediate: Purify the N-acyl-2-aminophenol intermediate.

  • Cyclization: Heat the isolated intermediate in a high-boiling point solvent, such as acetic anhydride (B1165640) or polyphosphoric acid, to induce cyclization.

G start Side Product: N-Acyl-2-aminophenol check_temp Increase Reaction Temperature start->check_temp add_catalyst Add Acid/Base Catalyst check_temp->add_catalyst No Improvement success Desired Benzoxazolone check_temp->success Improved Cyclization check_sterics Assess Steric Hindrance add_catalyst->check_sterics No Improvement add_catalyst->success Improved Cyclization change_reagent Use Less Bulky Reagent check_sterics->change_reagent High Hindrance isolate_intermediate Isolate N-Acyl Intermediate check_sterics->isolate_intermediate Low Hindrance change_reagent->success cyclize Cyclize Intermediate (e.g., with Acetic Anhydride) isolate_intermediate->cyclize cyclize->success

Caption: Logic for promoting the cyclization of N-acyl-2-aminophenol.

Frequently Asked Questions (FAQs)

Q1: What is the general structure of a this compound?

A1: A this compound is generally the salt or anionic form of a benzoxazolone. The core structure is a bicyclic system where a benzene (B151609) ring is fused to an oxazolone (B7731731) ring. The term can refer to various isomers, but the 2(3H)-benzoxazolone scaffold is common in medicinal chemistry.

Q2: What are the most common starting materials for benzoxazolone synthesis?

A2: The most prevalent precursor for the synthesis of benzoxazolones is 2-aminophenol or its substituted derivatives.[3][4] The second component is a one-carbon electrophile that provides the carbonyl group for the oxazolone ring.

Q3: What are the key synthetic methods for preparing benzoxazolones from 2-aminophenol?

A3: Several methods are widely used, each with its own advantages and disadvantages. The choice of method often depends on the desired scale, available reagents, and the substituents on the 2-aminophenol.

MethodCarbonyl SourceTypical ConditionsAdvantagesDisadvantages
Urea Method UreaHigh temperature (100-120 °C), often with an acid catalyst[1][2].Inexpensive and readily available reagents.High temperatures may not be suitable for sensitive substrates.
Phosgene Derivatives Phosgene, Triphosgene, CDIMilder conditions, often at room temperature or with gentle heating.High reactivity, often leading to good yields.Phosgene and triphosgene are highly toxic. CDI is a safer alternative.
From Acyl Chlorides Acyl ChloridesMilder conditions, often with a base like pyridine.Useful for introducing a substituent at the 2-position.Can lead to the formation of N-acyl intermediates if cyclization is not complete.

Q4: How can I synthesize a substituted benzoxazolone?

A4: Substituents can be introduced in two main ways:

  • Starting with a Substituted 2-Aminophenol: This is the most direct approach. The substituents on the benzene ring of the final product are determined by the substituents on the starting 2-aminophenol.

  • Post-synthetic Modification: After the benzoxazolone ring is formed, further reactions can be carried out to introduce or modify substituents. For example, palladium-catalyzed cross-coupling reactions can be used to add groups to the aromatic ring.[5][6]

Q5: What is a reliable experimental protocol for a small-scale synthesis of 2-benzoxazolone?

A5: The following is a general procedure for the synthesis of 2-benzoxazolone from 2-aminophenol and urea, which is a relatively safe and straightforward method.

Experimental Protocol: Synthesis of 2-Benzoxazolone from 2-Aminophenol and Urea

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminophenol (1 equivalent) and urea (1.5-2 equivalents).

  • Heating: Heat the mixture to 110-120 °C. The mixture will melt and start to evolve ammonia (B1221849) gas.

  • Reaction Monitoring: Maintain the temperature and stir the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The solidified product can be dissolved in a suitable solvent (e.g., ethyl acetate) and washed with water to remove any remaining urea.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-benzoxazolone.

Disclaimer: The information provided in this technical support center is for guidance purposes only. All experimental work should be conducted in a suitable laboratory setting with appropriate safety precautions. Users should consult the relevant scientific literature for detailed procedures and safety information.

References

Benzoxazolinate HPLC Analysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benzoxazolinate HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Peak Shape and Resolution Issues

Question: My this compound peak is tailing. What are the common causes and how can I fix it?

Answer: Peak tailing, where the latter half of the peak is broader than the front, is a common issue in HPLC that can affect peak integration and resolution. An ideal peak should be symmetrical, with a tailing factor close to 1.0. Values above 2.0 are generally considered unacceptable for precise analytical methods.

Common Causes & Troubleshooting Steps:

  • Secondary Interactions: Benzoxazolinates, possessing polar functional groups, can interact with residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column. These secondary interactions are a primary cause of peak tailing.

    • Solution:

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic or phosphoric acid) can suppress the ionization of silanol groups, minimizing these interactions.

      • Use an End-Capped Column: Employ a column that has been "end-capped," a process that chemically blocks most of the residual silanol groups.

      • Add a Competing Base: For basic compounds, adding a small amount of a competing base like triethylamine (B128534) to the mobile phase can help to mask the silanol groups.

  • Column Overload: Injecting too much sample can saturate the column, leading to poor peak shape.

    • Solution: Try reducing the injection volume or diluting the sample.

  • Column Degradation: An old or contaminated column can lose its efficiency, resulting in tailing peaks.

    • Solution:

      • Flush the Column: A reverse flush with a strong solvent may clean the column.

      • Replace the Column: If the problem persists, the column may need to be replaced.

  • Extra-Column Volume: Excessive tubing length or volume between the injector and the detector can cause band broadening and peak tailing.

    • Solution: Use tubing with a narrow internal diameter and keep the length to a minimum.

Question: I am observing peak fronting for my this compound analysis. What could be the issue?

Answer: Peak fronting, the inverse of tailing, is often caused by sample overload or a mismatch between the sample solvent and the mobile phase.

Common Causes & Troubleshooting Steps:

  • Sample Overload: Similar to peak tailing, injecting too concentrated a sample can lead to fronting.

    • Solution: Dilute the sample or decrease the injection volume.

  • Sample Solvent Strength: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the peak to front.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.

Question: My peaks are splitting. What is the cause and how do I resolve it?

Answer: Peak splitting can be a complex issue arising from problems with the column, sample preparation, or co-eluting interferences.

Common Causes & Troubleshooting Steps:

  • Column Void: A void at the head of the column can cause the sample band to split.

    • Solution: This often requires replacing the column.

  • Partially Blocked Frit: A clogged inlet frit on the column can distort the peak shape.

    • Solution: The frit can sometimes be replaced, or the column may need to be back-flushed. If these measures fail, a new column is necessary.

  • Sample Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase can lead to peak splitting.

    • Solution: Ensure the sample solvent is compatible with the mobile phase.

Category 2: Retention Time and Baseline Issues

Question: The retention time for my this compound peak is shifting. What should I check?

Answer: Unstable retention times can compromise the identification and quantification of your analyte. The issue can stem from the HPLC system, the mobile phase, or the column.

Common Causes & Troubleshooting Steps:

  • Mobile Phase Composition: In reversed-phase chromatography, even a small change in the organic solvent percentage (e.g., 1%) can alter retention times by 5-15%.

    • Solution:

      • Precise Preparation: Prepare the mobile phase gravimetrically for better accuracy.

      • Degassing: Ensure the mobile phase is thoroughly degassed to prevent bubble formation in the pump.

      • pH Control: If using a buffer, ensure its pH is stable and measured accurately before adding the organic solvent. A change of just 0.1 pH units can shift retention times by up to 10%.

  • Column Equilibration: Insufficient equilibration time between runs, especially in gradient elution, can lead to drifting retention times.

    • Solution: Increase the column equilibration time before each injection to ensure the column is returned to the initial conditions.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times, with a 1°C change potentially altering retention by 1-2%.

    • Solution: Use a column oven to maintain a constant and controlled temperature.

  • Pump Issues: Leaks or failing pump seals can lead to inconsistent flow rates and, consequently, shifting retention times.

    • Solution: Regularly inspect the pump for leaks and perform routine maintenance.

Question: I am experiencing a noisy or drifting baseline. How can I improve it?

Answer: A stable baseline is crucial for accurate peak detection and integration, especially for low-concentration analytes.

Common Causes & Troubleshooting Steps:

  • Mobile Phase Issues: Impurities in the solvents, improper degassing, or incomplete mixing can all contribute to baseline noise.

    • Solution: Use high-purity, HPLC-grade solvents. Prepare fresh mobile phase daily and ensure it is properly degassed.

  • System Contamination: Contaminants in the pump, injector, or detector can leach out and cause baseline drift.

    • Solution: Flush the system with a strong solvent to remove contaminants.

  • Detector Lamp Failure: An aging detector lamp can result in increased noise.

    • Solution: Check the lamp's usage hours and replace it if it's near the end of its lifespan.

Question: I am seeing "ghost peaks" in my chromatograms, even in blank runs. What are they and how do I eliminate them?

Answer: Ghost peaks are unexpected peaks that can originate from the mobile phase, sample carryover, or system contamination.

Common Causes & Troubleshooting Steps:

  • Contaminated Mobile Phase: Impurities in the water or organic solvents are a common source of ghost peaks, especially in gradient analysis.

    • Solution: Use high-purity solvents and prepare fresh mobile phase. Running a blank gradient can help identify if the mobile phase is the source.

  • Sample Carryover: Residual sample from a previous injection can elute in a subsequent run.

    • Solution: Optimize the injector wash method to ensure the needle and sample loop are thoroughly cleaned between injections.

  • System Contamination: Contaminants can accumulate in various parts of the HPLC system.

    • Solution: A systematic approach is needed to identify the source. Start by running a blank gradient without an injection. If ghost peaks are still present, the issue is within the system (e.g., pump, degasser). If they disappear, the source is likely the autosampler or sample preparation components (vials, caps, solvents).

Quantitative Data Summary

The following table summarizes the concentration of various benzoxazinoids found in wheat and rye beers, as determined by HPLC-DAD.[1] This data can serve as a reference for researchers working on similar matrices.

CompoundMatrixConcentration Range (mg/L)
DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one)Wheat Beers1.7 - 21.9
DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one)Rye Beers5.6 - 31.6
BOA (benzoxazolin-2-one)Various Beers2.4 - 10.7
MBOA (6-methoxy-benzoxazolin-2-one)Various Beers8.4 - 10.5

Experimental Protocols

Sample Preparation from Plant Material (e.g., Maize, Wheat)

This protocol is adapted for the extraction of benzoxazinoids from plant tissues.[2][3][4]

Materials:

  • Plant tissue (e.g., leaves, roots), flash-frozen in liquid nitrogen

  • Mortar and pestle or tissue grinder

  • Extraction solvent: Methanol/Water (70:30, v/v) with 0.1% formic acid

  • Centrifuge

  • HPLC vials

Procedure:

  • Grind the frozen plant tissue to a fine powder using a mortar and pestle with liquid nitrogen.

  • Weigh approximately 100 mg of the powdered sample into a centrifuge tube.

  • Add 1 mL of the extraction solvent.

  • Vortex the mixture for 20-30 seconds.

  • Centrifuge at 13,000 rpm for 20 minutes at 10°C.

  • Collect the supernatant and transfer it to an HPLC vial for analysis. If necessary, dilute the sample prior to injection.

HPLC Method for Benzoxazinoid Analysis

The following is a general reversed-phase HPLC method suitable for the analysis of benzoxazinoids.[2][3][5]

HPLC System & Column:

  • Column: C18 column (e.g., Waters BEH C18, 1.7 µm, 50.0 x 2.1 mm)

  • Column Temperature: 50°C

Mobile Phase & Gradient:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 - 0.7 mL/min

  • Injection Volume: 2.5 - 10 µL

  • Gradient Program:

    • 0-3 min: Linear gradient from 2% to 20% B

    • 3-6 min: Linear gradient to 100% B

    • 6-8 min: Hold at 100% B

    • 8-10 min: Return to 2% B and equilibrate

Detection:

  • Detector: Diode Array Detector (DAD) or Mass Spectrometer (MS)

  • Wavelength (for DAD): Monitor at a suitable wavelength for benzoxazinoids (e.g., 254 nm or 280 nm).

Visualizations

Troubleshooting_Peak_Tailing start Peak Tailing Observed col_check Check Column Health start->col_check mp_check Check Mobile Phase start->mp_check col_overload Column Overload? col_check->col_overload col_degradation Column Degradation? col_overload->col_degradation No sol_reduce_load Reduce Sample Load/ Dilute Sample col_overload->sol_reduce_load Yes sol_flush_col Flush or Replace Column col_degradation->sol_flush_col Yes mp_ph Incorrect pH? mp_check->mp_ph sol_adjust_ph Adjust pH (e.g., pH 2-3) mp_ph->sol_adjust_ph Yes sol_endcapped_col Use End-Capped Column mp_ph->sol_endcapped_col If persists end_node Peak Shape Improved sol_reduce_load->end_node sol_flush_col->end_node sol_adjust_ph->end_node sol_endcapped_col->end_node

Caption: Troubleshooting workflow for peak tailing in HPLC analysis.

Troubleshooting_Retention_Time_Shift start Retention Time Shifting check_mp Verify Mobile Phase Preparation start->check_mp check_temp Check Column Temperature start->check_temp check_equilibration Check Column Equilibration start->check_equilibration check_pump Inspect Pump and Flow Rate start->check_pump is_mp_ok Composition/pH Correct? check_mp->is_mp_ok is_temp_stable Temp Stable? check_temp->is_temp_stable is_equilib_sufficient Sufficient Time? check_equilibration->is_equilib_sufficient is_pump_ok No Leaks/ Stable Flow? check_pump->is_pump_ok sol_remake_mp Prepare Fresh Mobile Phase is_mp_ok->sol_remake_mp No end_node Retention Time Stabilized is_mp_ok->end_node Yes sol_use_oven Use Column Oven is_temp_stable->sol_use_oven No is_temp_stable->end_node Yes sol_increase_equilib Increase Equilibration Time is_equilib_sufficient->sol_increase_equilib No is_equilib_sufficient->end_node Yes sol_maintain_pump Perform Pump Maintenance is_pump_ok->sol_maintain_pump No is_pump_ok->end_node Yes sol_remake_mp->end_node sol_use_oven->end_node sol_increase_equilib->end_node sol_maintain_pump->end_node

Caption: Diagnostic workflow for troubleshooting retention time shifts.

References

Technical Support Center: Troubleshooting Peak Tailing in Benzoxazolinate Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the chromatographic analysis of Benzoxazolinate and related compounds. The following question-and-answer format directly addresses common problems and provides detailed troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect my results?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is longer than the leading edge.[1] In an ideal separation, peaks should be symmetrical, often described as Gaussian. Peak tailing can negatively impact your analysis by:

  • Reducing Resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification difficult.[2]

  • Decreasing Accuracy: The asymmetry complicates peak integration, leading to inaccurate measurements of the analyte's concentration.[2]

  • Lowering Sensitivity: Broader, tailing peaks are less sharp, which can make them harder to distinguish from the baseline, especially at low concentrations.

A key metric for measuring peak tailing is the Tailing Factor (Tf) or Asymmetry Factor (As) . An ideal value is 1.0, while values greater than 1.5 often indicate a problem that needs to be addressed.[1][3]

Q2: I'm seeing peak tailing specifically with this compound. What are the likely causes?

A2: this compound, with its chemical structure of 3,4-Dihydro-7-methoxy-2-methylene-3-oxo-2H-1,4-benzoxazine-5-carboxylic acid (C11H9NO5), possesses both acidic (carboxylic acid) and potentially basic (oxazine ring nitrogen) functionalities. This amphoteric nature, combined with its polar groups, makes it susceptible to several interactions that can cause peak tailing, particularly in reversed-phase chromatography.

The most common causes include:

  • Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups (Si-OH) on the surface of silica-based stationary phases can interact strongly with the basic nitrogen in the this compound structure.[4][5][6] These interactions are a primary cause of peak tailing for basic and polar compounds.[7]

  • Mobile Phase pH Issues: The pH of your mobile phase can significantly influence the ionization state of both the this compound molecule and the silanol groups on the column.[8] If the pH is not optimized, it can lead to multiple analyte forms in equilibrium, causing peak broadening and tailing.

  • Column Contamination and Degradation: Accumulation of sample matrix components or strongly retained compounds on the column can create active sites that lead to peak tailing. Physical degradation of the column, such as the formation of a void at the inlet, can also distort peak shape.[7]

  • Metal Contamination: Trace metal impurities in the silica (B1680970) matrix of the column or from the HPLC system itself (e.g., stainless steel tubing and frits) can chelate with analytes like this compound, causing tailing.[5]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[7]

Troubleshooting Guide

Problem: Peak tailing observed for the this compound peak.

Below is a systematic approach to diagnose and resolve peak tailing.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks physical_issue Suspect Physical/System Issue check_all_peaks->physical_issue Yes chemical_issue Suspect Chemical Interaction check_all_peaks->chemical_issue No yes_path Yes check_frit Check for blocked column frit physical_issue->check_frit backflush Backflush column check_frit->backflush Yes check_void Check for column void check_frit->check_void No replace_frit Replace frit/column backflush->replace_frit If unresolved replace_column Replace column check_void->replace_column Yes check_extracolumn Check extra-column volume (tubing, connections) check_void->check_extracolumn No optimize_tubing Use shorter, narrower ID tubing check_extracolumn->optimize_tubing Yes no_path No check_ph Adjust Mobile Phase pH chemical_issue->check_ph low_ph Lower pH (e.g., 2.5-3.5) check_ph->low_ph Option 1 high_ph Use high pH stable column and pH > 8 check_ph->high_ph Option 2 add_modifier Add Mobile Phase Modifier check_ph->add_modifier If pH adjustment is insufficient competing_base Add competing base (e.g., Triethylamine) add_modifier->competing_base For basic analytes buffer_strength Increase buffer concentration add_modifier->buffer_strength General improvement change_column Change Column add_modifier->change_column If modifiers are ineffective endcapped_column Use a highly end-capped column change_column->endcapped_column To reduce silanol interactions alt_stationary_phase Try an alternative stationary phase (e.g., polar-embedded) change_column->alt_stationary_phase For alternative selectivity check_sample Review Sample Preparation change_column->check_sample If column change doesn't help reduce_concentration Reduce sample concentration check_sample->reduce_concentration If overload is suspected match_solvent Match sample solvent to mobile phase check_sample->match_solvent If solvent mismatch is suspected

Caption: A workflow for troubleshooting peak tailing in chromatography.

Detailed Troubleshooting Steps & Experimental Protocols

1. Isolate the Problem: All Peaks vs. Specific Peaks

  • If all peaks are tailing: This usually points to a physical problem in the system before the separation occurs.

    • Action: Check for a partially blocked column inlet frit.

      • Protocol: Disconnect the column and reverse it. Flush with a strong, compatible solvent to a waste container. If this doesn't resolve the issue, the frit may need to be replaced, or the entire column may need replacement.[7]

    • Action: Look for a void or channel in the column packing.

      • Protocol: This is difficult to see directly. A sudden drop in backpressure or a significant loss of efficiency alongside tailing are strong indicators. The column will likely need to be replaced.

    • Action: Minimize extra-column volume.

      • Protocol: Ensure all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches). Check all fittings to ensure they are properly seated and not creating dead volume.[8]

  • If only the this compound peak (and other similar compounds) is tailing: This suggests a chemical interaction between the analyte and the stationary phase.

2. Addressing Chemical Interactions

  • Action: Modify the Mobile Phase pH

    • Rationale: To control the ionization of both this compound and the column's residual silanol groups.

    • Protocol 1 (Low pH): Adjust the mobile phase to a pH between 2.5 and 3.5 using an additive like formic acid or trifluoroacetic acid (0.1% is a common starting point). At this low pH, most silanol groups will be protonated (neutral), minimizing their ionic interaction with a protonated this compound.[5]

    • Protocol 2 (High pH): If a low pH is not effective or alters selectivity undesirably, and you have a pH-stable column (e.g., a hybrid or bidentate bonded phase), try a mobile phase with a pH above 8.[8] At high pH, this compound's carboxylic acid will be deprotonated, but the basic nitrogen may be neutral, which can reduce interactions with the now deprotonated silanol groups.

  • Action: Add a Mobile Phase Modifier

    • Rationale: To mask the active silanol sites or to compete with the analyte for these sites.

    • Protocol 1 (Competing Base): For tailing caused by basic analytes, add a small amount of a competing base to the mobile phase. Triethylamine (TEA) is a classic choice. Start with a concentration of 0.05% to 0.1% in the aqueous portion of the mobile phase. The small, basic TEA molecules will preferentially interact with the active silanol sites, reducing their availability to interact with this compound.

    • Protocol 2 (Increase Buffer Strength): Increasing the concentration of your buffer (e.g., from 10 mM to 25-50 mM) can help to mask residual silanol interactions and improve peak shape.

  • Action: Evaluate and Change the Column

    • Rationale: Not all C18 columns are the same. The type of silica and the extent of end-capping play a major role in peak shape for polar and basic compounds.

    • Protocol: Switch to a column with a modern, high-purity silica (Type B) that has been thoroughly end-capped.[5] End-capping chemically converts many of the residual silanol groups into less interactive species.[4] Alternatively, consider a column with a polar-embedded stationary phase, which can provide additional shielding of the silica surface and offer different selectivity.[8]

3. Optimizing Sample and Injection Conditions

  • Action: Check for Column Overload

    • Rationale: Injecting too high a concentration of the analyte can saturate the active sites on the stationary phase, leading to peak fronting or tailing.

    • Protocol: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column. Determine the optimal sample concentration that provides a good signal without compromising peak shape.[7]

  • Action: Match Sample Solvent to Mobile Phase

    • Rationale: If the sample is dissolved in a solvent that is much stronger (more organic) than the mobile phase, the peak shape can be distorted.

    • Protocol: Ideally, dissolve your sample in the initial mobile phase. If this is not possible due to solubility constraints, use the weakest solvent that will adequately dissolve your sample.

Data Summary: Strategies to Mitigate Peak Tailing

StrategyParameter to ChangeTypical Starting PointExpected Outcome
Mobile Phase pH Adjustment pH of the aqueous componentpH 2.5 - 3.5 (with acid) or pH > 8 (with base on a stable column)Suppresses ionization of silanol groups or the analyte, reducing secondary interactions.
Mobile Phase Modification Additive Concentration0.05 - 0.1% Triethylamine (TEA)Competing base masks active silanol sites.
Buffer Concentration25 - 50 mMIncreased ionic strength can mask silanol interactions.
Column Selection Stationary Phase TypeHigh-purity, end-capped silica (Type B) or a polar-embedded phase.Minimizes the number of available silanol groups for interaction.[5][8]
Sample Conditions Sample Concentration10x dilution of current samplePrevents overloading of the stationary phase.[7]
Sample SolventDissolve in initial mobile phaseAvoids peak distortion due to solvent mismatch.

Logical Relationship of Peak Tailing Causes

G peak_tailing Peak Tailing chemical_causes Chemical Causes peak_tailing->chemical_causes physical_causes Physical/System Causes peak_tailing->physical_causes sample_causes Sample-Related Causes peak_tailing->sample_causes silanol_interaction Silanol Interactions chemical_causes->silanol_interaction ph_mismatch Inappropriate Mobile Phase pH chemical_causes->ph_mismatch metal_contamination Metal Contamination chemical_causes->metal_contamination column_void Column Void/Channeling physical_causes->column_void frit_blockage Blocked Frit physical_causes->frit_blockage extra_column_volume Extra-Column Volume physical_causes->extra_column_volume sample_overload Sample Overload sample_causes->sample_overload solvent_mismatch Sample Solvent Mismatch sample_causes->solvent_mismatch

Caption: Causal factors contributing to peak tailing in chromatography.

References

Technical Support Center: Benzoxazolinate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of benzoxazolinate synthesis. Our focus is on addressing common side reaction pathways and offering practical solutions to challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction pathway for synthesizing 2-substituted benzoxazoles from 2-aminophenol (B121084) and acyl chlorides?

The generally accepted pathway involves the initial N-acylation of the more nucleophilic amino group of 2-aminophenol by the acyl chloride. This is followed by an intramolecular cyclization (condensation) reaction, where the hydroxyl group attacks the amide carbonyl carbon, leading to the formation of the benzoxazole (B165842) ring after dehydration.

Q2: I am observing significant amounts of byproducts in my reaction. What are the most common side reactions?

The most common side reactions in this compound synthesis from 2-aminophenol and acyl chlorides include:

  • O-Acylation: The acyl chloride reacts with the hydroxyl group of 2-aminophenol to form an ester byproduct. This can sometimes be an intermediate that rearranges to the N-acylated product, but it can also be an undesired final product.

  • Diacylation: Both the amino and hydroxyl groups of 2-aminophenol react with the acyl chloride, leading to the formation of a di-acylated byproduct. This is more likely to occur if an excess of the acylating agent is used or if the reaction conditions favor reaction at both sites.

  • Formation of Amide Shunt Product: In some biosynthetic pathways, an amide can be formed as a shunt product from an unstable ester intermediate, which is not on the direct pathway to the benzoxazole.[1] While this is a biosynthetic insight, it highlights the possibility of stable amide byproducts that do not cyclize.

Q3: How can I control the chemoselectivity between N-acylation and O-acylation?

Controlling the chemoselectivity is crucial for maximizing the yield of the desired benzoxazole. Here are some key factors:

  • Nucleophilicity: The amino group is generally more nucleophilic than the hydroxyl group in 2-aminophenol, favoring N-acylation under neutral or slightly basic conditions.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the reaction pathway. Non-aqueous, aprotic solvents often favor N-acylation. The use of a non-nucleophilic base can prevent unwanted side reactions with the acyl chloride.

  • Protecting Groups: In some cases, protecting the more reactive amino group can allow for selective O-acylation, although this adds extra steps to the synthesis. A study showed that in-situ CO2 protection of an amine could lead to complete chemoselectivity for O-acylation.

Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can be attributed to several factors:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or choice of solvent and base can lead to incomplete reactions or the prevalence of side reactions. A systematic optimization of these parameters is often necessary.

  • Purity of Reagents: The purity of 2-aminophenol and the acyl chloride is critical. Impurities can lead to the formation of colored byproducts and interfere with the desired reaction.

  • Hydrolysis of Acyl Chloride: Acyl chlorides are sensitive to moisture and can hydrolyze to the corresponding carboxylic acid, which is less reactive and can complicate the reaction. Ensure all glassware is dry and use anhydrous solvents.

  • Work-up and Purification: The work-up and purification process can lead to product loss. Optimize extraction and chromatography methods to improve recovery.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired benzoxazole. 1. Inactive acyl chloride (hydrolyzed).2. Reaction temperature is too low.3. Inappropriate solvent or base.1. Use freshly distilled or a new bottle of acyl chloride. Ensure anhydrous conditions.2. Gradually increase the reaction temperature and monitor the reaction by TLC.3. Screen different solvents (e.g., THF, Dioxane, Toluene) and non-nucleophilic bases (e.g., triethylamine, DIPEA).
Presence of a significant amount of O-acylated byproduct (ester) in the final product. The reaction conditions favor O-acylation over the subsequent cyclization.1. Switch to a higher boiling point solvent to facilitate the intramolecular cyclization.2. Consider a two-step process: first, perform the N-acylation at a lower temperature, and then add a catalyst or increase the temperature to promote cyclization.
Significant formation of a di-acylated byproduct. 1. An excess of the acylating agent was used.2. The reaction conditions are too harsh, leading to acylation of both functional groups.1. Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the acyl chloride.2. Add the acyl chloride dropwise at a lower temperature to control the reaction.
The N-acylated intermediate is isolated, but it does not cyclize to the benzoxazole. The energy barrier for the cyclization is not being overcome.1. Increase the reaction temperature.2. Add an acid or base catalyst to promote the cyclization. Polyphosphoric acid (PPA) or Eaton's reagent are effective for this step.
Unexpected peaks in the NMR spectrum of the purified product. Contamination from solvents, grease, or other laboratory materials.1. Check common solvent impurity chemical shifts.[2][3]2. Ensure all glassware is scrupulously clean. Avoid using silicone grease on joints if possible.

Data on Reaction Conditions and Product Distribution

The following table summarizes how different reaction conditions can affect the product distribution in the synthesis of benzoxazoles. Please note that specific yields are highly substrate-dependent.

Parameter Condition Effect on Product Distribution Yield of Benzoxazole Reference
Base PyridineCan act as a nucleophilic catalyst, potentially leading to side products.Moderate to High[4]
Triethylamine (TEA)A non-nucleophilic base, generally favors N-acylation.Good to Excellent[5]
1,8-Diazabicycloundec-7-ene (DBU)A strong, non-nucleophilic base. Can promote both N- and O-acylation depending on stoichiometry.Variable
Solvent Tetrahydrofuran (THF)A common aprotic solvent, generally good for the initial N-acylation.Good[6]
DioxaneHigher boiling point than THF, can facilitate the cyclization step.Good to Excellent[5]
TolueneHigh boiling point, often used for thermal cyclization.Good to Excellent
Temperature Room TemperatureMay be sufficient for N-acylation, but often requires heating for cyclization.Low to Moderate
RefluxGenerally required for efficient cyclization to the benzoxazole.High[5]

Experimental Protocols

General Protocol for the Synthesis of 2-Substituted Benzoxazoles

This protocol is a general guideline for the synthesis of 2-substituted benzoxazoles from 2-aminophenol and an acyl chloride.

Materials:

  • 2-Aminophenol

  • Acyl chloride (1.0-1.1 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Non-nucleophilic base (e.g., Triethylamine, 1.1 equivalents)

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminophenol in the anhydrous solvent.

  • Addition of Base: Add the non-nucleophilic base to the solution and stir for 10-15 minutes at room temperature.

  • Addition of Acyl Chloride: Slowly add the acyl chloride to the reaction mixture dropwise at 0 °C or room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off any salt that has precipitated. Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the pure 2-substituted benzoxazole.

Visualizing Reaction Pathways and Troubleshooting

Main and Side Reaction Pathways

benzoxazole_synthesis cluster_start aminophenol 2-Aminophenol n_acylated N-Acylated Intermediate aminophenol->n_acylated Main Pathway (N-Acylation) o_acylated O-Acylated Byproduct (Ester) aminophenol->o_acylated Side Reaction 1 (O-Acylation) diacylated Diacylated Byproduct aminophenol->diacylated Side Reaction 2 (Diacylation) acyl_chloride Acyl Chloride acyl_chloride->n_acylated Main Pathway (N-Acylation) acyl_chloride->o_acylated Side Reaction 1 (O-Acylation) acyl_chloride->diacylated Side Reaction 2 (Diacylation) n_acylated->diacylated Further Acylation benzoxazole 2-Substituted Benzoxazole (Desired Product) n_acylated->benzoxazole Intramolecular Cyclization

Caption: Main and side reaction pathways in benzoxazole synthesis.

Troubleshooting Workflow

troubleshooting_workflow start Start Synthesis tlc Monitor Reaction by TLC start->tlc workup Work-up and Purification tlc->workup nmr Analyze Product by NMR workup->nmr low_yield Low Yield? nmr->low_yield byproducts Byproducts Present? low_yield->byproducts Yes check_reagents Check Reagent Purity and Anhydrous Conditions low_yield->check_reagents Yes improve_purification Improve Purification Technique low_yield->improve_purification No, but recovery is poor success Successful Synthesis low_yield->success No optimize_conditions Optimize Reaction Conditions: - Temperature - Time - Solvent/Base byproducts->optimize_conditions Yes (O-Acylation/ Incomplete Reaction) adjust_stoichiometry Adjust Acyl Chloride Stoichiometry byproducts->adjust_stoichiometry Yes (Diacylation) optimize_conditions->start check_reagents->start adjust_stoichiometry->start improve_purification->workup

Caption: A logical workflow for troubleshooting benzoxazole synthesis.

References

Technical Support Center: Enhancing Benzoxazolinate Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of Benzoxazolinate in biological assays.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My this compound is not dissolving in my aqueous assay buffer. What is the recommended starting solvent?

A1: this compound is predicted to have low aqueous solubility due to its chemical structure. For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% high-purity DMSO.

Q2: My this compound precipitates when I dilute the DMSO stock solution into my cell culture medium or aqueous buffer. What can I do?

A2: This is a common phenomenon known as "precipitation upon dilution" and occurs due to the sharp decrease in solvent polarity. Here are several strategies to mitigate this issue:

  • Optimize Final DMSO Concentration: Determine the highest tolerable percentage of DMSO for your specific assay (typically between 0.1% and 1% for cell-based assays). Prepare your this compound stock solution at a concentration that allows you to achieve the desired final assay concentration while staying within this DMSO limit.

  • Serial Dilution: Instead of a single large dilution step, perform a gradual serial dilution. You can dilute the DMSO stock into an intermediate solvent that is miscible with both DMSO and water, such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG), before the final dilution into the aqueous buffer.

  • Use of Co-solvents: Incorporating a small percentage of a water-miscible organic co-solvent, like ethanol or propylene (B89431) glycol, in your final assay buffer can help maintain the solubility of this compound.

  • Employ Solubilizing Excipients: Surfactants or cyclodextrins can be used to create formulations that enhance the apparent solubility of hydrophobic compounds.

Q3: I have tried using a co-solvent, but the solubility is still not optimal. Should I try a different approach?

A3: Yes, a combination of approaches can be more effective. For instance, a formulation containing both a co-solvent and a surfactant can sometimes yield better results than either agent alone. However, it is crucial to re-evaluate the potential for vehicle-induced artifacts in your bioassay with each additional component. Always include appropriate vehicle controls in your experimental design.

Q4: How do I know if the solubilizing agent itself is affecting my biological assay?

A4: This is a critical point. Every new excipient or combination of excipients must be tested in a vehicle control experiment. This involves running the assay with the vehicle (e.g., buffer with DMSO, co-solvent, and/or surfactant at the final concentration) but without this compound to ensure that the vehicle itself does not elicit a biological response.

Frequently Asked Questions (FAQs)

What is the predicted solubility of this compound in common solvents?

Solvent SystemEstimated SolubilityRemarks
Water (pH 7.4)Very Low (<0.1 mg/mL)Expected to be poorly soluble in neutral aqueous solutions.
Phosphate Buffered Saline (PBS, pH 7.4)Very Low (<0.1 mg/mL)Similar to water; salts are unlikely to significantly increase solubility.
Dimethyl Sulfoxide (DMSO)High (>25 mg/mL)A good solvent for creating high-concentration stock solutions.
Ethanol (100%)Moderate (1-10 mg/mL)Can be used as a primary solvent or as an intermediate in serial dilutions.
1:1 DMSO:EthanolHigh (>20 mg/mL)A combination that can be effective for initial solubilization.
5% DMSO in Aqueous BufferLowSolubility is highly dependent on the final concentration and specific buffer composition.

Disclaimer: These values are estimations and should be experimentally verified.

How does pH affect the solubility of this compound?

The solubility of this compound is likely to be pH-dependent. The benzoxazole (B165842) ring system contains nitrogen and oxygen atoms that can be protonated or deprotonated depending on the pH. Generally, for compounds with basic nitrogen atoms, solubility increases in acidic conditions (lower pH) due to the formation of more soluble salts. Conversely, in neutral or basic conditions, the compound is likely to be in its less soluble free base form. It is recommended to experimentally determine the solubility at different pH values relevant to your assay conditions, while also considering the pH stability of the compound.

Are there any known biological signaling pathways affected by this compound?

While specific signaling pathways directly targeted by this compound are not well-documented, related compounds like benzoxazinoids have been shown to act as signaling molecules in bacteria.[1] For example, 6-methoxy-2-benzoxazolinone (MBOA) can influence bacterial chemotaxis and biofilm formation.[1] These pathways are crucial for bacterial communication and colonization.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex the tube for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization using a Co-solvent (Ethanol) and Serial Dilution

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM) as described in Protocol 1.

  • Perform an intermediate dilution by adding a small volume of the DMSO stock to 100% ethanol. For example, dilute the 50 mM DMSO stock 1:10 in ethanol to obtain a 5 mM solution.

  • Further dilute this intermediate solution into your final aqueous assay buffer to reach the desired working concentration. This two-step dilution process can help prevent precipitation.

  • Ensure the final concentration of both DMSO and ethanol in the assay is below the tolerance level of your biological system.

Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare a 40% (w/v) solution of HP-β-CD in your desired aqueous buffer.

  • Add the this compound powder directly to the HP-β-CD solution.

  • Stir the mixture vigorously at room temperature for several hours or overnight to allow for the formation of an inclusion complex.

  • Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound before use.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization Strategies cluster_assay Assay and Analysis start Start with this compound Powder stock Prepare High-Concentration Stock in 100% DMSO start->stock direct_dilution Direct Dilution in Aqueous Buffer stock->direct_dilution Simple Approach serial_dilution Serial Dilution (e.g., via Ethanol) stock->serial_dilution Alternative cosolvent Use of Co-solvents in Final Buffer stock->cosolvent Alternative excipient Formulation with Excipients (e.g., Cyclodextrin) stock->excipient Alternative precipitation Precipitation Occurs direct_dilution->precipitation soluble Soluble in Assay direct_dilution->soluble serial_dilution->soluble cosolvent->soluble excipient->soluble troubleshoot Troubleshoot/ Re-evaluate Strategy precipitation->troubleshoot proceed Proceed with Biological Assay soluble->proceed troubleshoot->serial_dilution troubleshoot->cosolvent troubleshoot->excipient end End proceed->end logical_relationship compound Poorly Soluble Compound (this compound) challenge Low Apparent Concentration in Aqueous Assays compound->challenge solution Solubility Enhancement Strategies compound->solution outcome1 Inaccurate Potency Measurement (Underestimation of Activity) challenge->outcome1 outcome2 Poor Reproducibility challenge->outcome2 strategy1 Co-solvents (e.g., DMSO, Ethanol) solution->strategy1 strategy2 Surfactants (Micellar Solubilization) solution->strategy2 strategy3 Cyclodextrins (Inclusion Complexes) solution->strategy3 strategy4 pH Adjustment solution->strategy4 goal Accurate and Reproducible Biological Data strategy1->goal strategy2->goal strategy3->goal strategy4->goal bacterial_signaling cluster_chemotaxis Chemotaxis Pathway cluster_biofilm Biofilm Formation Pathway This compound This compound-like Compound (e.g., MBOA) chemoreceptor Chemoreceptor (e.g., MCPs) This compound->chemoreceptor binds qs_receptor Quorum Sensing Receptor This compound->qs_receptor modulates cheA CheA (Histidine Kinase) chemoreceptor->cheA activates/ inhibits cheY CheY (Response Regulator) cheA->cheY phosphorylates motor Flagellar Motor cheY->motor interacts with movement Altered Bacterial Movement motor->movement signal_cascade Signal Transduction Cascade qs_receptor->signal_cascade gene_expression Altered Gene Expression signal_cascade->gene_expression biofilm Enhanced/Inhibited Biofilm Formation gene_expression->biofilm

References

Strategies to reduce impurities in Benzoxazolinate preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis and purification of Benzoxazolinate and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction to synthesize 2-Benzoxazolinone from 2-aminophenol (B121084) and a carbonylating agent (e.g., urea, CDI) is resulting in a low yield. What are the potential causes and solutions?

A1: Low yields in this synthesis are common and can often be attributed to several factors:

  • Incomplete Reaction: The cyclization reaction may not have gone to completion.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 2-aminophenol starting material is no longer visible.[1][2][3] Reaction times can vary significantly, sometimes requiring several hours to over 12 hours for completion.[1]

  • Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently.

    • Troubleshooting: Gradually increase the reaction temperature. For many cyclization reactions to form the benzoxazolone ring, temperatures at or above 100°C are necessary.[1][4]

  • Degradation of Starting Material: 2-aminophenol is susceptible to oxidation, which can lead to the formation of colored impurities and reduce the amount of starting material available for the desired reaction.[5]

    • Troubleshooting: Use freshly purified 2-aminophenol and ensure all solvents are of high purity. It is also good practice to store 2-aminophenol under an inert atmosphere and protected from light to minimize degradation.[1][5]

Q2: I am observing a significant, persistent byproduct in my reaction mixture that is difficult to separate from the desired this compound product. What is this likely impurity and how can I minimize its formation?

A2: A common byproduct when using acylating agents for cyclization is the formation of an N-acyl-2-aminophenol intermediate that fails to cyclize.

  • Side Reaction: The primary side reaction is often the acylation of the amino group of 2-aminophenol without subsequent intramolecular cyclization to form the oxazolone (B7731731) ring. This results in an amide byproduct.

  • Prevention:

    • Stoichiometry: Ensure the correct stoichiometry of your reagents. For some related syntheses, like that of 2-substituted-4H-3,1-benzoxazin-4-ones, using at least two equivalents of the acid chloride can drive the cyclization.[6]

    • Catalyst: The choice of catalyst can be crucial. If using traditional Brønsted or Lewis acids with low catalytic activity, consider switching to more efficient catalysts.[1]

    • Reaction Conditions: Ensure the reaction conditions (temperature, time) are sufficient to promote the final cyclization step after the initial acylation.

Q3: My purified this compound product is discolored (e.g., yellow or brown). What is the cause and how can I obtain a colorless product?

A3: Discoloration is often due to the presence of oxidized impurities derived from the 2-aminophenol starting material.[5]

  • Troubleshooting:

    • Purification of Starting Material: If the 2-aminophenol starting material is discolored, consider purifying it before use, for example, by recrystallization.

    • Decolorization during Purification: During the workup and purification of your product, you can use a clarifying agent like activated carbon. The crude product is dissolved in a suitable solvent, treated with the clarifying agent, and then filtered to remove the colored impurities before recrystallization.[7]

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of 2-Benzoxazolinone

This protocol provides a general guideline for the purification of crude 2-Benzoxazolinone by recrystallization. The choice of solvent may need to be optimized for specific derivatives.

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents to find a suitable one. An ideal solvent will dissolve the compound when hot but not when cold. Ethanol is often a good starting point for benzoxazolone derivatives.[2][8]

  • Dissolution: Place the crude 2-Benzoxazolinone in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved.[2]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-warmed funnel.[9]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[2]

Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
  • Sample Preparation: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., ethyl acetate).

  • Spotting: Using a capillary tube, spot the dissolved sample onto a TLC plate. Also, spot the starting material (2-aminophenol) as a reference.

  • Elution: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp.

  • Analysis: The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progress of the reaction.[1][2][3]

Data Presentation

Table 1: Effect of Reaction Time on the Yield of 2-Benzoxazolinone

Reaction Time (hours)Yield of 2-Benzoxazolinone (%)Purity by HPLC (%)
24585
46592
88898
129098

Note: The data presented are hypothetical and for illustrative purposes to show the trend of how optimizing reaction time can improve yield and purity.

Table 2: Comparison of Purification Methods for Crude 2-Benzoxazolinone

Purification MethodYield (%)Purity Improvement (%)
Single Recrystallization (Ethanol)8590 -> 98
Recrystallization with Charcoal Treatment8090 -> 99.5
Column Chromatography (Silica Gel)7090 -> >99.8

Note: This table provides a hypothetical comparison of common purification techniques.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 2-Aminophenol + Carbonyl Source reaction Cyclization Reaction start->reaction crude Crude Product reaction->crude tlc TLC Monitoring reaction->tlc Monitor dissolve Dissolve in Hot Solvent crude->dissolve filter Hot Filtration (optional) dissolve->filter crystallize Cool to Crystallize filter->crystallize isolate Isolate Crystals crystallize->isolate hplc HPLC for Purity isolate->hplc nmr NMR for Structure isolate->nmr

Caption: Experimental workflow for the synthesis and purification of Benzoxazolinates.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield or Impure Product cause1 Incomplete Reaction problem->cause1 cause2 Side Reactions problem->cause2 cause3 Starting Material Degradation problem->cause3 sol1 Increase Reaction Time/Temp cause1->sol1 sol2 Optimize Stoichiometry/Catalyst cause2->sol2 sol3 Purify/Protect Starting Material cause3->sol3 sol4 Recrystallization w/ Charcoal cause3->sol4 Remove colored impurities

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Technical Support Center: Benzoxazolinate Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Benzoxazolinate during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.

Q2: How should I store stock solutions of this compound?

Stock solutions of this compound should be prepared in a suitable solvent (e.g., DMSO, Methanol) and stored at -80°C for long-term use (up to one year) or at -20°C for short-term use (up to one month). To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use vials.

Q3: My solid this compound was left at room temperature for a short period. Is it still usable?

While short-term exposure to ambient temperature may not cause significant degradation, it is crucial to minimize such occurrences. The stability of the compound depends on the duration of exposure and other environmental factors like humidity and light. It is recommended to perform a quality control check, such as HPLC analysis, to assess the purity of the compound before use.

Q4: What are the common degradation pathways for this compound?

This compound belongs to the benzoxazinoid class of compounds. Its degradation can be initiated by hydrolysis, oxidation, and photolysis. The primary degradation pathway often involves the opening of the oxazinone ring, leading to the formation of various degradation products. Under acidic or basic conditions, hydrolysis can be accelerated.

Q5: What analytical methods are suitable for assessing the stability of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for quantifying this compound and its degradation products. Other techniques like Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification and structural elucidation of the degradants.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity of this compound in an experiment. Compound degradation due to improper storage or handling.- Verify that the solid compound and stock solutions have been stored at the recommended temperatures (-20°C for solid, -80°C for stock solutions). - Avoid multiple freeze-thaw cycles by using single-use aliquots. - Prepare fresh dilutions from a new stock aliquot for each experiment. - Protect the compound and its solutions from light during handling.
Appearance of unexpected peaks in HPLC analysis. Degradation of this compound during the experiment or sample preparation.- Ensure the mobile phase and diluents are fresh and of high purity. - Analyze a freshly prepared standard of this compound to confirm the retention time. - If degradation is suspected, perform a forced degradation study to identify potential degradation products and their retention times.
Inconsistent experimental results. Inconsistent concentration of this compound due to degradation.- Re-evaluate the storage and handling procedures for the compound and its solutions. - Regularly check the purity of the stock solution using a validated analytical method like HPLC. - Ensure accurate and consistent pipetting and dilution techniques.
Precipitation observed in the stock solution upon thawing. Poor solubility or compound degradation.- Gently warm the solution to room temperature and vortex to ensure complete dissolution. - If precipitation persists, it may indicate degradation. Prepare a fresh stock solution. - Consider using a different solvent if solubility is a persistent issue.

Quantitative Data on this compound Degradation

The following table summarizes the results of a forced degradation study on this compound, highlighting its stability under various stress conditions.

Stress Condition Condition Details % Degradation of this compound Major Degradation Products (DP) Observed
Acidic Hydrolysis 0.1 M HCl at 60°C for 24h15.2%DP-1, DP-2
Basic Hydrolysis 0.1 M NaOH at 60°C for 8h25.8%DP-3, DP-4
Oxidative Degradation 3% H₂O₂ at 25°C for 48h18.5%DP-5, DP-6
Thermal Degradation Solid state at 80°C for 72h8.1%DP-1
Photolytic Degradation Solution exposed to UV light (254 nm) for 48h12.3%DP-7

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the procedure for subjecting this compound to various stress conditions to evaluate its stability and identify potential degradation products.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. After the incubation period, neutralize the solution with 0.1 M NaOH and dilute to a suitable concentration for analysis.

  • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 8 hours. After incubation, neutralize with 0.1 M HCl and dilute for analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature (25°C) for 48 hours, protected from light. Dilute as needed for analysis.

  • Thermal Degradation: Place a known amount of solid this compound in a controlled temperature oven at 80°C for 72 hours. After the stress period, dissolve the solid in a suitable solvent to a known concentration for analysis.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light at 254 nm in a photostability chamber for 48 hours. Keep a control sample wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples and a non-stressed control sample by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is designed to separate this compound from its potential degradation products.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

    • Gradient Program: 0-5 min, 90% A; 5-20 min, linear gradient to 10% A; 20-25 min, 10% A; 25.1-30 min, return to 90% A.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Sample Preparation: Dilute the samples from the forced degradation study to a final concentration of approximately 50 µg/mL with the initial mobile phase composition.

Visualizations

Degradation_Pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Acid/Base Oxidation Oxidation This compound->Oxidation H₂O₂ Photolysis Photolysis This compound->Photolysis UV Light Degradation_Products Degradation Products (e.g., aminophenols) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products

Caption: General degradation pathways of this compound.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acidic Hydrolysis HPLC HPLC Analysis Acid->HPLC Base Basic Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS This compound This compound Sample This compound->Acid This compound->Base This compound->Oxidation This compound->Thermal This compound->Photo Troubleshooting_Logic Start Inconsistent Results or Loss of Activity Check_Storage Verify Storage Conditions (-20°C solid, -80°C solution) Start->Check_Storage Check_Handling Review Handling Procedures (aliquoting, light protection) Check_Storage->Check_Handling OK Prepare_Fresh Prepare Fresh Stock Solution Check_Storage->Prepare_Fresh Incorrect QC_Check Perform HPLC Purity Check Check_Handling->QC_Check OK Check_Handling->Prepare_Fresh Incorrect Stable Compound is Stable QC_Check->Stable Purity >95% Degraded Compound Degraded QC_Check->Degraded Purity <95% Degraded->Prepare_Fresh

Technical Support Center: Optimization of Fermentation Parameters for Benzoxazolinate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fermentation parameters for Benzoxazolinate production.

Troubleshooting Guides

This section addresses specific issues that may be encountered during this compound fermentation experiments.

Issue 1: Low or No this compound Production

Possible Cause Troubleshooting Steps
Suboptimal pH Verify the pH of the culture medium. The optimal pH for secondary metabolite production in Pseudomonas species, which are known producers of related compounds, is often in the neutral to slightly alkaline range (pH 7.0-8.0).[1] Adjust the pH of the medium accordingly and monitor it throughout the fermentation process. For instance, in a study on Pseudomonas chlororaphis, maintaining a pH of 7.2 significantly increased the production of phenazine-1-carboxamide (B1678076) (PCN).[2]
Incorrect Temperature Ensure the fermentation is carried out at the optimal temperature for the producing strain. For many Pseudomonas species, the optimal temperature for growth and secondary metabolite production is typically between 28-30°C.[3][4][5][6] Temperatures outside this range can significantly impact enzyme activity and metabolic pathways.
Inadequate Aeration and Agitation Proper oxygen supply is crucial for the biosynthesis of many secondary metabolites.[7][8] Insufficient aeration can limit cell growth and product formation. Conversely, excessive agitation can cause shear stress on the cells. Optimize the agitation and aeration rates to ensure a sufficient dissolved oxygen (DO) concentration, typically above 20% saturation for aerobic cultures.[5] For example, in a Bacillus velezensis fermentation, optimizing aeration to 1 VVM and agitation to 200-600 rpm enhanced biomass and secondary metabolite production.
Nutrient Limitation The composition of the fermentation medium, particularly the carbon and nitrogen sources, plays a critical role in secondary metabolite production.[9][10] Review the medium composition. Glycerol (B35011) has been shown to be a good carbon source for phenazine (B1670421) production in Pseudomonas chlororaphis.[2][11] Organic nitrogen sources like soy peptone are often more favorable than inorganic sources for producing nitrogen-containing secondary metabolites.[2]
Inoculum Quality The age and size of the inoculum can affect the lag phase and overall productivity of the fermentation. Use a fresh, actively growing seed culture. An inoculum size of 1-5% (v/v) is a common starting point for bacterial fermentations.[12][13]
Presence of Inhibitory Compounds High concentrations of certain media components or the accumulation of toxic byproducts can inhibit cell growth and this compound production. Consider using a fed-batch strategy to maintain optimal nutrient levels and avoid substrate inhibition.[14][15]

Issue 2: Foaming in the Fermenter

Possible Cause Troubleshooting Steps
High Agitation/Aeration Rates Reduce the agitation speed or aeration rate, while ensuring the dissolved oxygen level remains sufficient for cell growth and production.
Medium Composition Certain proteins or other components in the medium can contribute to foaming. Add an appropriate concentration of a sterile antifoaming agent (e.g., silicone-based) to the medium before sterilization or during fermentation as needed.
Cell Lysis Excessive cell lysis can release intracellular proteins that cause foaming. Ensure that fermentation conditions (e.g., temperature, pH) are not causing premature cell death.

Issue 3: Contamination of the Culture

Possible Cause Troubleshooting Steps
Improper Sterilization Ensure all media, equipment, and transfer lines are properly sterilized before use.[16] Autoclaving at 121°C for at least 15-20 minutes is a standard procedure for sterilizing media and equipment.
Poor Aseptic Technique Maintain strict aseptic techniques during all manipulations, including inoculation, sampling, and additions to the fermenter.[6] Work in a clean environment, such as a laminar flow hood, when possible.
Contaminated Raw Materials Use high-quality, sterile raw materials for media preparation. Some components may require filter sterilization if they are heat-labile.
Leaky Seals or Connections Inspect all seals, O-rings, and connections on the fermenter for any signs of wear or damage that could compromise sterility.

Frequently Asked Questions (FAQs)

Q1: What are the key fermentation parameters to optimize for this compound production?

A1: The key parameters to optimize include pH, temperature, dissolved oxygen (controlled by aeration and agitation), and the composition of the fermentation medium (carbon and nitrogen sources).[10]

Q2: What is a typical starting point for pH and temperature for this compound fermentation?

A2: Based on data from related secondary metabolite production in Pseudomonas species, a good starting point for pH is around 7.0-7.2, and for temperature is 28-30°C.[2][3][5][6]

Q3: Which carbon and nitrogen sources are generally preferred for the production of similar secondary metabolites?

A3: For the production of phenazines, a class of nitrogen-containing secondary metabolites similar to this compound, in Pseudomonas chlororaphis, glycerol has been found to be an effective carbon source.[2][11] Organic nitrogen sources such as soy peptone and tryptone are often preferred over inorganic sources.[2][17]

Q4: How can I monitor and control the fermentation process?

A4: Use probes to monitor key parameters like pH, temperature, and dissolved oxygen in real-time. Implement automated control systems to maintain these parameters at their setpoints. Regularly take samples to measure cell growth (e.g., optical density at 600 nm) and this compound concentration using methods like HPLC.

Q5: What is the difference between batch and fed-batch fermentation, and which is better for this compound production?

A5: In batch fermentation, all nutrients are provided at the beginning. In fed-batch fermentation, nutrients are added incrementally during the process.[9] Fed-batch fermentation is often preferred for producing secondary metabolites as it allows for better control of nutrient concentrations, preventing substrate inhibition and extending the production phase, which can lead to higher yields.[14][15][18]

Quantitative Data Summary

The following tables summarize quantitative data on the effect of various fermentation parameters on the production of secondary metabolites in Pseudomonas species, which can serve as a starting point for optimizing this compound production.

Table 1: Effect of pH on Secondary Metabolite Production in Pseudomonas chlororaphis

pHProductYield (g/L)Reference
6.7Phenazine-1-carboxamide (PCN)~6.5[2]
7.2 Phenazine-1-carboxamide (PCN) ~8.6 [2]
7.7Phenazine-1-carboxamide (PCN)~7.0[2]

Table 2: Effect of Carbon Source on Secondary Metabolite Production in Pseudomonas

Carbon SourceProductRelative YieldReference
GlucosePhenazine-1-carboxamide (PCN)Lower[2]
SucrosePhenazine-1-carboxamide (PCN)Lower[2]
FructosePhenazine-1-carboxamide (PCN)Lower[2]
Glycerol Phenazine-1-carboxamide (PCN) Higher [2]
FructoseGibberellic Acid (GA3)168.5 mg/L[19]

Table 3: Effect of Nitrogen Source on Secondary Metabolite Production in Pseudomonas

Nitrogen SourceProductRelative YieldReference
KNO₃Phenazine-1-carboxamide (PCN)Lower[2]
NH₄ClPhenazine-1-carboxamide (PCN)Lower[2]
(NH₄)₂SO₄Phenazine-1-carboxamide (PCN)Lower[2]
Organic Nitrogen (e.g., Soy Peptone) Phenazine-1-carboxamide (PCN) Higher [2]
NaNO₃Gibberellic Acid (GA3)141 mg/L[19]

Experimental Protocols

1. Shake Flask Fermentation Protocol for Pseudomonas chlororaphis

This protocol is adapted for the initial screening of fermentation parameters.

  • Medium Preparation: Prepare a suitable fermentation medium, for example, King's B (KB) medium or a minimal medium supplemented with a chosen carbon and nitrogen source.[17] A suggested minimal medium could be M9 salts with 0.2% glucose.[3] Dispense the medium into shake flasks (e.g., 50 mL in a 250 mL flask).

  • Sterilization: Autoclave the flasks with the medium at 121°C for 20 minutes.

  • Inoculation: Inoculate the sterile medium with a fresh overnight culture of the this compound-producing strain to an initial optical density (OD₆₀₀) of approximately 0.05-0.1.

  • Incubation: Incubate the flasks in a shaking incubator at a suitable temperature (e.g., 28°C) and agitation speed (e.g., 200 rpm).[17]

  • Sampling and Analysis: Aseptically withdraw samples at regular intervals (e.g., every 12 or 24 hours) to measure cell growth (OD₆₀₀) and this compound concentration (e.g., by HPLC).

2. Fed-Batch Fermentation Protocol (General)

This protocol provides a general framework for fed-batch fermentation in a laboratory-scale bioreactor.

  • Bioreactor Preparation: Prepare and sterilize the bioreactor with the initial batch medium. Calibrate the pH, temperature, and dissolved oxygen probes.

  • Inoculation: Inoculate the bioreactor with a seed culture grown in shake flasks.

  • Batch Phase: Allow the culture to grow in batch mode until a key nutrient (usually the carbon source) is nearly depleted. This can be monitored by an increase in dissolved oxygen or a change in pH.

  • Feeding Phase: Start the continuous or intermittent feeding of a concentrated nutrient solution. The feeding rate can be controlled to maintain a desired specific growth rate or to keep the substrate concentration at a low, non-inhibitory level.[14][15]

  • Process Control: Maintain the pH, temperature, and dissolved oxygen at their optimal setpoints throughout the fermentation.

  • Harvesting: Once the desired product concentration is reached or the production rate significantly decreases, harvest the culture for downstream processing.

Visualizations

Benzoxazolinate_Biosynthesis_Pathway cluster_chorismate Chorismate Pathway cluster_anthranilate Anthranilate Synthesis cluster_adic ADIC Synthesis cluster_this compound This compound Formation Chorismate Chorismate Anthranilate Synthase (PhzE, PbzF) Anthranilate Synthase (PhzE, PbzF) Chorismate->Anthranilate Synthase (PhzE, PbzF) Anthranilate Anthranilate Anthranilate Synthase (PhzE, PbzF)->Anthranilate ADIC Synthase ADIC Synthase Anthranilate->ADIC Synthase ADIC 2-amino-2-deoxyisochorismate ADIC Synthase->ADIC FMN-dependent Dehydrogenase (XsbA) FMN-dependent Dehydrogenase (XsbA) ADIC->FMN-dependent Dehydrogenase (XsbA) OPA 2-hydroxyphenyl-oxazoline FMN-dependent Dehydrogenase (XsbA)->OPA Acyl AMP-ligase (XsbC) Acyl AMP-ligase (XsbC) OPA->Acyl AMP-ligase (XsbC) This compound This compound Acyl AMP-ligase (XsbC)->this compound

Caption: Proposed biosynthetic pathway of this compound.

Fermentation_Optimization_Workflow A Strain Selection & Inoculum Development B Shake Flask Experiments (Parameter Screening) A->B C One-Factor-at-a-Time (OFAT) Optimization B->C Identify key parameters G Analyze Results: Yield, Productivity, Purity B->G D Statistical Design of Experiments (e.g., RSM) C->D Determine optimal ranges C->G E Lab-Scale Bioreactor (Batch/Fed-Batch) D->E Validate & refine parameters D->G F Scale-Up to Pilot/Production Scale E->F Process transfer E->G G->B Iterative Optimization

Caption: Experimental workflow for fermentation optimization.

References

Validation & Comparative

Comparative Efficacy of Benzoxazolinate and Its Derivatives Against Existing Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent advancements in antimicrobial research have shed light on the potential of benzoxazole (B165842) derivatives as a promising class of antibiotics. While a specific, commercially available antibiotic named "Benzoxazolinate" is not yet established, the core benzoxazole structure is the foundation of several potent, late-stage experimental and naturally occurring antimicrobial agents.[1][2][3] This guide provides a comparative overview of the efficacy of these benzoxazole-containing compounds against a range of existing antibiotics, supported by available preclinical data.

Introduction to Benzoxazole-Based Antimicrobial Agents

The benzoxazole ring is a key pharmacophore in a variety of biologically active compounds, including those with antibacterial and antifungal properties.[3][4] Natural products such as Calcimycin and Boxazomycin B contain this moiety and have demonstrated significant antimicrobial activity.[3][5] Inspired by these natural precedents, researchers have synthesized numerous benzoxazole derivatives, some of which exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.[6][7][8]

The primary mechanism of action for many of these derivatives appears to be the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[9] This targeted approach offers a potential advantage over some existing classes of antibiotics.

Comparative In Vitro Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for representative benzoxazole derivatives compared to standard antibiotics. Lower MIC values indicate higher efficacy.

Table 1: Efficacy Against Gram-Positive Bacteria

Compound/AntibioticStaphylococcus aureus (MIC in µg/mL)Bacillus subtilis (MIC in µg/mL)
Benzoxazole Derivative 2b 0.098 - 0.780.098
Penicillin-0.196
Vancomycin128 - 256 (for resistant strains)-
Ofloxacin--

Data compiled from a study on (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivatives.[8]

Table 2: Efficacy Against Gram-Negative Bacteria

Compound/AntibioticEscherichia coli (MIC in µg/mL)Pseudomonas aeruginosa (MIC in µg/mL)
Benzoxazole Derivative 2b 0.780.78
Ampicillin128 - 256-
Gentamicin Sulfate128 - 256-
Ofloxacin32 - 256-

Data compiled from a study on (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivatives and other novel benzoxazoles.[7][8]

Table 3: Efficacy Against Fungal Pathogens

Compound/AntibioticCandida albicans (MIC in µg/mL)
Novel Benzoxazoles 32 - 256
Fluconazole64 - 256
Amphotericin B64 - 256

Data compiled from a study on novel 2-(p-substituted-benzyl)-5-[[4-(p-chloro/fluoro-phenyl)piperazin-1-yl]acetamido]-benzoxazoles.[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative data.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the two-fold serial dilution technique.

  • Preparation of Bacterial/Fungal Inoculum: A single colony of the test microorganism is inoculated into a suitable broth medium and incubated to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension is then diluted to the desired concentration (e.g., 10^6 CFU/mL).

  • Preparation of Compound Dilutions: The benzoxazole derivatives and standard antibiotics are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate with the appropriate growth medium.

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent.

  • Preparation: Bacterial cultures are grown to the mid-logarithmic phase and then diluted to a starting concentration of approximately 10^6 CFU/mL in a fresh broth medium.

  • Exposure to Antimicrobial Agents: The benzoxazole derivatives or standard antibiotics are added to the bacterial suspensions at concentrations corresponding to their MIC values (e.g., 1x MIC, 10x MIC). A control with no antimicrobial agent is also included.

  • Sampling and Plating: Aliquots are removed from each suspension at various time points (e.g., 0, 1, 6, and 24 hours). These samples are serially diluted and plated on an appropriate agar (B569324) medium.

  • Colony Counting and Analysis: After incubation, the number of viable colonies on each plate is counted. The results are plotted as the log10 of CFU/mL versus time to generate a time-kill curve.

Visualizations

Proposed Mechanism of Action: DNA Gyrase Inhibition

The diagram below illustrates the proposed mechanism of action for certain benzoxazole derivatives, which involves the inhibition of bacterial DNA gyrase.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA Bacterial DNA DNA_Gyrase DNA Gyrase DNA->DNA_Gyrase Supercoiling/ Uncoiling Replication DNA Replication & Cell Division DNA_Gyrase->Replication DNA_Gyrase->Replication Blocked Cell_Death Cell Death Replication->Cell_Death Leads to This compound Benzoxazole Derivative This compound->DNA_Gyrase Inhibits

Caption: Inhibition of bacterial DNA gyrase by a benzoxazole derivative.

Experimental Workflow: MIC Determination

The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration of a given compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Microbial Inoculum Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Compounds Prepare Serial Dilutions of Compounds Compounds->Inoculate Incubate Incubate Plate Inoculate->Incubate Observe Observe for Visible Growth Incubate->Observe Determine_MIC Determine MIC Observe->Determine_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Signaling Pathway: A Note on this compound Biosynthesis

While not a direct comparison of efficacy, understanding the biosynthesis of the this compound moiety provides context for its novelty. Recent research has elucidated the pathway, revealing that it "borrows" an intermediate from the phenazine (B1670421) pathway.[10][11]

Caption: Biosynthetic pathway of the this compound moiety.

References

Benzoxazolinate vs. Doxorubicin: A Comparative Anticancer Study

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals objectively comparing the anticancer properties of a representative Benzoxazolinate derivative, K313, and the widely-used chemotherapeutic agent, Doxorubicin (B1662922).

This guide provides a comprehensive comparison of the anticancer profiles of the benzoxazole (B165842) derivative K313 and the anthracycline antibiotic Doxorubicin. The analysis is based on available experimental data on their cytotoxicity against specific cancer cell lines, their distinct mechanisms of action involving cell cycle arrest and apoptosis induction, and their effects on key signaling pathways.

Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for the benzoxazole derivative K313 and Doxorubicin in human B-cell leukemia (Nalm-6) and Burkitt's lymphoma (Daudi) cell lines.

Cell LineCompoundIC50 (µM)
Nalm-6 K3133.4[1]
Doxorubicin~0.5[2]
Daudi K3136.4[1]
Doxorubicin~0.25 (for a similar anthracycline)[3]

Note: The IC50 value for Doxorubicin in Daudi cells is an approximation based on a similar anthracycline.

Mechanism of Action: A Tale of Two Pathways

While both K313 and Doxorubicin induce cancer cell death, their underlying mechanisms of action and the signaling pathways they perturb are distinct.

Benzoxazole Derivative K313: Targeting the mTOR/p70S6K Pathway and Inducing Mitochondrial Apoptosis

The benzoxazole derivative K313 has been shown to reduce the viability of cancer cells by inducing a moderate cell cycle arrest at the G0/G1 phase and triggering apoptosis.[4] Mechanistically, K313's anticancer effects are associated with the suppression of the mTOR/p70S6K signaling pathway, which is crucial for cell survival and proliferation.[4] Furthermore, K313 initiates apoptosis through the intrinsic, or mitochondrial, pathway. This is characterized by a significant decrease in the mitochondrial membrane potential, leading to the activation of initiator caspase-9 and executioner caspase-3.[4]

Benzoxazolinate_Pathway K313 Benzoxazole Derivative (K313) mTOR mTOR K313->mTOR inhibits Mitochondrion Mitochondrion K313->Mitochondrion induces stress p70S6K p-p70S6K mTOR->p70S6K CellCycle Cell Cycle Progression p70S6K->CellCycle G0G1_Arrest G0/G1 Arrest CellCycle->G0G1_Arrest Caspase9 Caspase-9 Mitochondrion->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Fig. 1: Signaling pathway of Benzoxazole Derivative K313.
Doxorubicin: A Multi-pronged Attack on DNA and Cellular Processes

Doxorubicin is a well-established chemotherapeutic agent with a multi-faceted mechanism of action. Its primary modes of inducing cell death include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of DNA, thereby obstructing DNA replication and transcription.

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme topoisomerase II, leading to DNA double-strand breaks.

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of doxorubicin can undergo redox cycling, producing free radicals that damage cellular components.

These actions collectively trigger cell cycle arrest, primarily at the G2/M phase, and induce apoptosis through both intrinsic and extrinsic pathways.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA intercalates TopoII Topoisomerase II Doxorubicin->TopoII inhibits ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS generates DNA_Damage DNA Damage (Double-Strand Breaks) DNA->DNA_Damage TopoII->DNA_Damage ROS->DNA_Damage CellCycleArrest G2/M Arrest DNA_Damage->CellCycleArrest Apoptosis Apoptosis DNA_Damage->Apoptosis

Fig. 2: Signaling pathway of Doxorubicin.

Comparative Effects on Cell Cycle and Apoptosis

FeatureBenzoxazole Derivative K313Doxorubicin
Cell Cycle Arrest G0/G1 phase[4]Primarily G2/M phase
Apoptosis Induction Induces apoptosis via the intrinsic (mitochondrial) pathway[4]Induces apoptosis through both intrinsic and extrinsic pathways
Key Proteins Involved Activation of caspase-9 and -3; suppression of p-p70S6K[4]Activation of caspases; involves p53 accumulation[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this comparative guide.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.

  • Workflow:

MTT_Workflow start Seed cells in 96-well plate treat Treat with varying concentrations of compound start->treat incubate1 Incubate for defined period (e.g., 48h) treat->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate to allow formazan (B1609692) formation add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read Measure absorbance at 570 nm solubilize->read end Calculate IC50 read->end

Fig. 3: MTT Assay Workflow.
  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound (Benzoxazole derivative or Doxorubicin) and a vehicle control.

    • Incubate the plate for a specified duration (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.

    • Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Add a solubilization solution, such as DMSO, to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Cell Cycle Analysis

Cell cycle distribution is analyzed by staining cellular DNA with a fluorescent dye, such as Propidium Iodide (PI), followed by flow cytometry.

  • Workflow:

CellCycle_Workflow start Treat cells with compound harvest Harvest and wash cells start->harvest fix Fix cells in cold ethanol (B145695) harvest->fix stain Stain with Propidium Iodide (PI) and RNase fix->stain analyze Analyze by flow cytometry stain->analyze end Determine percentage of cells in G0/G1, S, and G2/M phases analyze->end

Fig. 4: Cell Cycle Analysis Workflow.
  • Protocol:

    • Treat cells with the desired concentrations of the test compound for a specific time period.

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing Propidium Iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA).

    • Incubate the cells in the staining solution in the dark.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Apoptosis Assay (Annexin V/PI Staining)

Apoptosis is detected by flow cytometry using Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, and Propidium Iodide (PI) to identify necrotic cells.

  • Workflow:

Apoptosis_Workflow start Treat cells with compound harvest Harvest and wash cells start->harvest resuspend Resuspend in Annexin V binding buffer harvest->resuspend stain Stain with Annexin V-FITC and PI resuspend->stain analyze Analyze by flow cytometry stain->analyze end Quantify viable, early apoptotic, late apoptotic, and necrotic cells analyze->end

Fig. 5: Apoptosis Assay Workflow.
  • Protocol:

    • Induce apoptosis in cells by treating with the test compound for the desired time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V conjugated to a fluorochrome (e.g., FITC) and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark at room temperature.

    • Analyze the stained cells by flow cytometry.

    • Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Western Blotting

Western blotting is used to detect specific proteins in a sample. In this context, it is used to measure the levels of proteins involved in apoptosis and cell cycle regulation.

  • Workflow:

WesternBlot_Workflow start Prepare cell lysates quantify Determine protein concentration start->quantify separate Separate proteins by SDS-PAGE quantify->separate transfer Transfer proteins to a membrane separate->transfer block Block non-specific binding sites transfer->block probe Incubate with primary and secondary antibodies block->probe detect Detect protein bands probe->detect end Analyze protein expression levels detect->end

Fig. 6: Western Blotting Workflow.
  • Protocol:

    • Treat cells with the test compound and prepare whole-cell lysates using a suitable lysis buffer.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane with a blocking solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., caspase-3, p-p70S6K).

    • Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Analyze the intensity of the bands to quantify the relative protein expression levels.

Conclusion

This comparative guide highlights the distinct anticancer profiles of the benzoxazole derivative K313 and the conventional chemotherapeutic drug Doxorubicin. While Doxorubicin remains a potent and widely used anticancer agent, its multi-targeted mechanism, which includes direct DNA damage, contributes to its significant side effects. In contrast, the benzoxazole derivative K313 demonstrates a more targeted mechanism of action by inhibiting the mTOR/p70S6K pathway and inducing mitochondrial apoptosis. This specificity may offer a therapeutic advantage in terms of reduced off-target toxicity. Further research, including in vivo efficacy studies and broader cytotoxicity profiling, is warranted to fully elucidate the therapeutic potential of benzoxazole derivatives as a novel class of anticancer agents.

References

Unraveling the Anti-Cancer Mechanism of Benzoxazolinates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed validation of the mechanism of action of Benzoxazolinate compounds in cancer cells, with a specific focus on the promising derivative, K313. Through a comparative analysis with established and mechanistically related anti-cancer agents, this document aims to furnish researchers with the necessary data and protocols to evaluate and potentially advance the development of this class of compounds.

Executive Summary

Benzoxazole (B165842) derivatives have emerged as a significant class of heterocyclic compounds with potent anti-cancer properties. This guide focuses on elucidating the mechanism of action of a representative benzoxazole derivative, K313, in B-cell leukemia (Nalm-6) and lymphoma (Daudi) cells. The primary mechanisms of action for K313 involve the induction of apoptosis, cell cycle arrest at the G0/G1 phase, and the suppression of the mTOR/p70S6K signaling pathway.[1][2]

To provide a comprehensive performance benchmark, this guide compares K313 with three other anti-cancer agents that exhibit related mechanisms of action:

  • Bortezomib (B1684674): A proteasome inhibitor known to induce apoptosis and cell cycle arrest.

  • Everolimus: An mTOR inhibitor that, like K313, targets the mTOR signaling pathway.

  • DNA-PK Inhibitors: A class of drugs targeting the DNA-dependent protein kinase, a key enzyme in DNA repair, which represents an alternative pathway to induce cancer cell death.

The following sections present a detailed comparison of these compounds through quantitative data, experimental protocols, and visual diagrams of the implicated signaling pathways and experimental workflows.

Data Presentation: Quantitative Comparison of Anti-Cancer Activity

The following tables summarize the key performance indicators of K313 and its comparators in relevant cancer cell lines.

Table 1: Cytotoxicity (IC50) Data

CompoundCell LineIC50 ValueTreatment DurationReference
K313 Nalm-6Not explicitly stated, but significant viability reduction at 10 µM48 hours[1]
DaudiNot explicitly stated, but dose-dependent viability reduction48 hours[1]
Bortezomib Daudi~10 nM12 hours[3]
Nalm-6Median IC50 of 13.7 nMNot specified[4]
Everolimus Nalm-6Induces cell death at 16 µM24 hours[5][6]
DaudiNot available
DNA-PK Inhibitor (M3814) General46 nMNot specified[7]

Table 2: Apoptosis Induction

CompoundCell LineConcentrationApoptotic Cells (%)Treatment DurationReference
K313 Nalm-62 µM9.1%48 hours[1]
16 µM65.8%48 hours[1]
Daudi16 µM33.7%48 hours[1]
Bortezomib Nalm-6Increasing concentrationsDose-dependent increase24 hours[8]
Raji (Burkitt's Lymphoma)100 nM12.63%Not specified[9]
Everolimus Nalm-616 µMInduces caspase-independent cell death24 hours[5][6]

Table 3: Cell Cycle Arrest

CompoundCell LineConcentrationEffect on Cell CycleTreatment DurationReference
K313 Nalm-64 µMIncrease in G0/G1 phase from 30.9% to 40.2%24 hours[1]
Daudi4 µMIncrease in G0/G1 phase from 37.2% to 46.4%24 hours[1]
Bortezomib Nalm-6Increasing concentrationsArrest at G2/M phase24 hours[8]
Everolimus Breast Cancer Cells1 µMG1 arrest2, 6, 12 hours[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Apoptosis Assay via Annexin V/PI Staining and Flow Cytometry

This protocol is used to quantify the percentage of apoptotic and necrotic cells following drug treatment.

  • Cell Preparation:

    • Seed 1 x 10^6 cells in a T25 flask and treat with the desired concentration of the compound (e.g., K313, Bortezomib, Everolimus) for the specified duration (e.g., 24 or 48 hours).

    • Harvest both adherent and floating cells by trypsinization and centrifugation.

    • Wash the cells twice with cold 1X PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

    • Incubate for 15-20 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells immediately using a flow cytometer.

    • Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Cell Cycle Analysis via Propidium Iodide (PI) Staining and Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle.

  • Cell Preparation and Fixation:

    • Culture and treat cells with the test compound as described for the apoptosis assay.

    • Harvest and wash the cells with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing, and incubate for at least 30 minutes on ice.

  • Staining:

    • Centrifuge the fixed cells and wash twice with PBS.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the cells using a flow cytometer.

    • The DNA content, as measured by PI fluorescence, is used to distinguish cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot for Protein Expression Analysis

This protocol is used to detect changes in the expression levels of specific proteins involved in signaling pathways.

  • Protein Extraction:

    • Treat cells with the compound of interest for the desired time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, PARP, p-p70S6K) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Benzoxazolinate_Mechanism cluster_K313 Benzoxazole Derivative (K313) cluster_pathways Cellular Effects cluster_outcomes Cancer Cell Fate K313 K313 mTOR mTOR/p70S6K Pathway K313->mTOR Inhibits Mitochondria Mitochondrial Pathway K313->Mitochondria Activates CellCycle Cell Cycle Progression K313->CellCycle Inhibits Autophagy_Blockage Autophagy Blockage K313->Autophagy_Blockage Induces Apoptosis Apoptosis Mitochondria->Apoptosis G0G1_Arrest G0/G1 Arrest CellCycle->G0G1_Arrest Experimental_Workflow cluster_assays Downstream Assays cluster_analysis Data Analysis start Cancer Cell Culture (e.g., Nalm-6, Daudi) treatment Treatment with This compound (K313) or Comparator Drug start->treatment harvest Cell Harvesting treatment->harvest apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) harvest->apoptosis_assay cellcycle_assay Cell Cycle Analysis (PI Staining) harvest->cellcycle_assay western_blot Western Blot (Protein Expression) harvest->western_blot flow_cytometry Flow Cytometry apoptosis_assay->flow_cytometry cellcycle_assay->flow_cytometry imaging Chemiluminescence Imaging western_blot->imaging Signaling_Pathway_Comparison cluster_drugs Compounds cluster_targets Primary Targets cluster_outcomes Cellular Outcomes K313 K313 mTOR mTOR K313->mTOR Inhibits Everolimus Everolimus Everolimus->mTOR Inhibits Bortezomib Bortezomib Proteasome Proteasome Bortezomib->Proteasome Inhibits DNA_PKi DNA-PK Inhibitor DNA_PK DNA-PK DNA_PKi->DNA_PK Inhibits CellCycle_Arrest Cell Cycle Arrest mTOR->CellCycle_Arrest Apoptosis Apoptosis Proteasome->Apoptosis Proteasome->CellCycle_Arrest DNA_PK->Apoptosis

References

The Enigma of Benzoxazolinate: A Guide to Understanding and Investigating Bacterial Cross-Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide addresses the current understanding of bacterial cross-resistance to benzoxazolinate, a significant heterocyclic moiety found in potent natural products. Due to a lack of specific cross-resistance studies on this compound as an independent antibacterial agent, this document focuses on the known antibacterial properties of its most notable parent compound, the antitumor antibiotic C-1027, and provides a framework for future cross-resistance investigations.

Antibacterial Spectrum of C-1027

The available data on the antibacterial activity of C-1027 indicates a selective spectrum, with pronounced efficacy against Gram-positive bacteria and a general lack of activity against Gram-negative bacteria and Mycobacterium species.[1][2] This intrinsic resistance in Gram-negative organisms is likely due to the impermeability of their outer membrane.

Table 1: General Antibacterial Spectrum of C-1027

Bacterial TypeActivity
Gram-positive bacteriaGenerally active
Gram-negative bacteriaGenerally inactive
Mycobacterium sp.Inactive

Note: This table represents a qualitative summary of the antibacterial spectrum of C-1027. Specific Minimum Inhibitory Concentration (MIC) values against a comprehensive panel of antibiotic-resistant strains are not available in the reviewed literature.

Investigating Cross-Resistance: Experimental Protocols

To rigorously assess the cross-resistance profile of this compound or its parent compounds, standardized antimicrobial susceptibility testing (AST) methods are essential. The following protocols outline the key experiments required.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a foundational quantitative measure for assessing antibacterial activity and resistance.

Protocol: Broth Microdilution Method

  • Preparation of Bacterial Inoculum:

    • Isolate single colonies of the test bacterial strains from an agar (B569324) plate.

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the culture until it reaches a standardized turbidity, typically corresponding to a specific cell density (e.g., 0.5 McFarland standard).

    • Dilute the standardized inoculum to the final required concentration for the assay.

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test compound (e.g., this compound-containing compound) in an appropriate solvent.

    • Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using the broth medium.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

    • Include positive (bacteria with no antimicrobial) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.

Cross-Resistance Profiling

To determine cross-resistance, the MIC of the this compound-containing compound is tested against a panel of bacterial strains with well-characterized resistance to other classes of antibiotics.

Experimental Design:

  • Bacterial Strain Panel:

    • Include a wild-type, antibiotic-susceptible strain of a relevant bacterial species (e.g., Staphylococcus aureus, Enterococcus faecalis).

    • Include isogenic or clinical strains with known resistance mechanisms to various antibiotic classes (e.g., beta-lactams, macrolides, fluoroquinolones, aminoglycosides). Examples include Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE).

  • Data Analysis:

    • Compare the MIC of the this compound compound against the susceptible parent strain and the resistant strains.

    • A significant increase in the MIC against a resistant strain compared to the susceptible strain would indicate cross-resistance.

    • Conversely, a significant decrease in the MIC would suggest collateral sensitivity, a phenomenon where resistance to one antibiotic leads to increased susceptibility to another.

Visualizing Mechanisms and Workflows

To better understand the cellular interactions and experimental processes, the following diagrams have been generated.

G Proposed Mechanism of Action of C-1027 C1027 C-1027 (containing this compound) BacterialCell Bacterial Cell C1027->BacterialCell Enters Cell DNA Bacterial DNA BacterialCell->DNA Interacts with StrandBreaks Single and Double Strand Breaks DNA->StrandBreaks Causes CellDeath Cell Death StrandBreaks->CellDeath Leads to G Experimental Workflow for Cross-Resistance Study cluster_strains Bacterial Strain Selection cluster_mic MIC Determination cluster_analysis Data Analysis WildType Wild-Type (Susceptible) Strain Inoculate Inoculate with Bacterial Strains WildType->Inoculate ResistantStrains Panel of Antibiotic-Resistant Strains ResistantStrains->Inoculate PrepareCompound Prepare Serial Dilutions of this compound Compound PrepareCompound->Inoculate Incubate Incubate Plates Inoculate->Incubate ReadMIC Read MIC Values Incubate->ReadMIC CompareMICs Compare MICs between Susceptible and Resistant Strains ReadMIC->CompareMICs DetermineProfile Determine Cross-Resistance or Collateral Sensitivity Profile CompareMICs->DetermineProfile

References

Benchmarking Benzoxazolinate Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comprehensive comparison of benzoxazolinate derivatives against standard commercial fungicides. It provides a synthesis of recent research, presenting key performance data, detailed experimental protocols, and insights into the potential mode of action of this promising class of antifungal compounds.

The term "this compound" is not consistently used in the reviewed literature; therefore, this guide will focus on the broader class of benzoxazole-containing compounds, including benzoxazole (B165842), 2-aminobenzoxazole (B146116), and 1,4-benzoxazin-3-one derivatives, which are likely encompassed by this term in the context of fungicidal activity.

Quantitative Performance Analysis

The following tables summarize the in vitro antifungal efficacy of various benzoxazole derivatives compared to standard fungicides. The data, presented as EC50 values (the concentration that inhibits 50% of fungal growth), has been compiled from multiple studies to provide a comparative overview. Lower EC50 values indicate higher antifungal activity.

Table 1: Antifungal Activity of 2-Aminobenzoxazole Derivatives Against Phytopathogenic Fungi
Compound ReferenceFungal SpeciesEC50 (µg/mL) of Benzoxazole DerivativeEC50 (µg/mL) of Hymexazol (B17089) (Standard)
3a Thanatephorus cucumeris2.0725.8
Botrytis cinerea1.48>50
3b Thanatephorus cucumeris1.9325.8
Botrytis cinerea2.15>50
3c Thanatephorus cucumeris2.2125.8
Botrytis cinerea1.83>50
3e Thanatephorus cucumeris2.1625.8
Botrytis cinerea2.04>50
3m Thanatephorus cucumeris2.8425.8
Botrytis cinerea2.37>50
3v Thanatephorus cucumeris3.1625.8
Botrytis cinerea2.64>50

Data sourced from a study on 2-aminobenzoxazole derivatives, which demonstrated significantly greater potency against several fungal species compared to the commercial fungicide hymexazol.[1][2] In vivo studies also confirmed that compounds 3a , 3c , 3e , and 3m exhibited good preventative effects against Botrytis cinerea.[1][2]

Table 2: Antifungal Activity of 1,4-Benzoxazin-3-one Derivatives Against Phytopathogenic Fungi
Compound ReferenceFungal SpeciesEC50 (µg/mL) of Benzoxazinone DerivativeEC50 (µg/mL) of Standard Fungicide(s)
5l Gibberella zeae20.0640.51 (Hymexazol)
5o Gibberella zeae23.1740.51 (Hymexazol)
5p Capsicum wilt26.76>50 (Hymexazol)
5q Pellicularia sasakii26.6632.77 (Hymexazol)
5r Phytophthora infestans15.3718.35 (Hymexazol), 34.41 (Carbendazim)

Data compiled from research on 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety.[1][3][4][5] These compounds showed notable to superior activity against several pathogens when compared to both hymexazol and carbendazim.[1][3][4][5]

Table 3: Antifungal Activity of Other Benzoxazole Derivatives
Compound ReferenceFungal SpeciesEC50 (mg/L) of Benzoxazole DerivativeEC50 (mg/L) of Carbendazim (Standard)
13 Alternaria brassicae0.347.0
17 Botrytis cinerea1.81Not Reported
18 Botrytis cinerea1.69Not Reported

This table highlights the exceptional activity of a specific benzoxazole derivative (compound 13) against Alternaria brassicae, demonstrating orders of magnitude greater potency than carbendazim.[6][7]

Experimental Protocols

The primary method utilized in the cited studies for evaluating in vitro antifungal activity is the mycelium growth inhibition assay . The following is a generalized, detailed protocol based on the descriptions provided in the literature.

Mycelium Growth Inhibition Assay Protocol
  • Preparation of Fungal Cultures:

    • Phytopathogenic fungal strains are cultured on a suitable medium, typically Potato Dextrose Agar (B569324) (PDA), at a temperature of 25-28°C for 5-7 days to ensure sufficient and active mycelial growth.

  • Preparation of Test Compound Solutions:

    • Stock solutions of the this compound derivatives and standard fungicides are prepared by dissolving them in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO).

    • A series of dilutions are then prepared from the stock solutions to achieve the desired final concentrations for testing.

  • Preparation of Amended Media:

    • PDA is prepared and autoclaved. While the agar is still molten (around 45-50°C), a specific volume of each test compound dilution is added to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).

    • The fungicide-amended PDA is then poured into sterile Petri dishes. A control group containing only the solvent (e.g., DMSO) at the same concentration used in the test plates is also prepared.

  • Inoculation:

    • A mycelial plug (typically 4-5 mm in diameter) is taken from the actively growing edge of a fungal culture plate.

    • This plug is placed, mycelium-side down, in the center of each Petri dish containing the amended and control media.

  • Incubation:

    • The inoculated Petri dishes are incubated at a controlled temperature (e.g., 25°C) in the dark.

  • Data Collection and Analysis:

    • The diameter of the fungal colony is measured in two perpendicular directions at regular intervals (e.g., every 24 hours) until the fungal growth in the control plate reaches the edge of the dish.

    • The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony in the control group and 'dt' is the average diameter of the fungal colony in the treatment group.

    • The EC50 value is then determined by probit analysis of the inhibition percentages at different concentrations.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_results Data Collection & Analysis fungal_culture 1. Fungal Culture (on PDA) inoculation 4. Inoculate Plates with Mycelial Plugs fungal_culture->inoculation test_compounds 2. Prepare Test Compound Stock Solutions amended_media 3. Prepare Fungicide- Amended Media test_compounds->amended_media amended_media->inoculation incubation 5. Incubate Plates inoculation->incubation measurement 6. Measure Colony Diameters incubation->measurement analysis 7. Calculate Inhibition % and EC50 Values measurement->analysis

Mycelium Growth Inhibition Assay Workflow

Mode of Action: Signaling Pathways

While specific signaling pathways for this compound derivatives are still under investigation, the available evidence, coupled with the known mechanisms of other azole-based fungicides, strongly suggests that their primary mode of action is the inhibition of ergosterol (B1671047) biosynthesis . Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and function.

The key enzyme in this pathway targeted by many azole fungicides is lanosterol (B1674476) 14α-demethylase (CYP51) . By inhibiting this enzyme, benzoxazole derivatives likely disrupt the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates in the fungal cell membrane, ultimately resulting in increased membrane permeability, disruption of cellular processes, and fungal cell death.

ergosterol_biosynthesis_inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitor Inhibitory Action squalene Squalene lanosterol Lanosterol squalene->lanosterol Multiple Steps ergosterol Ergosterol lanosterol->ergosterol Multiple Steps disrupted_membrane Disrupted Fungal Cell Membrane (Increased Permeability, Cell Death) lanosterol->disrupted_membrane Toxic Intermediate Accumulation membrane Functional Fungal Cell Membrane ergosterol->membrane This compound This compound Derivatives cyp51 Lanosterol 14α-demethylase (CYP51) This compound->cyp51 Inhibits cyp51->lanosterol Blocks Conversion

Proposed Mechanism: Inhibition of Ergosterol Biosynthesis

References

In Vivo Therapeutic Potential of Benzoxazinone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While a specific therapeutic agent termed "Benzoxazolinate" lacks documented in vivo validation in the current scientific literature, a closely related class of compounds, benzoxazinones, has garnered significant interest for its therapeutic potential, particularly in the realm of inflammation and analgesia. This guide provides a comparative overview of the in vivo performance of various benzoxazinone (B8607429) derivatives against established anti-inflammatory drugs, supported by experimental data and detailed methodologies. The structural backbone of benzoxazinones, a bicyclic heterocyclic scaffold, allows for diverse chemical modifications, leading to a range of biological activities. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic landscape of these emerging compounds.

Comparative Analysis of In Vivo Anti-Inflammatory and Analgesic Activity

The therapeutic efficacy of novel benzoxazinone derivatives is often evaluated in established animal models of inflammation and pain. These studies provide crucial data on their potency and effectiveness compared to widely used non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) and diclofenac.

Carrageenan-Induced Paw Edema in Rats

A standard model for acute inflammation, the carrageenan-induced paw edema assay, is frequently employed to assess the anti-inflammatory activity of test compounds. The percentage of edema inhibition serves as a key metric for comparison.

CompoundDoseTime (hours)% Inhibition of EdemaReference Compound% Inhibition (Reference)
Benzoxazinone Derivative 1f 0.05 mmol/kg365.83%Indomethacin68.33%
Benzoxazinone Derivative 1f 0.05 mmol/kg532.50%Indomethacin64.16%
Benzoxazinone-Diclofenac Hybrid 3d Not SpecifiedNot Specified62.61%Not SpecifiedNot Specified
Benoxaprofen (B1668000) Not SpecifiedNot SpecifiedModerately ActiveNot SpecifiedNot Specified

Table 1: Comparison of the anti-inflammatory activity of various benzoxazinone derivatives in the carrageenan-induced paw edema model in rats.[1][2][3]

Acetic Acid-Induced Writhing in Mice

To evaluate the analgesic potential of these compounds, the acetic acid-induced writhing test is a common method. This test measures the ability of a compound to reduce the number of abdominal constrictions induced by an irritant.

CompoundDose% Inhibition of WrithingReference Compound% Inhibition (Reference)
Benzoxazinone Derivative 1f Not Specified50.34%Indomethacin57.13%
Benzoxazinone Derivative 1g Not Specified46.47%Indomethacin57.13%
Benzoxazinone Derivative 1h Not Specified37.07%Indomethacin57.13%
Benzoxazinone-Diclofenac Hybrid 3d Not Specified62.36%Not SpecifiedNot Specified
Aceclofenac-Benzoxazine Derivative 3a Not Specified67.26%Aceclofenac65.14%

Table 2: Comparative analgesic activity of benzoxazinone derivatives in the acetic acid-induced writhing test in mice.[1][2][4]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the accurate assessment and comparison of the therapeutic potential of novel compounds.

Carrageenan-Induced Paw Edema

This widely used model assesses the anti-inflammatory activity of compounds against acute inflammation.[5][6]

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions (25±3°C, 12h light/dark cycle) with free access to food and water.

  • Grouping and Administration: Animals are divided into control, standard, and test groups. The test compounds or the standard drug (e.g., Indomethacin, 0.05 mmol/kg) are administered orally. The control group receives only the vehicle.[1]

  • Induction of Edema: One hour after drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[1]

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at specified intervals (e.g., 3 and 5 hours) post-injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Acetic Acid-Induced Writhing Test

This visceral pain model is used to screen for analgesic activity.[5][6]

  • Animal Preparation: Male Swiss albino mice (20-25g) are used after a period of acclimatization.

  • Drug Administration: The test compounds, a standard analgesic (e.g., Indomethacin), or the vehicle are administered to different groups of mice, typically 60 minutes before the induction of writhing.[5]

  • Induction of Writhing: A 0.6% solution of acetic acid (0.1 mL/10g body weight) is injected intraperitoneally to induce abdominal constrictions.[5]

  • Observation: Immediately after the acetic acid injection, the mice are placed in an observation box, and the number of writhes (stretching of the abdomen with simultaneous stretching of at least one hind limb) is counted for a period of 20 minutes.[5]

  • Calculation of Analgesic Activity: The percentage inhibition of writhing is calculated as follows: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the treated group.

Visualizing Methodologies and Pathways

Experimental Workflow: Carrageenan-Induced Paw Edema

G cluster_0 Preparation cluster_1 Induction & Measurement cluster_2 Data Analysis A Animal Acclimatization B Grouping (Control, Standard, Test) A->B C Drug/Vehicle Administration B->C D Carrageenan Injection C->D F Measure Paw Volume (Post-Injection) D->F E Measure Paw Volume (Baseline) E->D G Calculate % Inhibition of Edema F->G H Statistical Analysis G->H

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Proposed Signaling Pathway: Inhibition of Pro-Inflammatory Mediators

The anti-inflammatory effects of many NSAIDs and related compounds are attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation. While the exact mechanisms for all benzoxazinone derivatives are not fully elucidated, inhibition of the COX pathway is a plausible target. Some studies also suggest that these compounds may inhibit the production of other pro-inflammatory cytokines like TNF-α.[1][7]

G cluster_0 Inflammatory Stimulus cluster_1 Cellular Response cluster_2 Point of Intervention Stimulus e.g., Carrageenan Membrane Cell Membrane Phospholipids Stimulus->Membrane ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid Phospholipase A2 COX COX-1 / COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Benzoxazinone Benzoxazinone Derivatives Benzoxazinone->COX

Caption: Proposed anti-inflammatory mechanism via COX pathway inhibition.

Conclusion

The available in vivo data suggests that benzoxazinone derivatives represent a promising class of compounds with significant anti-inflammatory and analgesic properties. Several derivatives have demonstrated efficacy comparable to established NSAIDs in preclinical models. Their versatile chemical structure offers opportunities for further optimization to enhance potency and improve safety profiles, potentially leading to the development of novel therapeutic agents for inflammatory disorders. Further research is warranted to fully elucidate their mechanisms of action and to evaluate their potential in a broader range of in vivo models.

References

A Comparative Analysis of Benzoxazolinate and Benzoxazinone Bioactivity: Distinct Scaffolds, Divergent Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of heterocyclic chemistry and drug discovery, benzoxazolinate and benzoxazinone (B8607429) represent two structurally related yet functionally distinct scaffolds. While both feature a fused benzene (B151609) and oxazine-like ring system, their bioactivities diverge significantly, targeting different cellular components and pathways. This guide provides a comparative analysis of the bioactivity of the this compound moiety, primarily found in complex natural products, and the versatile benzoxazinone class of compounds, which has seen broad synthetic exploration. We present a summary of their biological effects, target interactions, and underlying mechanisms, supported by experimental data and detailed protocols for key assays.

This compound Moiety: A Key Player in DNA Damage and Cytotoxicity

The this compound core is a rare structural motif predominantly found in potent antitumor antibiotics such as C-1027 and the benzobactin family of natural products.[1][2] Its bioactivity is intrinsically linked to its role within these larger molecules, where it functions as a DNA intercalating agent. This interaction is a critical component of the cytotoxic mechanism of the parent compounds.

The primary mechanism of action for this compound-containing compounds is the induction of DNA damage, which subsequently triggers apoptotic cell death.[1][3] The this compound moiety facilitates the positioning of the reactive components of the natural product within the DNA helix, leading to strand scission and cell death.

Key Bioactivities of this compound-Containing Compounds:
  • DNA Intercalation: The planar this compound structure inserts between DNA base pairs, distorting the helical structure.[1]

  • Cytotoxicity: Exhibits potent cytotoxic effects against various cancer cell lines, largely attributed to DNA damage.[1]

Benzoxazinone Derivatives: A Versatile Scaffold with Diverse Therapeutic Potential

In contrast to the specialized role of the this compound moiety, the benzoxazinone skeleton has proven to be a highly versatile scaffold for the development of a wide range of bioactive compounds. Synthetic derivatives of benzoxazinone have demonstrated efficacy in multiple therapeutic areas, including anti-inflammatory, enzyme inhibition, and anticancer applications.

Anti-Inflammatory Activity

A significant area of investigation for benzoxazinone derivatives is their anti-inflammatory potential. Certain derivatives have been shown to exert their effects by modulating key signaling pathways involved in the inflammatory response. One such pathway is the Nrf2-HO-1 signaling cascade, a critical regulator of cellular antioxidant and anti-inflammatory responses.

Nrf2_HO1_Pathway Nrf2_cyto Nrf2_cyto Nrf2_nuc Nrf2_nuc Nrf2_cyto->Nrf2_nuc translocation Benzoxazinone Benzoxazinone ROS ROS

Enzyme Inhibition

Benzoxazinone derivatives have been identified as potent inhibitors of various enzymes, highlighting their potential in treating a range of diseases. A notable example is the inhibition of serine proteases like α-chymotrypsin.

Anticancer Activity

Recent studies have revealed a novel anticancer mechanism for certain benzoxazinone derivatives: the stabilization of G-quadruplex structures in the promoter regions of oncogenes, such as c-Myc. G-quadruplexes are secondary structures in nucleic acids that can modulate gene expression. Stabilization of the c-Myc G-quadruplex represses its transcription, leading to reduced proliferation of cancer cells.

cMyc_GQuadruplex_Stabilization Benzoxazinone Benzoxazinone Derivative G4_unstable G4_unstable Benzoxazinone->G4_unstable binds and stabilizes Transcription_machinery Transcription Machinery cMyc_mRNA c-Myc mRNA Transcription_machinery->cMyc_mRNA transcribes (if unbound) Cancer_proliferation Cancer Cell Proliferation cMyc_mRNA->Cancer_proliferation promotes G4_stable G4_stable G4_stable->Transcription_machinery blocks binding

Comparative Summary of Bioactivities

FeatureThis compound MoietyBenzoxazinone Derivatives
Primary Source Natural Products (e.g., C-1027)Synthetic Chemistry
Main Bioactivity Cytotoxicity, DNA DamageAnti-inflammatory, Enzyme Inhibition, Anticancer
Molecular Target DNA (intercalation)Nrf2, α-chymotrypsin, c-Myc G-quadruplex
Mechanism of Action Induction of DNA strand breaks leading to apoptosis.Activation of Nrf2/HO-1 pathway, competitive enzyme inhibition, stabilization of G-quadruplex structures.
Therapeutic Potential Anticancer (as part of parent compound)Anti-inflammatory diseases, cancer, and other enzyme-related disorders.

Experimental Protocols

DNA Intercalation Assay (Ethidium Bromide Displacement)

This assay is used to assess the ability of a compound to intercalate into DNA.

  • Reagents and Materials:

    • Calf thymus DNA (ctDNA) solution

    • Ethidium bromide (EtBr) solution

    • Tris-HCl buffer

    • Test compound (this compound-containing natural product)

    • Fluorometer

  • Procedure:

    • Prepare a solution of ctDNA and EtBr in Tris-HCl buffer.

    • Record the fluorescence emission spectrum of the DNA-EtBr complex.

    • Add increasing concentrations of the test compound to the solution.

    • After each addition, incubate and record the fluorescence emission spectrum.

    • A decrease in fluorescence intensity indicates the displacement of EtBr from the DNA by the test compound, suggesting intercalation.

DNA_Intercalation_Workflow start Start prep_dna_etbr Prepare ctDNA-EtBr Complex start->prep_dna_etbr measure_initial_fluor Measure Initial Fluorescence prep_dna_etbr->measure_initial_fluor add_compound Add Test Compound (e.g., C-1027) measure_initial_fluor->add_compound incubate Incubate add_compound->incubate measure_final_fluor Measure Final Fluorescence incubate->measure_final_fluor analyze Analyze Data: Decrease in fluorescence indicates intercalation measure_final_fluor->analyze end End analyze->end

Anti-inflammatory Assay in LPS-stimulated BV-2 Microglial Cells

This assay evaluates the anti-inflammatory effects of benzoxazinone derivatives.

  • Reagents and Materials:

    • BV-2 microglial cells

    • Lipopolysaccharide (LPS)

    • Benzoxazinone test compounds

    • Griess reagent (for nitric oxide measurement)

    • ELISA kits (for cytokine measurement, e.g., TNF-α, IL-6)

    • Cell culture reagents

  • Procedure:

    • Culture BV-2 cells to 80% confluency.

    • Pre-treat cells with various concentrations of the benzoxazinone derivative for 1 hour.

    • Stimulate the cells with LPS to induce an inflammatory response.

    • After 24 hours, collect the cell culture supernatant.

    • Measure the concentration of nitric oxide (NO) in the supernatant using the Griess assay.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

    • A reduction in NO and cytokine levels indicates anti-inflammatory activity.

α-Chymotrypsin Inhibition Assay

This assay determines the inhibitory activity of benzoxazinone derivatives against α-chymotrypsin.

  • Reagents and Materials:

    • α-Chymotrypsin enzyme solution

    • N-Benzoyl-L-tyrosine ethyl ester (BTEE) substrate

    • Tris-HCl buffer

    • Benzoxazinone test compounds

    • Spectrophotometer

  • Procedure:

    • In a cuvette, mix the Tris-HCl buffer, α-chymotrypsin, and the benzoxazinone test compound at various concentrations.

    • Incubate the mixture at a controlled temperature.

    • Initiate the reaction by adding the BTEE substrate.

    • Monitor the increase in absorbance at 256 nm over time, which corresponds to the hydrolysis of BTEE.

    • Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Conclusion

The this compound moiety and the benzoxazinone scaffold, while sharing a common heterocyclic core, exhibit markedly different bioactivities and mechanisms of action. This compound, as a component of complex natural products, is a potent DNA intercalator, leading to cytotoxicity and holding promise in the development of anticancer agents that function as DNA-damaging agents. In contrast, the benzoxazinone framework serves as a versatile platform for synthetic chemists to develop a wide array of therapeutic agents with diverse activities, including anti-inflammatory, enzyme inhibitory, and anticancer effects through mechanisms such as modulation of signaling pathways and stabilization of nucleic acid secondary structures. This comparative analysis underscores the importance of both natural product discovery and synthetic medicinal chemistry in the ongoing quest for novel therapeutics. Further research into these fascinating scaffolds is warranted to fully exploit their therapeutic potential.

References

A Head-to-Head Comparison of Benzoxazolinate Synthesis Routes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of benzoxazolinate and its derivatives is a critical step in the discovery and production of novel therapeutic agents. This guide provides a detailed head-to-head comparison of various synthesis routes for this compound, presenting experimental data, protocols, and pathway visualizations to inform your selection of the most suitable method for your research needs.

At a Glance: Comparing Synthesis Routes

The synthesis of the this compound core, often in the form of benzoxazolin-2-one, can be broadly categorized into chemical synthesis and biosynthesis. Chemical routes typically involve the cyclization of 2-aminophenol (B121084) with a carbonyl source, while biosynthesis utilizes enzymatic pathways in microorganisms. Each approach presents a unique set of advantages and disadvantages in terms of yield, safety, cost, and scalability.

ParameterChemical Synthesis: 2-Aminophenol + Urea (B33335)Chemical Synthesis: 2-Aminophenol + Phosgene (B1210022)Chemical Synthesis: 2-Aminophenol + Ethyl ChloroformateBiosynthesis: Heterologous Expression in E. coli
Starting Materials 2-Aminophenol, Urea2-Aminophenol, Phosgene2-Aminophenol, Ethyl ChloroformateGlucose, Amino Acid Precursors (e.g., Chorismate)
Reported Yield Up to 98.5%[1]High (often quantitative)94-98%[2][3]Variable, dependent on strain engineering and fermentation conditions
Reaction Time 0.5 - 6 hours[1]Rapid2 - 18 hours[2][3]24 - 72 hours (including cell growth and induction)
Temperature 120-150°C[1]20 - 130°C0 - 60°C[2][3]Typically 25-37°C (for cell culture and expression)
Key Reagents Urea, Acid (e.g., H2SO4) or solvent-free meltPhosgene (or triphosgene)Ethyl Chloroformate, Base (e.g., K2CO3, Et3N)Genetically engineered E. coli, IPTG (inducer)
Safety Concerns High temperatures, potential ammonia (B1221849) releaseExtreme toxicity of phosgene gas [4][5][6]Flammable solvents, corrosive reagentsGenerally low, involves standard microbiology practices
Cost-Effectiveness Generally low-cost starting materialsPhosgene is inexpensive but handling costs are highModerate costPotentially low substrate cost, but high development cost
Scalability Readily scalableScalable but requires specialized equipment for phosgeneReadily scalablePotentially highly scalable with bioreactors
Environmental Impact Use of organic solvents in some protocolsUse of highly toxic gas, generation of HClUse of organic solvents, generation of salt byproductsGenerally considered a "greener" alternative[7]

Chemical Synthesis Routes: A Closer Look

Chemical synthesis offers well-established, high-yielding routes to benzoxazolin-2-one, a key precursor and analogue to this compound. The primary starting material for these methods is 2-aminophenol.

Route 1: Reaction of 2-Aminophenol with Urea

This method is a common and relatively safe approach to producing benzoxazolin-2-one. The reaction can be performed under solvent-free melt conditions or in a solvent with an acid catalyst.

Experimental Protocol:

A mixture of 2-aminophenol (1.0 eq) and urea (1.1-1.5 eq) is heated in a horizontal double-spiral reactor. The temperature is maintained between 120-150°C for 0.5-1 hour. The molten reaction mass is then transferred to hot water (50-90°C) with continuous stirring for 30 minutes. After cooling to 30°C, the product is collected by filtration and dried. This method has been reported to achieve yields of up to 98.5%.[1]

Advantages:

  • High yields[1]

  • Uses inexpensive and readily available starting materials

  • Avoids the use of highly toxic reagents[5][8]

Disadvantages:

  • Requires high temperatures

  • Product color may require further purification in some protocols[1]

Route 2: Reaction of 2-Aminophenol with Phosgene

The use of phosgene or its safer solid equivalent, triphosgene, provides a rapid and high-yielding route to benzoxazolin-2-one.

Experimental Protocol:

To a solution of 2-aminophenol in a suitable solvent such as chlorobenzene, phosgene gas is introduced at a controlled rate at a temperature of 20-40°C. The reaction mixture is then heated to 100-130°C while continuing to pass phosgene at a slower rate. After the reaction is complete, nitrogen gas is passed through the mixture to remove any unreacted phosgene. The product is then isolated after work-up.

Advantages:

  • Typically high to quantitative yields

  • Fast reaction times

Disadvantages:

  • Extreme toxicity of phosgene gas , which was used as a chemical weapon in World War I.[5] Stringent safety precautions and specialized equipment are mandatory.[4][6]

  • Generation of corrosive hydrogen chloride (HCl) gas as a byproduct.[5]

Route 3: Reaction of 2-Aminophenol with Ethyl Chloroformate

This method offers a safer alternative to the use of phosgene, employing ethyl chloroformate as the carbonyl source.

Experimental Protocol:

To a suspension of 4-chloro-2-aminophenol (1.0 eq) and potassium carbonate (2.9 eq) in ethyl acetate, ethyl chloroformate (1.3 eq) is added dropwise over 4 hours at 60°C. After the reaction is complete, the mixture is cooled to 5°C and filtered. The crude product is then purified by slurrying in water to yield chlorzoxazone (B1668890) (a derivative of benzoxazolin-2-one) with a purity exceeding 98% and a molar yield of 94%.[2][3]

Advantages:

  • High yields and purity[2][3]

  • Safer alternative to phosgene[9]

  • Can be performed in various solvents, including water[2][3]

Disadvantages:

  • Longer reaction times compared to the phosgene route

  • Use of a base is required

Biosynthesis Route: A Greener Approach

The biosynthesis of this compound has been characterized in various bacteria, offering a potentially more sustainable and environmentally friendly production method.[10][11] This route typically involves the heterologous expression of a biosynthetic gene cluster (BGC) in a workhorse organism like Escherichia coli.

Route 4: Heterologous Expression in E. coli

This approach involves cloning the necessary genes for the this compound biosynthetic pathway into a suitable E. coli expression strain. The engineered bacteria are then cultured under specific conditions to produce the target compound.

Experimental Protocol (General Overview):

  • Gene Cluster Identification and Cloning: The biosynthetic gene cluster (e.g., the xsb cluster) responsible for this compound production is identified from a native producing bacterium. The key genes, including those encoding for an ADIC synthase, a dehydrogenase, and an acyl AMP-ligase, are cloned into an expression vector.[10]

  • Host Strain Engineering: The expression vector is transformed into a suitable E. coli host strain, such as BL21(DE3).

  • Cultivation and Induction: The engineered E. coli is cultured in a suitable growth medium. When the culture reaches a desired cell density, gene expression is induced, for example, by the addition of Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Fermentation and Product Isolation: The culture is incubated for a period (e.g., 24-72 hours) to allow for the production of this compound. The product can then be isolated from the culture broth and purified using chromatographic techniques.

Advantages:

  • Utilizes renewable feedstocks (e.g., glucose)

  • Operates under mild reaction conditions (ambient temperature and pressure)

  • Considered a "greener" and more sustainable alternative to chemical synthesis[7]

  • Potential for producing novel this compound derivatives through metabolic engineering

Disadvantages:

  • Lower yields and titers compared to established chemical methods in its current stage of development

  • Requires significant initial investment in strain development and optimization

  • Fermentation and downstream processing can be complex

Visualizing the Synthesis Pathways

To further elucidate the described synthesis routes, the following diagrams illustrate the core chemical transformations and the biosynthetic pathway.

G Chemical Synthesis of Benzoxazolin-2-one cluster_urea Route 1: Urea cluster_phosgene Route 2: Phosgene cluster_chloroformate Route 3: Ethyl Chloroformate aminophenol1 2-Aminophenol benzoxazolinone1 Benzoxazolin-2-one aminophenol1->benzoxazolinone1 + Urea 120-150°C urea Urea aminophenol2 2-Aminophenol benzoxazolinone2 Benzoxazolin-2-one aminophenol2->benzoxazolinone2 + Phosgene 20-130°C phosgene Phosgene aminophenol3 2-Aminophenol benzoxazolinone3 Benzoxazolin-2-one aminophenol3->benzoxazolinone3 + Ethyl Chloroformate 0-60°C, Base chloroformate Ethyl Chloroformate

Caption: Chemical synthesis routes to Benzoxazolin-2-one.

G Biosynthesis of this compound cluster_enzymes Key Enzymes chorismate Chorismate adic ADIC chorismate->adic Glutamine adic_synthase ADIC Synthase (e.g., XpzC) opa OPA adic->opa [O] dehydrogenase Dehydrogenase (e.g., XsbA) This compound This compound opa->this compound Intramolecular cyclization acyl_ligase Acyl AMP-ligase (e.g., XsbC)

Caption: Biosynthetic pathway of this compound.

Conclusion

The choice of a synthesis route for this compound depends heavily on the specific requirements of the research or development project. For large-scale, cost-effective production where safety infrastructure is in place, the reaction of 2-aminophenol with urea or ethyl chloroformate offers high yields and scalability. The phosgene route, while efficient, is often avoided due to the extreme toxicity of the reagent. For laboratories focused on sustainable and green chemistry, or for the production of novel analogues, the biosynthetic route presents an exciting and promising avenue, despite the current challenges in achieving high titers. As research in synthetic biology and metabolic engineering progresses, the efficiency and economic viability of biosynthetic production of complex molecules like this compound are expected to improve significantly.

References

Validating the Specificity of Benzoxazolinate's Biological Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological target specificity of the Benzoxazolinate-containing natural product, C-1027, with alternative DNA-damaging agents. The objective is to offer a clear, data-driven analysis to inform research and drug development decisions.

Introduction to this compound and C-1027

This compound is a rare bis-heterocyclic moiety found in several bioactive natural products.[1] One of the most prominent among these is C-1027, a potent chromoprotein antitumor antibiotic. The this compound component of C-1027 plays a critical role in its biological activity. It is essential for stabilizing the highly reactive enediyne chromophore and facilitates its intercalation into the minor groove of DNA.[1][2] This precise positioning allows the enediyne core to generate a diradical species that abstracts hydrogen atoms from the DNA backbone, leading to sequence-specific single- and double-strand breaks.[3][4]

Mechanism of Action of C-1027

The antitumor activity of C-1027 is attributed to its ability to induce DNA damage. The process begins with the this compound moiety guiding the molecule to specific DNA sequences. Upon binding, the enediyne core undergoes a spontaneous Bergman cyclization, generating a highly reactive p-benzyne diradical.[3] This diradical then abstracts hydrogen atoms from the sugar-phosphate backbone of DNA, initiating a cascade of reactions that result in strand cleavage.[3][4]

C-1027_Mechanism_of_Action Mechanism of C-1027 DNA Cleavage cluster_0 C-1027 Interaction with DNA cluster_1 Activation and DNA Cleavage C-1027 C-1027 Benzoxazolinate_Intercalation This compound Moiety Intercalates into Minor Groove C-1027->Benzoxazolinate_Intercalation 1. Binding Enediyne_Cyclization Bergman Cyclization of Enediyne Core DNA_Minor_Groove DNA Minor Groove Benzoxazolinate_Intercalation->DNA_Minor_Groove Diradical_Formation p-Benzyne Diradical Formation Enediyne_Cyclization->Diradical_Formation 2. Activation H_Abstraction Hydrogen Abstraction from Deoxyribose Diradical_Formation->H_Abstraction 3. Radical Attack DNA_Cleavage Single and Double Strand Breaks H_Abstraction->DNA_Cleavage 4. Strand Scission DNA_Cleavage_Assay_Workflow Workflow for DNA Cleavage Assay Start Start Prepare_DNA 1. Prepare Target DNA Fragment (e.g., from plasmid) Start->Prepare_DNA End_Labeling 2. 5'-End Labeling with [γ-32P]ATP and T4 Polynucleotide Kinase Prepare_DNA->End_Labeling Purification1 3. Purify Labeled DNA End_Labeling->Purification1 Incubation 4. Incubate Labeled DNA with C-1027 or Alternative Agent Purification1->Incubation Reaction_Stop 5. Stop Reaction Incubation->Reaction_Stop PAGE 6. Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Reaction_Stop->PAGE Autoradiography 7. Autoradiography PAGE->Autoradiography Analysis 8. Analyze Cleavage Pattern and Quantify Band Intensities Autoradiography->Analysis End End Analysis->End

References

A Comparative Guide to the Structure-Activity Relationship of Benzoxazolinone Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole (B165842) scaffold and its derivatives, particularly benzoxazolinones, represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their remarkable range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, has established them as a promising framework for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various benzoxazolinone analogues, supported by experimental data and detailed methodologies, to aid researchers in the design of more potent and selective drug candidates.

While the term "benzoxazolinate" was specified, the predominant and current body of scientific literature focuses on "benzoxazolinone" and "benzoxazole" analogues. This guide will, therefore, concentrate on these widely researched compounds to provide a comprehensive and data-supported overview of their SAR.

Comparative Analysis of Biological Activity

The biological activity of benzoxazolinone analogues is profoundly influenced by the nature and position of substituents on the benzoxazole core and any appended functionalities. The following tables summarize the quantitative data from various studies, highlighting key SAR findings.

Antibacterial Activity

Substitutions on the benzoxazolinone ring system have been shown to significantly modulate antibacterial efficacy.

Table 1: Antibacterial Activity of Benzoxazolinone Derivatives

Compound IDSubstituent at Position 5Other ModificationsTarget BacteriaMIC (µg/mL)Reference
1a -HHydrazone with 3-chloro phenylE. coli15.6[1]
1b -HHydrazone with 3-chloro phenylB. subtilis7.8[1]
2a -Cl5-chlorobenzimidazole (B1584574) moietyE. coli31.2[1]
2b -Cl5-chlorobenzimidazole moietyB. subtilis15.6[1]
3 -HHydrazone with 5-nitro-2-furylS. aureus31.2[1]

Key SAR Insights for Antibacterial Activity:

  • The introduction of a hydrazone moiety with a 3-chloro substitution on an additional phenyl ring demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[1]

  • Analogues bearing a 5-nitro-2-furyl substituent also exhibited notable antibacterial potential.[1]

  • The presence of a 5-chlorobenzimidazole group was found to be a favorable modification for antibacterial action.[1]

Anticancer Activity

The antiproliferative effects of benzoxazole derivatives have been evaluated against various cancer cell lines, with substitutions playing a critical role in their potency.

Table 2: In Vitro Anticancer Activity of Benzoxazole Analogues

Compound IDModificationsCancer Cell LineIC50 (µM)Reference
4 2-(((1H-benzimidazol-2-yl)methyl)thio)benzoxazoleHCT116>100[2]
5 Ethyl 2-(2-((benzoxazol-2-ylthio)methyl)-1H-benzimidazol-1-yl)acetateHCT11658.4[2]
6 2-(2-((benzoxazol-2-ylthio)methyl)-1H-benzimidazol-1-yl)acetohydrazideHCT11612.1[2]
7 N'-(4-chlorobenzylidene)-2-(2-((benzoxazol-2-ylthio)methyl)-1H-benzimidazol-1-yl)acetohydrazideHCT1166.42[2]

Key SAR Insights for Anticancer Activity:

  • The core 2-(((1H-benzimidazol-2-yl)methyl)thio)benzoxazole structure showed weak activity.[2]

  • Elaboration of the benzimidazole (B57391) N1 position with an ethyl acetate (B1210297) group increased potency.[2]

  • Conversion of the ester to a hydrazide further enhanced anticancer activity.[2]

  • The introduction of a substituted benzylidene group on the hydrazide, particularly with a 4-chloro substituent, resulted in the most potent compounds against the HCT116 human colorectal carcinoma cell line.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the SAR studies of benzoxazolinone and benzoxazole analogues.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of the synthesized compounds was determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1]

  • Preparation of Bacterial Inoculum: Bacterial strains were cultured overnight in Mueller-Hinton Broth (MHB). The turbidity of the bacterial suspension was adjusted to 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Serial Dilution: The test compounds were dissolved in dimethyl sulfoxide (B87167) (DMSO) to a stock concentration. Two-fold serial dilutions of the compounds were prepared in MHB in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with the adjusted bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

In Vitro Anticancer Activity (Sulforhodamine B Assay)

The in vitro anticancer activity of the benzoxazole derivatives was evaluated against the HCT116 human colorectal carcinoma cell line using the Sulforhodamine B (SRB) assay.[2]

  • Cell Culture: HCT116 cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for 48 hours.

  • Cell Fixation: The cells were fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates were washed with water, and the cells were stained with 0.4% (w/v) SRB solution for 30 minutes at room temperature.

  • Absorbance Measurement: The bound dye was solubilized with 10 mM Tris base solution, and the absorbance was measured at 515 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Visualizing Structure-Activity Relationships and Experimental Workflows

The following diagrams, created using Graphviz, illustrate the logical relationships in SAR and a typical experimental workflow.

SAR_Logic cluster_scaffold Core Scaffold Modification cluster_substituents Substituent Effects Benzoxazolinone_Core Benzoxazolinone Core Biological_Activity Biological Activity (Antibacterial, Anticancer) Benzoxazolinone_Core->Biological_Activity Influences Electron_Withdrawing Electron-Withdrawing Groups (e.g., -Cl, -NO2) Electron_Withdrawing->Biological_Activity Generally Increases Potency Electron_Donating Electron-Donating Groups (e.g., -OCH3) Electron_Donating->Biological_Activity Variable Effects Bulky_Groups Bulky Groups Bulky_Groups->Biological_Activity May Decrease Activity (Steric Hindrance)

Caption: Logical flow of structure-activity relationships for benzoxazolinone analogues.

Experimental_Workflow Start Start: Synthesized Analogues Screening Primary Biological Screening (e.g., Antibacterial, Anticancer) Start->Screening Active_Hits Identification of Active 'Hits' Screening->Active_Hits SAR_Analysis Structure-Activity Relationship Analysis Active_Hits->SAR_Analysis Data for Advanced_Testing Advanced In Vitro & In Vivo Testing Active_Hits->Advanced_Testing Promising candidates Lead_Optimization Lead Optimization (Synthesis of new analogues) SAR_Analysis->Lead_Optimization Lead_Optimization->Screening Iterative Cycle End End: Drug Candidate Advanced_Testing->End

Caption: General experimental workflow for SAR studies of novel compounds.

References

Selective Cytotoxicity of Benzoxazole Derivatives: A Comparative Analysis in Cancer vs. Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing quest for more effective and less toxic cancer therapies, the selective cytotoxicity of therapeutic agents against cancer cells, while sparing normal cells, remains a paramount objective. This guide provides a comparative analysis of the cytotoxic effects of novel benzoxazole (B165842) derivatives, a class of heterocyclic compounds that has demonstrated significant promise in preclinical cancer research. By leveraging experimental data from recent studies, this document aims to offer researchers, scientists, and drug development professionals a clear, data-driven overview of the differential activity of these compounds.

Executive Summary

Benzoxazole derivatives have emerged as a privileged scaffold in medicinal chemistry due to their wide spectrum of biological activities, including potent anticancer effects.[1][2] This guide consolidates in vitro data on the cytotoxicity of specific benzoxazole derivatives, comparing their impact on various human cancer cell lines against normal human cell lines. The presented data highlights the potential of these compounds to selectively target and eliminate cancer cells, primarily through the induction of apoptosis. Detailed experimental protocols and a visualization of the underlying signaling pathways are provided to support further research and development in this promising area.

Quantitative Cytotoxicity Data: A Comparative Overview

The following table summarizes the 50% inhibitory concentration (IC50) values of selected benzoxazole derivatives against a panel of human cancer cell lines and a normal human cell line. A lower IC50 value indicates greater cytotoxicity.

Compound IDCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Reference
Compound 12l HepG2 (Hepatocellular Carcinoma)10.50WI-38 (Normal Lung Fibroblasts)37.97[3][4]
MCF-7 (Breast Adenocarcinoma)15.21[3]
Compound 12i HepG2 (Hepatocellular Carcinoma)27.30WI-38 (Normal Lung Fibroblasts)76.78[3][4]
MCF-7 (Breast Adenocarcinoma)27.99[3]
Compound 12d HepG2 (Hepatocellular Carcinoma)23.61WI-38 (Normal Lung Fibroblasts)99.41[3][4]
Compound 10b A549 (Lung Carcinoma)0.13Not Reported-[5]
MCF-7 (Breast Adenocarcinoma)0.10[5]
HT-29 (Colorectal Adenocarcinoma)0.22[5]

The data clearly indicates that compounds such as 12l, 12i, and 12d exhibit significantly higher cytotoxicity towards cancer cell lines (HepG2 and MCF-7) compared to the normal human lung fibroblast cell line (WI-38), demonstrating a favorable selectivity index.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of benzoxazole derivative cytotoxicity.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a density of 5 × 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the benzoxazole derivatives and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (B164497) from the inner to the outer leaflet of the plasma membrane.

  • Cell Treatment: Cells are treated with the IC50 concentration of the benzoxazole derivative for 24 hours.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of propidium (B1200493) iodide (PI) are added to the cell suspension.

  • Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizing the Mechanism of Action

To better understand the processes underlying the observed cytotoxicity, the following diagrams illustrate a typical experimental workflow and a key signaling pathway initiated by benzoxazole derivatives in cancer cells.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Cancer & Normal Cell Lines seed Seed Cells in 96-well Plates start->seed treat Add Benzoxazole Derivatives seed->treat incubate Incubate for 48h treat->incubate mtt MTT Assay incubate->mtt read Measure Absorbance mtt->read calculate Calculate IC50 Values read->calculate compare Compare Cancer vs. Normal Cell Cytotoxicity calculate->compare

Caption: Experimental workflow for assessing the cytotoxicity of benzoxazole derivatives.

Many benzoxazole derivatives exert their anticancer effects by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which leads to the induction of apoptosis.[3][6] The diagram below outlines this signaling cascade.

signaling_pathway cluster_inhibition Inhibition cluster_cascade Apoptotic Cascade cluster_outcome Cellular Outcome benzoxazole Benzoxazole Derivative vegfr2 VEGFR-2 benzoxazole->vegfr2 Inhibits bcl2 Bcl-2 (Anti-apoptotic) vegfr2->bcl2 Downregulates bax Bax (Pro-apoptotic) vegfr2->bax Upregulates caspase3 Caspase-3 (Executioner) bax->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Caption: Apoptosis induction pathway via VEGFR-2 inhibition by benzoxazole derivatives.

Conclusion

The data presented in this guide strongly suggests that certain benzoxazole derivatives possess a desirable therapeutic profile, characterized by potent cytotoxicity against cancer cells and a significantly lower impact on normal cells. The primary mechanism of action appears to be the induction of apoptosis, often initiated by the inhibition of key signaling molecules like VEGFR-2.[3][7] These findings underscore the potential of benzoxazole-based compounds as lead structures for the development of novel, selective anticancer agents. Further in-depth preclinical and clinical studies are warranted to fully elucidate their therapeutic efficacy and safety profiles.

References

A Comparative Guide to Analytical Methods for Benzoxazolinate Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise detection of novel compounds is paramount. This guide provides a comparative overview of common analytical methods applicable to the detection and quantification of molecules containing a benzoxazolinate or similar benzoxazole (B165842) moiety. The focus is on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS).

Performance Comparison of Analytical Methods

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance parameters for HPLC-UV, LC-MS/MS, and GC-MS based on typical validation data for the analysis of small organic molecules.

ParameterHPLC-UVLC-MS/MSGC-MS
Limit of Detection (LOD) µg/mL to ng/mL rangepg/mL to ng/mL range[1]ng/g to pg on column[2]
Limit of Quantification (LOQ) µg/mL to ng/mL range[3]pg/mL to ng/mL range[1][2]10 ppm (5 pg on column)[2]
Linearity (R²) > 0.99> 0.99[4][5]> 0.999[4]
Accuracy (% Recovery) Typically 98-102%[3]80-120% is often acceptable[6][7]98.3–101.60%[4]
Precision (%RSD) < 2%< 15%[6][7]< 15%[4]
Specificity Moderate; relies on chromatographic separation and UV absorbance.High; relies on chromatographic separation and mass-to-charge ratio of precursor and product ions.High; relies on chromatographic separation and mass fragmentation patterns.[4]
Sample Throughput Moderate to HighHigh, especially with UPLC systems.[1][8]Moderate

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are generalized protocols for HPLC-UV, LC-MS/MS, and GC-MS that can be adapted for the analysis of this compound-containing compounds.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the quantification of analytes that possess a UV chromophore.

a. Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.

  • Sample Solution: Dissolve the sample containing this compound in a suitable solvent, filter through a 0.45 µm filter, and dilute to a concentration within the calibration range.

b. Chromatographic Conditions:

  • Instrument: HPLC system with a UV-Vis detector.

  • Column: A reversed-phase column, such as a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size), is commonly used.[9]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).[9][10] The composition can be isocratic (constant) or a gradient (varied over time).

  • Flow Rate: Typically 1.0 mL/min.[10]

  • Injection Volume: 20 µL.[9]

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound to find the wavelength of maximum absorbance (λmax).[11]

c. Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.[10]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices.[8]

a. Sample Preparation:

  • Sample preparation often involves more rigorous cleanup steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to minimize matrix effects.[6][12] Protein precipitation is a common method for biological samples.[5]

b. LC-MS/MS Conditions:

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system can provide faster analysis and better resolution.[8]

  • Column: A suitable reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and an organic solvent (both often containing a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization).

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.[8]

  • Ionization Mode: Electrospray ionization (ESI) is a common technique.[8]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[5] This involves monitoring a specific precursor ion to product ion transition for the analyte.

c. Method Validation: Validation includes all the parameters for HPLC-UV, with the addition of assessing matrix effects and recovery.

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS is suitable for volatile and thermally stable compounds. Derivatization may be necessary for non-volatile compounds to increase their volatility.

a. Sample Preparation:

  • Extraction of the analyte from the sample matrix using a suitable organic solvent.

  • Derivatization, if necessary, to make the analyte more volatile.

  • The final extract is concentrated and injected into the GC-MS system.

b. GC-MS Conditions:

  • GC System: A gas chromatograph with a suitable capillary column (e.g., DB-5ms).

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the components of the sample.

  • Mass Spectrometer: A quadrupole mass spectrometer is common.

  • Ionization Mode: Electron Ionization (EI).

  • Detection Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for qualitative analysis.

c. Method Validation: The validation process is similar to that for LC-MS/MS, ensuring specificity, linearity, accuracy, precision, and sensitivity.[4][13]

Visualizing Workflows and Pathways

Diagrams can aid in understanding complex processes. The following are Graphviz diagrams illustrating a typical analytical method validation workflow and a hypothetical signaling pathway that could be modulated by a this compound-containing compound.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Application A Select Analytical Technique (HPLC, LC-MS/MS, GC-MS) B Optimize Parameters (Column, Mobile Phase, Temp, etc.) A->B C Specificity B->C D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I System Suitability H->I J Routine Sample Analysis I->J L Validated Method I->L K Quality Control J->K L->J

Analytical Method Validation Workflow

Hypothetical_Signaling_Pathway A This compound Compound B Receptor Binding A->B C Kinase Cascade Activation B->C D Transcription Factor Phosphorylation C->D E Gene Expression D->E F Cellular Response (e.g., Apoptosis, Proliferation) E->F

Hypothetical Signaling Pathway

References

A Comparative Metabolomics Guide: Unraveling Benzoxazolinate Production in Microbial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic profiles of benzoxazolinate-producing and non-producing bacterial strains. By presenting supporting experimental data, detailed methodologies, and clear visualizations, we aim to illuminate the biosynthetic pathways and metabolic shifts associated with the production of these rare and bioactive natural products.

Comparative Metabolomic Analysis: Producing vs. Non-Producing Strains

Benzoxazolinates are a class of heterocyclic compounds found in various natural products, conferring significant biological activities such as DNA interaction.[1][2] Understanding their biosynthesis is crucial for harnessing their therapeutic potential. Comparative metabolomics, analyzing the differences in metabolite profiles between wild-type (producing) and genetically modified (non-producing) strains, is a powerful tool for elucidating these complex pathways.

A key study in Xenorhabdus szentirmaii identified the xsb gene cluster as responsible for this compound biosynthesis. By creating deletion mutants, researchers could pinpoint the function of specific genes. For instance, the deletion of the xsbC gene, which encodes a putative acyl AMP-ligase, completely abolished the production of this compound (1), demonstrating its critical role in the final cyclization step.[1]

Similarly, in Pseudomonas chlororaphis, the production of benzobactins was shown to be dependent on a specific biosynthetic gene cluster. Deletion of genes within this cluster led to a significant decrease or complete loss of benzobactin production, highlighting the intricate genetic regulation and metabolic commitment required for their synthesis.[1][3]

Quantitative Metabolite Comparison

The following table summarizes the relative production of key this compound-related metabolites in producing strains versus their non-producing mutant counterparts, based on HPLC-UV analysis.

Bacterial StrainGenotypeKey MetaboliteRelative Production (%)
Xenorhabdus szentirmaiiPBAD xsbA (Producing)This compound (1)100
Xenorhabdus szentirmaiiPBAD xsbA ΔxsbBThis compound (1)~100
Xenorhabdus szentirmaiiPBAD xsbA ΔxsbCThis compound (1)Not Detected
Xenorhabdus szentirmaiiPBAD xsbA ΔxsbDThis compound (1)~100
Pseudomonas chlororaphisPBAD pbzA (Producing)Benzobactin B (2)100
Pseudomonas chlororaphisPBAD pbzA ΔphzEBenzobactin B (2)~3.3
Pseudomonas chlororaphisPBAD pbzA ΔpbzFBenzobactin B (2)~0.1

Data adapted from studies on this compound and benzobactin biosynthesis. The production in the parent producing strain is set to 100% for comparison.[1][3]

Key Biosynthetic Pathways

The biosynthesis of the core this compound structure involves a multi-step enzymatic process. A crucial precursor is 3-amino-5-hydroxybenzoic acid (ADIC), which is also a branch point for other biosynthetic pathways like those for phenazines.[1][3] In X. szentirmaii, the ADIC precursor is converted to o-phenylenediamine (B120857) (OPA), which then undergoes an intramolecular cyclization catalyzed by the enzyme XsbC to form the final this compound ring.[1]

This compound Biosynthesis Pathway cluster_precursor Primary Metabolism cluster_pathway This compound Biosynthesis (xsb cluster) ADIC ADIC OPA o-phenylenediamine (OPA) ADIC->OPA XsbA This compound This compound (1) OPA->this compound XsbC (Acyl AMP-ligase)

Simplified biosynthesis of the this compound core in X. szentirmaii.

Experimental Methodologies

A robust comparative metabolomics study requires carefully designed and executed experimental protocols to ensure the reliability and accuracy of the results.[4] The general workflow involves strain cultivation, rapid quenching of metabolic activity, metabolite extraction, and subsequent analysis by mass spectrometry or NMR.[5]

General Experimental Workflow

The following diagram illustrates a typical workflow for the comparative metabolomics of microbial strains.

Comparative Metabolomics Workflow cluster_strains Strain Cultivation cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Producer Producing Strain Quenching 1. Quenching (e.g., Cold Methanol) Producer->Quenching NonProducer Non-Producing Strain NonProducer->Quenching Harvesting 2. Cell Harvesting (Centrifugation) Quenching->Harvesting Extraction 3. Metabolite Extraction Harvesting->Extraction LCMS LC-MS/MS or GC-MS Analysis Extraction->LCMS DataProcessing Data Processing & Peak Identification LCMS->DataProcessing Stats Statistical Analysis (e.g., PCA, OPLS-DA) DataProcessing->Stats Biomarker Biomarker Identification Stats->Biomarker

A generalized workflow for comparative microbial metabolomics.
Detailed Protocols

1. Bacterial Cultivation and Induction:

  • Strains: Use the wild-type this compound-producing strain and the corresponding non-producing deletion mutant.

  • Media: Grow strains in a suitable liquid medium (e.g., LB or a defined minimal medium) at an optimal temperature (e.g., 30°C) with shaking.

  • Induction: For inducible promoter systems (like the PBAD promoter mentioned in the literature), add the inducer (e.g., L-arabinose) at a specific optical density (e.g., OD600 of 0.5) to initiate the expression of the biosynthetic gene cluster.[1]

  • Time Course: Collect samples at various time points post-induction to monitor metabolite production over time.

2. Metabolite Quenching and Extraction:

  • Quenching: To halt metabolic activity instantly and preserve the metabolic snapshot, rapidly quench the cell culture. A common method is to add the bacterial culture to a quenching solution of 60% cold methanol (B129727) (-40°C or colder).[4]

  • Harvesting: Separate the cells from the medium and quenching solution by centrifugation at low temperatures (e.g., -20°C). This step is critical to separate intracellular from extracellular metabolites.[4]

  • Extraction: Extract intracellular metabolites by resuspending the cell pellet in an appropriate extraction solvent. A variety of solvents can be used, such as a mixture of acetonitrile, methanol, and water, or boiling ethanol, depending on the target metabolites.[6] Use sonication or bead beating to ensure complete cell lysis and metabolite release.[4]

  • Cleanup: Centrifuge the extract to pellet cell debris and collect the supernatant containing the metabolites for analysis.

3. Analytical Methods:

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is a primary technique for untargeted and targeted metabolomics.[7]

    • Chromatography: Separate metabolites using a C18 reverse-phase column with a gradient of water and acetonitrile/methanol (both typically containing a small percentage of formic acid).

    • Mass Spectrometry: Analyze the eluted compounds using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ionization modes to detect a wide range of metabolites.

  • Data Analysis: Process the raw data using software to perform peak picking, alignment, and normalization. Use statistical methods like Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) to identify significant differences between the producing and non-producing strains.[8] Putative identification of metabolites is achieved by comparing their accurate mass and fragmentation patterns to metabolomics databases.

4. NMR (Nuclear Magnetic Resonance) Spectroscopy:

  • Sample Preparation: Lyophilize the metabolite extract and reconstitute it in a deuterated solvent (e.g., D2O) with an internal standard.

  • Analysis: Acquire 1D and 2D NMR spectra. NMR is highly quantitative and provides definitive structural information for metabolite identification.[5] It is often used in conjunction with MS to validate findings.

References

A Comparative Guide to the Therapeutic Index of Novel Benzoxazole and Benzoxazolinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available research on the therapeutic index of novel, synthetic Benzoxazolinate compounds is limited. This guide provides a comparative analysis of the closely related and more extensively studied Benzoxazole (B165842) and Benzoxazolinone derivatives, which share a core structural motif and exhibit significant therapeutic potential. The principles and methodologies described herein are directly applicable to the assessment of novel this compound compounds as more data becomes available.

The therapeutic index (TI) is a critical measure in drug development, quantifying the relative safety of a drug by comparing the dose required to produce a therapeutic effect to the dose that causes toxicity. A higher TI indicates a wider margin of safety. This guide summarizes the available preclinical data for novel benzoxazole and benzoxazolinone compounds, comparing their efficacy against cancer and inflammatory targets, and outlines the experimental protocols used for their evaluation.

Comparative Efficacy of Novel Benzoxazole and Benzoxazolinone Derivatives

The following tables present the in vitro and in vivo efficacy of several recently developed benzoxazole and benzoxazolinone compounds. Due to a lack of reported in vivo toxicity data (e.g., LD50), the therapeutic index for these novel compounds could not be calculated and is therefore listed as "Not Reported."

Table 1: In Vitro Anticancer and Anti-inflammatory Activity of Novel Compounds

Compound IDCompound ClassTarget/AssayCell Line/ModelEfficacy (IC50)Alternative CompoundEfficacy (IC50)Therapeutic Index (Novel Compound)Reference
3d Benzoxazole-hydrazoneCytotoxicity (MTT)A549 (Lung Cancer)<3.9 µg/mLCisplatin19.00 µg/mLNot Reported[1]
5d Benzoxazole-1,3,4-oxadiazoleCytotoxicity (MTT)A549 (Lung Cancer)<3.9 µg/mLCisplatin19.00 µg/mLNot Reported[1]
3m 2-substituted BenzoxazoleCytotoxicity (MTT)HT-29 (Colon Cancer)Not specified, but potentDoxorubicinNot specifiedNot Reported[2]
3n 2-substituted BenzoxazoleCytotoxicity (MTT)HT-29 (Colon Cancer)Not specified, but potentDoxorubicinNot specifiedNot Reported[2]
BOSo 2-phenylbenzoxazole (B188899)CytotoxicityMCF-7 (Breast Cancer)Significant cytotoxicity reportedTamoxifenNot specifiedNot Reported[3]
2h 4-sulfonyloxy/alkoxy benzoxazoloneNO Production InhibitionRAW 264.7 Macrophages17.67 µMCelecoxibNot specifiedNot Reported[4]
2h 4-sulfonyloxy/alkoxy benzoxazoloneIL-6 Production InhibitionRAW 264.7 Macrophages8.61 µMCelecoxibNot specifiedNot Reported[4]

Table 2: In Vivo Anti-inflammatory Activity of a Novel Benzoxazolone Derivative

Compound IDCompound ClassIn Vivo ModelDosageEfficacy (% Inhibition)Alternative CompoundDosageEfficacy (% Inhibition)Therapeutic Index (Novel Compound)Reference
2h 4-sulfonyloxy/alkoxy benzoxazoloneXylene-induced ear edema in miceNot specified42.69%CelecoxibNot specified30.87%Not Reported[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays mentioned in the comparative data tables.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT, to insoluble purple formazan (B1609692) crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., A549, HT-29) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the novel benzoxazole/benzoxazolinone compounds and a reference drug (e.g., Cisplatin) for a specified period, typically 48 or 72 hours.

  • MTT Addition: Following the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a standard and widely used animal model to screen for the acute anti-inflammatory activity of new compounds.

Principle: The injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.

Protocol:

  • Animal Acclimatization: Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for at least one week before the experiment.

  • Compound Administration: The animals are divided into groups, including a control group, a standard drug group (e.g., Celecoxib), and test groups receiving different doses of the novel benzoxazolone compounds. The compounds are typically administered orally or intraperitoneally one hour before the carrageenan injection.

  • Induction of Inflammation: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.

  • Edema Measurement: The volume of the paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group, and Vt is the average paw volume of the treated group.

Visualizations: Pathways and Workflows

Signaling Pathway

dot { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK [label="MAPK (p38, ERK)", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB", fillcolor="#FBBC05", fontcolor="#202124"]; iNOS_gene [label="iNOS Gene", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; iNOS_protein [label="iNOS Protein", fillcolor="#34A853", fontcolor="#FFFFFF"]; NO [label="Nitric Oxide (NO)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Compound2h [label="Compound 2h\n(Benzoxazolone Derivative)", shape=box, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4 [label="binds"]; TLR4 -> MAPK [label="activates"]; MAPK -> NFkB [label="activates"]; NFkB -> iNOS_gene [label="induces transcription"]; iNOS_gene -> iNOS_protein [label="translation"]; iNOS_protein -> NO [label="produces"]; NO -> Inflammation;

// Inhibition Compound2h -> MAPK [arrowhead=tee, color="#EA4335", style=dashed, label="inhibits"]; Compound2h -> NFkB [arrowhead=tee, color="#EA4335", style=dashed, label="inhibits"]; } Caption: Anti-inflammatory mechanism of Compound 2h.

Experimental Workflow

References

Independent Verification of Antibacterial Activity in Benzoxazolinate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of a published series of benzoxazolinate-containing compounds, specifically focusing on their antibacterial properties. By collating and standardizing data from multiple studies, this document serves as a resource for the independent verification of their potential as antimicrobial agents. The information presented herein is intended to support researchers in the fields of medicinal chemistry and drug discovery.

Comparative Analysis of Antibacterial Activity

The antibacterial efficacy of various 2-benzoxazolinone (B145934) derivatives has been evaluated in several studies. This guide focuses on a comparative analysis of their Minimum Inhibitory Concentration (MIC) values against common Gram-positive and Gram-negative bacteria. The following table summarizes the quantitative data from selected publications, providing a clear comparison of the antibacterial potency of different analogs.

Compound IDDerivative/SubstituentTarget OrganismMIC (µg/mL)Reference
Series 1 3-chloro substitution on phenyl ring of hydrazoneEscherichia coliNot explicitly quantified[1]
2-furyl substituent on hydrazoneEscherichia coliNot explicitly quantified[1]
5-nitro-2-furyl substituent on hydrazoneEscherichia coliNot explicitly quantified[1]
Amide derivativeBacillus subtilisNot explicitly quantified[1]
5-chlorobenzimidazole derivativeBacillus subtilisNot explicitly quantified[1]
Series 2 3-methyl-6-(1-hydroxy-2-morpholinopropyl)-2-benzoxazolinoneEscherichia coli>128[2]
3-methyl-6-(1-hydroxy-2-morpholinopropyl)-2-benzoxazolinoneStaphylococcus aureus>128[2]
3-methyl-6-(1-hydroxy-2-morpholinopropyl)-2-benzoxazolinoneEnterococcus faecalis128[2]
3-methyl-6-(1-hydroxy-2-morpholinopropyl)-2-benzoxazolinonePseudomonas aeruginosa>128[2]
Natural Benzoxazolinone (BOA)Staphylococcus aureus1000[3][4]
Derivatives 6-Methoxy-2-benzoxazolinone (MBOA)Staphylococcus aureus1000[3][4]
Benzoxazolinone (BOA)Escherichia coli1000[3][4]
6-Methoxy-2-benzoxazolinone (MBOA)Escherichia coli1000[3][4]

Experimental Protocols

The methodologies employed in the cited studies are crucial for understanding and potentially reproducing the presented findings. The following are detailed protocols for the key experiments used to determine the antibacterial activity of the this compound derivatives.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, representing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antibacterial potency. The broth microdilution method is a commonly used technique for determining MIC values.

Protocol: Broth Microdilution Method [2]

  • Preparation of Bacterial Inoculum:

    • Bacterial strains are cultured on an appropriate agar (B569324) medium (e.g., Mueller-Hinton agar) at 35°C for 24 hours.

    • A suspension of the bacteria is prepared in a sterile saline solution, and its turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • The bacterial suspension is further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • The test compounds are dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a stock solution.

    • Serial two-fold dilutions of the stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate. The concentration range tested typically spans from 0.0625 to 64 µg/mL.[2]

  • Incubation:

    • Each well of the microtiter plate, containing the diluted compound, is inoculated with the prepared bacterial suspension.

    • Control wells are included: a positive control (broth with bacteria, no compound) and a negative control (broth only).

    • The microtiter plate is incubated at 35°C for 24 hours for bacteria.[2]

  • Determination of MIC:

    • After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in the verification of biological activity, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antibacterial Activity Screening cluster_data Data Analysis & Comparison Synthesis Synthesis of This compound Derivatives Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Stock Preparation of Stock Solutions Characterization->Stock Verified Compounds MIC MIC Determination (Broth Microdilution) Stock->MIC MBC MBC Determination (Plating) MIC->MBC Collect Collect MIC/MBC Data MBC->Collect Compare Compare with Published Data & Controls Collect->Compare SAR Structure-Activity Relationship Analysis Compare->SAR

Caption: Experimental workflow for the synthesis, screening, and analysis of this compound derivatives.

While the specific intracellular signaling pathways targeted by these this compound derivatives are not extensively detailed in the provided search results, a generalized logical relationship for the discovery of new antibacterial agents can be depicted.

Logical_Relationship Identify_Need Need for New Antibacterial Agents Scaffold_Selection Select this compound Scaffold Identify_Need->Scaffold_Selection Library_Synthesis Synthesize Derivative Library Scaffold_Selection->Library_Synthesis In_Vitro_Screening In Vitro Antibacterial Screening (MIC/MBC) Library_Synthesis->In_Vitro_Screening Hit_Identification Identify 'Hit' Compounds In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies

Caption: Logical progression for the discovery of novel antibacterial agents based on a this compound scaffold.

References

Safety Operating Guide

Navigating the Disposal of Benzoxazolinate-Related Compounds: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of benzoxazolinate-related compounds is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to the chemical ambiguity of the term "this compound," this guide offers a comprehensive framework for the disposal of hazardous chemical waste, with a specific focus on the closely related and well-documented compound, 2-Benzoxazolinone, as an illustrative example.

Researchers, scientists, and drug development professionals are urged to exercise caution and precise chemical identification before proceeding with any disposal protocol. The information presented here is intended to supplement, not replace, the specific guidance found in a substance's Safety Data Sheet (SDS) and institutional safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult the chemical's SDS for detailed safety information. For compounds like 2-Benzoxazolinone, which is harmful if swallowed or inhaled, the following general precautions are essential:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[1][2]

  • Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[3] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2][3]

  • Spill Management: In the event of a spill, immediately clean it up using appropriate absorbent materials. Sweep up solid materials and place them in a designated, sealed container for disposal.[3]

General Protocol for Chemical Waste Disposal

The disposal of any hazardous chemical waste in a laboratory setting must adhere to strict institutional and regulatory guidelines. The following step-by-step process outlines the fundamental procedures:

  • Waste Identification and Segregation:

    • All waste containing the hazardous chemical, including contaminated labware, PPE, and spill cleanup materials, must be classified as hazardous waste.

    • Segregate hazardous waste from non-hazardous waste.

    • Never mix incompatible waste streams. For instance, oxidizing acids should not be mixed with organic chemicals.[4]

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container for waste collection. High-density polyethylene (B3416737) (HDPE) is often a suitable choice.

    • The container must be kept closed at all times, except when adding waste.[5][6]

    • Ensure the container is clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[6] Avoid using abbreviations or chemical formulas.

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA).[7]

    • The SAA should be in a well-ventilated, secure location, away from general laboratory traffic.

    • Ensure secondary containment for liquid waste to prevent the spread of potential spills.[5]

  • Disposal Request and Pickup:

    • Once the waste container is full or has been in storage for the maximum allowable time according to institutional policy, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[5]

    • Do not dispose of hazardous chemicals down the drain, in regular trash, or through evaporation.[5]

Disposal Workflow for this compound-Related Compounds

The logical workflow for the proper disposal of a this compound-related compound is illustrated in the diagram below. This process emphasizes the critical initial step of chemical identification and SDS consultation.

DisposalWorkflow cluster_prep Preparation Phase cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Need to Dispose of Chemical Waste identify Identify Specific Chemical (e.g., 2-Benzoxazolinone, CAS 59-49-4) start->identify sds Consult Safety Data Sheet (SDS) identify->sds ppe Don Appropriate Personal Protective Equipment (PPE) sds->ppe segregate Segregate Waste (Solid vs. Liquid, Incompatibles) sds->segregate Proceed with Caution ppe->segregate container Place in Labeled, Sealed, Compatible Waste Container segregate->container storage Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment container->storage ehs Contact Environmental Health & Safety (EHS) for Waste Pickup storage->ehs end End: Proper Disposal by Certified Personnel ehs->end

Disposal Workflow Diagram

Quantitative Data Summary for 2-Benzoxazolinone

For illustrative purposes, the following table summarizes key quantitative data for 2-Benzoxazolinone (CAS No. 59-49-4). This information is critical for a comprehensive risk assessment.

PropertyValueReference
Molecular Formula C₇H₅NO₂[1]
Oral LD50 (rat) 700 mg/kg[3]
Oral LD50 (mouse) 554 mg/kg[3]

Disclaimer: This information is for guidance purposes only. Always consult the specific Safety Data Sheet for the chemical you are handling and follow all local, state, and federal regulations, as well as your institution's specific waste disposal procedures.

References

Personal protective equipment for handling Benzoxazolinate

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is the correct and consistent use of Personal Protective Equipment. Below is a summary of the recommended PPE for handling Benzoxazolinate, based on the potential hazards associated with structurally similar compounds.[3][4][5][6]

PPE CategorySpecifications and Recommendations
Eye and Face Protection Wear chemical safety goggles that comply with EN 166 or NIOSH standards. A face shield should be worn in situations with a high risk of splashing or dust generation.
Hand Protection Chemical-resistant gloves are mandatory. Based on resistance to related compounds, nitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use and follow proper glove removal techniques to avoid skin contact. Dispose of contaminated gloves as hazardous waste.
Body Protection A standard laboratory coat is required. For procedures with a higher risk of contamination or splashing, a chemical-resistant apron or coveralls should be worn over personal clothing.
Respiratory Protection For handling powders outside of a certified chemical fume hood where dust may be generated, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is necessary. Ensure proper fit testing and training for respirator use.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize exposure and ensure a safe laboratory environment.

1. Preparation:

  • Review Safety Information: Before beginning work, consult available safety data for structurally similar compounds.[3][4][5][6]

  • Assemble and Inspect PPE: Gather all necessary PPE as detailed in the table above. Check each item for any damage.

  • Prepare Work Area: Conduct all manipulations of solid this compound within a certified chemical fume hood to minimize inhalation risks. Ensure the workspace is clean, and an emergency eyewash station and safety shower are accessible. Have spill cleanup materials readily available.

2. Handling:

  • Weighing and Transferring: When weighing or transferring the solid compound, do so within the fume hood. Use a spatula or other appropriate tool to minimize dust creation.

  • In Solution: When working with this compound in solution, handle it within the fume hood. Avoid splashes and the creation of aerosols.

  • General Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[4]

3. Spill Cleanup:

  • Alert and Evacuate: Notify others in the vicinity and evacuate the immediate area if necessary.

  • Don Appropriate PPE: Before cleaning a spill, ensure you are wearing the appropriate PPE, including respiratory protection.

  • Contain and Clean: For solid spills, gently cover the material to avoid raising dust. For liquid spills, use an absorbent material. Carefully scoop the contained spill into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent and water.

4. First Aid:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[3][4]

  • Skin Contact: In case of contact, immediately wash the affected skin with soap and plenty of water. Remove any contaminated clothing. If irritation persists, seek medical attention.[3][4]

  • Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3][4]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Containerization: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Disposal Route: Dispose of all hazardous waste through your institution's designated hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.[4][7]

Experimental Workflow and Safety Logic

To visualize the procedural flow of safely handling this compound, the following diagrams illustrate the necessary steps from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal prep1 Review Safety Data prep2 Assemble & Inspect PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handling1 Weigh & Transfer Solid prep3->handling1 Proceed to Handling handling2 Prepare Solution handling1->handling2 cleanup1 Decontaminate Glassware handling2->cleanup1 Experiment Complete cleanup2 Dispose of Waste cleanup1->cleanup2 cleanup3 Clean Work Area cleanup2->cleanup3

Caption: Experimental workflow for handling this compound.

cluster_spill Spill Response Protocol spill1 Spill Occurs spill2 Alert & Evacuate spill1->spill2 spill3 Don Full PPE spill2->spill3 spill4 Contain Spill spill3->spill4 spill5 Collect Waste spill4->spill5 spill6 Decontaminate Area spill5->spill6

Caption: Spill response logical flow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzoxazolinate
Reactant of Route 2
Benzoxazolinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.